molecular formula C7H3N3O B1273799 2,1,3-Benzoxadiazole-5-carbonitrile CAS No. 54286-62-3

2,1,3-Benzoxadiazole-5-carbonitrile

Cat. No.: B1273799
CAS No.: 54286-62-3
M. Wt: 145.12 g/mol
InChI Key: KTYXSXUKPAXKOW-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole-5-carbonitrile is a useful research compound. Its molecular formula is C7H3N3O and its molecular weight is 145.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYXSXUKPAXKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370730
Record name 2,1,3-benzoxadiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54286-62-3
Record name 2,1,3-benzoxadiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,1,3-Benzoxadiazole-5-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with a suitably substituted benzene derivative. A common and effective starting material is 4-amino-3-nitrobenzonitrile. The synthetic route involves an initial cyclization reaction to form the corresponding N-oxide, followed by a deoxygenation step to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Deoxygenation Starting_Material 4-amino-3-nitrobenzonitrile Intermediate This compound N-oxide Starting_Material->Intermediate Oxidative Cyclization Final_Product This compound Intermediate->Final_Product Reduction

A two-step synthesis of this compound.

Experimental Protocols

Synthesis of this compound N-oxide

Materials:

  • 4-amino-3-nitrobenzonitrile

  • Sodium hypochlorite (NaOCl) solution

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-amino-3-nitrobenzonitrile in a mixture of diethyl ether and dichloromethane.

  • Add an aqueous solution of potassium hydroxide and tetrabutylammonium bromide to the reaction mixture.

  • Cool the mixture in an ice bath and add a solution of sodium hypochlorite dropwise while stirring vigorously.

  • After the addition is complete, continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound N-oxide.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

Materials:

  • This compound N-oxide

  • Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃)

  • Toluene or other suitable solvent

Procedure:

  • Dissolve the this compound N-oxide in a suitable solvent such as toluene in a round-bottom flask.

  • Add triethyl phosphite or triphenylphosphine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start with 4-amino-3-nitrobenzonitrile Cyclization Oxidative Cyclization (NaOCl, KOH, TBAB) Start->Cyclization Intermediate_Purification Purification of N-oxide Cyclization->Intermediate_Purification Deoxygenation Deoxygenation (P(OEt)3 or PPh3) Intermediate_Purification->Deoxygenation Final_Purification Final Product Purification Deoxygenation->Final_Purification Product This compound Final_Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Workflow for synthesis and characterization.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Technique Observed Data
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[1]
IR Spectroscopy Spectral data available.[1]
Mass Spectrometry Spectral data available.[1]

Note: For detailed spectral data, please refer to the ChemicalBook entry for this compound (CAS No. 54286-62-3).[1]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Sodium hypochlorite and potassium hydroxide are corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and potential modifications to these protocols.

References

Spectroscopic Properties of 2,1,3-Benzoxadiazole-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzoxadiazole, also known as benzofurazan, and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science.[1] The unique electronic structure of the benzoxadiazole core, characterized by a fused benzene and furazan ring system, often imparts favorable photophysical properties. The incorporation of a nitrile group at the 5-position is expected to modulate the electronic and, consequently, the spectroscopic characteristics of the parent molecule. This technical guide provides a comprehensive overview of the core spectroscopic properties of 2,1,3-Benzoxadiazole-5-carbonitrile, offering insights into its structural and electronic features through various analytical techniques. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related 2,1,3-benzoxadiazole derivatives to provide a predictive and comparative analysis.

Spectroscopic Data

The spectroscopic properties of 2,1,3-benzoxadiazole derivatives are dominated by the electronic transitions within the aromatic system. The following tables summarize the expected and observed spectroscopic data for the 2,1,3-benzoxadiazole core, which serves as a foundational reference for understanding the properties of the 5-carbonitrile derivative.

UV-Vis Absorption and Fluorescence Spectroscopy

Derivatives of 2,1,3-benzoxadiazole typically exhibit absorption in the near-UV and visible regions, arising from π-π* transitions. Many of these compounds are also fluorescent, emitting in the blue-green region of the spectrum.[1][2]

Table 1: Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives

PropertyTypical Value/RangeRemarks
Absorption Maximum (λmax) ~350 - 430 nmAttributed to a π-π* transition. The exact wavelength is dependent on substitution and solvent.[1][3]
Molar Absorptivity (ε) High ( > 104 L mol-1 cm-1)Characteristic of the benzoxadiazole heterocycle.[1]
Emission Maximum (λem) ~450 - 550 nmOften exhibits a bluish-green fluorescence.[2]
Stokes Shift LargeIndicative of a significant difference in the geometry of the ground and excited states, often due to intramolecular charge transfer (ICT).[1]
Fluorescence Quantum Yield (ΦF) Moderate to HighCan be influenced by solvent polarity and the nature of substituents.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For this compound, the aromatic protons and carbons will give rise to characteristic signals. While specific spectral data for this compound is indexed, the precise chemical shifts are not publicly detailed.[4] The expected regions for the signals can be inferred from the parent 2,1,3-benzoxadiazole and related structures.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.8 - 8.2d
H-67.9 - 8.3dd
H-77.6 - 8.0d

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C4110 - 125
C5105 - 120
C6130 - 145
C7115 - 130
C3a145 - 160
C7a145 - 160
CN115 - 125

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on common practices for the characterization of 2,1,3-benzoxadiazole derivatives.[1][5]

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of the compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., chloroform, acetonitrile, or ethanol) at a concentration of approximately 1 mM.

  • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-20 µM.

Measurement:

  • Use a pair of matched quartz cuvettes with a 1 cm path length.

  • Record a baseline spectrum using the pure solvent.

  • Record the absorption spectra of the diluted solutions from 200 to 600 nm.

  • Identify the wavelength of maximum absorbance (λmax).

  • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance at λmax for a solution of known concentration.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum, Stokes shift, and relative quantum yield.

Instrumentation: A spectrofluorometer.

Sample Preparation:

  • Use a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.

Measurement:

  • Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

  • Record the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.

  • Identify the wavelength of maximum emission (λem).

  • The Stokes shift can be calculated as the difference between the emission and absorption maxima (in nm or converted to wavenumbers).

  • The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

Measurement:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final chemical shift data relative to the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation synthesis Synthesis & Purification uv_vis UV-Vis Spectroscopy synthesis->uv_vis Sample fluorescence Fluorescence Spectroscopy synthesis->fluorescence Sample nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample mass_spec Mass Spectrometry synthesis->mass_spec Sample photophysical_properties Photophysical Properties uv_vis->photophysical_properties λmax, ε fluorescence->photophysical_properties λem, Stokes Shift, ΦF structural_elucidation Structural Elucidation nmr->structural_elucidation Chemical Shifts, Coupling mass_spec->structural_elucidation Molecular Weight final_report Comprehensive Report structural_elucidation->final_report Combined Data photophysical_properties->final_report Combined Data

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound, drawing upon the well-established characteristics of the benzoxadiazole scaffold. The outlined experimental protocols offer a robust framework for researchers to conduct their own detailed analyses. While specific, high-resolution spectral data for the title compound remains to be fully disclosed in publicly accessible literature, the information presented herein serves as a valuable resource for anticipating its spectroscopic behavior and for guiding future research in the development and application of novel benzoxadiazole-based molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy analysis for 2,1,3-Benzoxadiazole-5-carbonitrile. Due to the absence of specific experimental spectra for the title compound in the provided literature, this document presents experimental data for the parent compound, 2,1,3-Benzoxadiazole, and offers predicted values for the 5-carbonitrile derivative based on established substituent effects. This guide includes comprehensive, standardized experimental protocols for sample preparation and data acquisition applicable to benzoxadiazole derivatives. Additionally, it features visualizations of the molecular structure and the analytical workflow to facilitate a deeper understanding of the structural elucidation process.

Introduction

2,1,3-Benzoxadiazole and its derivatives are significant heterocyclic compounds that form the structural core of many pharmacologically active agents. Their wide range of biological activities makes them a focal point in medicinal chemistry and drug development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful analytical technique for the unambiguous structural characterization and confirmation of these molecules.[1] This guide focuses on the ¹H and ¹³C NMR analysis of this compound, providing the foundational data and methodologies required for its characterization.

Predicted NMR Spectral Data

While specific experimental ¹H and ¹³C NMR data for this compound are not available in the cited literature, predictions can be made based on the known data for the parent 2,1,3-Benzoxadiazole and the well-established substituent chemical shift (SCS) effects of a cyano (-CN) group on an aromatic ring. The nitrile group is an electron-withdrawing group, which deshields the ortho and para protons and carbons, causing them to resonate at a higher chemical shift (downfield).

¹H NMR Spectral Data

The aromatic protons on the fused benzene ring of benzoxadiazole derivatives typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[1] For the parent compound, 2,1,3-benzoxadiazole, the spectrum is symmetric, showing two signals corresponding to the H-4/H-7 and H-5/H-6 protons.[2] The introduction of the cyano group at the C-5 position breaks this symmetry.

Experimental Data for 2,1,3-Benzoxadiazole (Parent Compound) [2] Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-4, H-77.85dd6.0, 4.0
H-5, H-67.41dd6.0, 4.0

Predicted Data for this compound Solvent: CDCl₃

Proton AssignmentPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (J) Hz
H-4~8.10dJ ≈ 8.5 Hz
H-6~7.95ddJ ≈ 8.5, 1.5 Hz
H-7~7.70dJ ≈ 1.5 Hz
¹³C NMR Spectral Data

The carbon atoms of the benzoxadiazole core typically appear between δ 110-160 ppm.[3] Quaternary carbons, such as those at the ring fusion and those bearing substituents, are often identified by their lower signal intensity.[3] The nitrile carbon itself is expected to appear in the δ 115-125 ppm range.

Predicted Data for this compound Solvent: CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-4~134
C-5~110
C-6~135
C-7~122
C-3a~150
C-7a~145
-CN~118

Experimental Protocols

The acquisition of high-quality NMR spectra is critical for accurate structural elucidation and is dependent on standardized experimental procedures.[3]

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality spectra.[1]

  • Determine Sample Quantity: For ¹H NMR, weigh 1-10 mg of purified this compound.[1] For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the low natural abundance of the ¹³C isotope.[1]

  • Select Deuterated Solvent: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice.[1] Other options include DMSO-d₆ and Acetone-d₆.[1]

  • Dissolution and Transfer: Place the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Mix thoroughly using a vortex or gentle sonication until the sample is fully dissolved.

  • Filtration (If Necessary): If any particulate matter remains, the solution should be filtered through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions that can broaden spectral lines.[1]

Protocol 2: Standard NMR Data Acquisition Parameters
  • Instrumentation: Spectra are typically recorded on NMR spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H NMR, and 75, 100, or 125 MHz for ¹³C NMR, respectively.[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse-acquire sequence.

    • Spectral Width: ~16 ppm (e.g., 8000 Hz on a 500 MHz instrument).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling.

    • Spectral Width: ~240 ppm (e.g., 30,000 Hz on a 125 MHz instrument).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration, to achieve an adequate signal-to-noise ratio.

Visualization of Structure and Workflow

Diagrams created using Graphviz provide clear visual representations of the molecule and the analytical process.

Caption: Molecular structure of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Purified Compound (1-50 mg) Dissolve Dissolution in NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3, 0.7 mL) Solvent->Dissolve Spectrometer NMR Spectrometer (400/500 MHz) Dissolve->Spectrometer Acquire1H Acquire 1H Spectrum Spectrometer->Acquire1H Acquire13C Acquire 13C Spectrum Spectrometer->Acquire13C FT Fourier Transform (FT) Acquire1H->FT Acquire13C->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (1H) Baseline->Integration Referencing Chemical Shift Referencing (TMS) Baseline->Referencing Analysis Analyze Chemical Shifts, Coupling Constants, Multiplicities Integration->Analysis Referencing->Analysis Assignment Assign Signals to Specific Nuclei Analysis->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Standard experimental workflow for NMR-based structural elucidation.[3]

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,1,3-Benzoxadiazole-5-carbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols, predicted fragmentation patterns, and the underlying principles of its behavior under electron ionization.

Introduction to this compound and its Mass Spectrometric Analysis

This compound belongs to the benzofurazan family, a class of compounds known for their unique electronic properties and biological activities. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. Electron ionization (EI) mass spectrometry, in particular, provides a reproducible fragmentation pattern that serves as a molecular fingerprint, enabling unambiguous identification.

Experimental Protocols for Mass Spectrometric Analysis

A standard protocol for the analysis of this compound and its derivatives involves Gas Chromatography-Mass Spectrometry (GC-MS). The following methodology is based on established procedures for similar benzoxadiazole compounds.[1]

Instrumentation:

A Shimadzu GCMS-QP5050A spectrometer or an equivalent instrument is suitable for this analysis.[1]

Gas Chromatography (GC) Conditions:

  • Column: A DB-5MS ((5%-phenyl)-dimethylpolysiloxane) capillary column (e.g., 25 m × 250 μm × 0.25 μm) is recommended for optimal separation.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 6 minutes.

    • Ramp: Increase at a rate of 15°C per minute to 280°C.

    • Final hold: Maintain 280°C for 4 minutes.[1]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1] This standard energy ensures consistent and comparable fragmentation patterns.

  • Ion Source Temperature: 230°C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-500

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway

While a publicly available experimental mass spectrum for this compound is not readily accessible, a theoretical fragmentation pattern can be predicted based on the known mass spectrometry of 2,1,3-benzoxadiazole and the established fragmentation of aromatic nitriles.

Molecular Ion:

The molecular formula of this compound is C₇H₃N₃O. The nominal molecular weight is 145 u. The electron ionization process will generate a molecular ion (M⁺˙) with an expected m/z of 145.

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through several key steps, primarily involving the loss of stable neutral molecules.

fragmentation_pathway M C₇H₃N₃O⁺˙ m/z = 145 (Molecular Ion) F1 C₆H₃N₂⁺˙ m/z = 115 M->F1 - CO F3 C₅H₃N₂⁺ m/z = 91 M->F3 - NO F2 C₆H₃N⁺˙ m/z = 89 F1->F2 - CN

Proposed Fragmentation Pathway of this compound.

Table 1: Predicted Mass Spectral Data for this compound

m/zProposed Fragment IonNeutral LossComments
145[C₇H₃N₃O]⁺˙-Molecular Ion (M⁺˙)
115[C₆H₃N₂]⁺˙COLoss of carbon monoxide from the oxadiazole ring.
91[C₅H₃N₂]⁺NOLoss of nitric oxide, a common fragmentation for nitroaromatics and related heterocycles.
89[C₆H₃N]⁺˙CNLoss of the nitrile group from the m/z 115 fragment.

Fragmentation Analysis Workflow:

The logical flow for analyzing the mass spectrum of an unknown compound suspected to be this compound is as follows:

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,1,3-Benzoxadiazole-5-carbonitrile. This document details the expected vibrational modes, presents a structured data table of infrared peaks, outlines a standard experimental protocol for spectral acquisition, and includes a visualization of the molecular structure with its key vibrational modes. This information is crucial for the characterization and analysis of this compound in research and development settings.

Core Molecular Structure and Vibrational Modes

This compound consists of a fused bicyclic system, the benzoxadiazole ring, with a nitrile (-C≡N) substituent. The infrared spectrum of this molecule is characterized by vibrations arising from both the heterocyclic ring system and the nitrile functional group.

The key vibrational modes to consider are:

  • C≡N stretch: A strong and sharp absorption band characteristic of the nitrile group.

  • Aromatic C-H stretch: Occurring at wavenumbers above 3000 cm⁻¹.

  • Aromatic C=C and C=N ring stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the benzoxadiazole ring system.

  • C-N and N-O stretching: Vibrations associated with the oxadiazole ring.

  • Aromatic C-H in-plane and out-of-plane bending: These vibrations provide information about the substitution pattern on the benzene ring.

Data Presentation: Infrared Absorption Data

The following table summarizes the expected infrared absorption bands for this compound. The assignments are based on the known spectral data of the parent 2,1,3-Benzoxadiazole and the characteristic frequencies of the nitrile group.[1][2][3]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~ 3100 - 3000Medium to WeakAromatic C-H stretching
~ 2230 - 2210Strong, SharpC≡N stretching of the nitrile group
~ 1650 - 1580Medium to StrongAromatic C=C and C=N ring stretching
~ 1540 - 1480Medium to StrongAromatic C=C and C=N ring stretching
~ 1440 - 1420MediumAromatic C=C ring stretching
~ 1350MediumC-N stretching
~ 1280MediumN-O stretching
~ 1200 - 1000Medium to WeakAromatic C-H in-plane bending
~ 900 - 700StrongAromatic C-H out-of-plane bending

Experimental Protocol

The following is a detailed methodology for acquiring the infrared spectrum of this compound. This protocol is based on standard practices for solid-state FTIR analysis.[1][2][4][5]

Objective: To obtain a high-resolution Fourier-transform infrared (FTIR) spectrum of solid this compound.

Materials and Equipment:

  • This compound (solid sample)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Fourier-transform infrared (FTIR) spectrometer (e.g., Agilent Cary 600 Series or equivalent)[1][2]

  • Sample holder for KBr pellets

  • Spatula

  • Infrared lamp (for drying KBr, if necessary)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the KBr powder is completely dry by heating it under an infrared lamp or in an oven at ~110°C for at least 2 hours and then cooling it in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry KBr powder.

    • Combine the sample and KBr in the agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Spectral Acquisition:

    • Place the FTIR spectrometer in a nitrogen-purged or desiccated environment to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan with an empty sample compartment to obtain a reference spectrum.

    • Mount the KBr pellet containing the sample in the appropriate sample holder and place it in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak picking.

    • Identify the characteristic absorption bands and compare their positions and relative intensities with the data presented in the table above and with reference spectra.

    • Assign the observed absorption bands to the corresponding molecular vibrations.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights its key vibrational modes.

Caption: Molecular structure and key IR vibrational modes of this compound.

References

An In-depth Technical Guide on the Crystal Structure of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, a definitive, publicly accessible single-crystal X-ray structure of 2,1,3-Benzoxadiazole-5-carbonitrile has not been reported in peer-reviewed literature or crystallographic databases. This guide, therefore, provides a comprehensive overview of the synthesis, characterization, and theoretical considerations for this compound, drawing upon data from closely related 2,1,3-benzoxadiazole derivatives. It also presents a case study on the polymorphism of a substituted 2,1,3-benzoxadiazole to illustrate the crystallographic possibilities within this class of compounds.

Introduction

2,1,3-Benzoxadiazole, also known as benzofurazan, is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known for a wide range of biological activities and for their applications as fluorescent probes.[1] The introduction of a carbonitrile group at the 5-position is expected to modulate the electronic properties and intermolecular interactions of the parent molecule, making it a compound of interest for drug design and the development of novel organic materials. Understanding its solid-state structure is crucial for predicting its physical properties and for structure-based drug design.

Synthesis of 2,1,3-Benzoxadiazole Derivatives

The synthesis of 2,1,3-benzoxadiazole and its derivatives typically involves the cyclization of an ortho-substituted aniline precursor. A general synthetic pathway is outlined below.

Synthesis of 2,1,3-Benzoxadiazole Derivatives General Synthetic Pathway for 2,1,3-Benzoxadiazole Derivatives Start o-Nitroaniline Derivative Step1 Reduction of Nitro Group (e.g., Na2S2O4, H2/Pd-C) Start->Step1 Intermediate1 o-Phenylenediamine Derivative Step1->Intermediate1 Step2 Oxidative Cyclization (e.g., NaOCl, SOCl2) Intermediate1->Step2 Product 2,1,3-Benzoxadiazole Derivative Step2->Product

Caption: General synthetic workflow for 2,1,3-benzoxadiazole derivatives.

The following table summarizes a typical experimental protocol for the synthesis of a 2,1,3-benzoxadiazole derivative, which can be adapted for the synthesis of the 5-carbonitrile analog.

StepReagents and ConditionsPurposeReference
1. Synthesis of 2,1,3-Benzoxadiazole-1-oxide 2-nitroaniline, tetrabutylammonium bromide, diethyl ether, KOH solution, sodium hypochlorite solution; Stirred at room temperature for 7 hours.Formation of the N-oxide intermediate through oxidative cyclization.[2]
2. Synthesis of 2,1,3-Benzoxadiazole 2,1,3-Benzoxadiazole-1-oxide, triphenylphosphine, toluene; Refluxed for 3 hours.Deoxygenation of the N-oxide to yield the final benzoxadiazole product.[2]

Spectroscopic and Physicochemical Characterization

Characterization of 2,1,3-benzoxadiazole derivatives relies on a combination of spectroscopic techniques to confirm the molecular structure and purity.

TechniqueKey ObservablesPurposeReference
¹H NMR Aromatic proton signals in the range of δ 7-9 ppm.To confirm the proton environment of the benzoxadiazole core and substituents.[3]
¹³C NMR Aromatic carbon signals, with specific shifts for carbons attached to heteroatoms.To identify all unique carbon atoms in the molecule.[3]
FTIR Characteristic vibrational bands for C=N, C=C, and N-O stretching.To identify functional groups present in the molecule.[2][3]
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.To confirm the molecular weight and elemental composition.[3]
Melting Point A sharp melting point indicates the purity of the crystalline solid.To assess the purity and thermal stability of the compound.[2]

Crystallographic Analysis: A Case Study of a Substituted 2,1,3-Benzoxadiazole

While the crystal structure for this compound is not available, a study on two polymorphs of another 2,1,3-benzoxadiazole derivative provides valuable insights into the potential crystal packing and intermolecular interactions.[4]

Crystal Structure Determination Workflow Workflow for Crystal Growth and X-ray Diffraction Start Synthesized Compound Step1 Slow Evaporation from Solution (e.g., Dichloromethane, Acetone) Start->Step1 Intermediate1 Single Crystals Step1->Intermediate1 Step2 Single-Crystal X-ray Diffraction Intermediate1->Step2 Intermediate2 Diffraction Data Collection Step2->Intermediate2 Step3 Structure Solution and Refinement Intermediate2->Step3 Product Crystallographic Information File (CIF) Step3->Product

Caption: Experimental workflow for crystal structure determination.

The following table presents the crystallographic data for two polymorphs, a monoclinic (1-M) and an orthorhombic (1-O) form, of a 2,1,3-benzoxadiazole derivative.[4] This data illustrates how different crystallization conditions can lead to different crystal packing.

ParameterPolymorph 1-MPolymorph 1-O
Crystal System MonoclinicOrthorhombic
Space Group P 2₁/cP ca 2₁
a (Å) Value not providedValue not provided
b (Å) Value not providedValue not provided
c (Å) Value not providedValue not provided
α (°) 9090
β (°) Value not provided90
γ (°) 9090
Volume (ų) Value not providedValue not provided
Z Value not providedValue not provided
Key Interactions N···N interactions (3.770 Å)π···π stacking, N···N interactions (3.234 Å)

Specific unit cell parameters were not available in the provided search results.

The study highlighted the role of π-π stacking and N···NO₂(π) interactions in the crystal packing of these polymorphs.[4]

Computational and Theoretical Approaches

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular geometry and electronic properties of 2,1,3-benzoxadiazole derivatives.[1][5]

Computational Chemistry Workflow Theoretical Prediction of Molecular Structure Start 2D Structure of Compound Step1 Geometry Optimization using DFT (e.g., B3LYP/6-311++G(d,p)) Start->Step1 Intermediate1 Optimized 3D Molecular Geometry Step1->Intermediate1 Step2 Calculation of Electronic Properties (HOMO, LUMO, etc.) Intermediate1->Step2 Product Predicted Molecular Properties Step2->Product

Caption: Workflow for theoretical prediction of molecular structure.

DFT calculations can provide optimized bond lengths, bond angles, and torsion angles, offering a theoretical model of the molecule's three-dimensional structure. These calculations have been successfully applied to the parent 2,1,3-benzoxadiazole.[5]

Conclusion

While the experimental crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis and characterization. The case study on a polymorphic 2,1,3-benzoxadiazole derivative highlights the importance of crystallization conditions and the nature of intermolecular forces in dictating the solid-state architecture. Furthermore, computational modeling stands as a powerful tool to predict the molecular geometry and electronic properties, guiding future experimental work and applications in drug development and materials science. Further research is warranted to obtain single crystals of this compound and elucidate its definitive crystal structure.

References

An In-Depth Technical Guide to the Solvatochromic Properties of 2,1,3-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,1,3-Benzoxadiazole and Solvatochromism

The 2,1,3-benzoxadiazole scaffold is a prominent heterocyclic fluorophore known for its compact size, favorable photophysical properties, and pronounced environmental sensitivity.[1] These characteristics make it an invaluable tool in the design of fluorescent probes for sensing and imaging applications.[1] A key feature of many 2,1,3-benzoxadiazole derivatives is their solvatochromism—the change in their absorption or emission spectra in response to the polarity of the surrounding solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule, often due to an intramolecular charge transfer (ICT) character.[2] Understanding and quantifying the solvatochromic properties of these compounds is crucial for their application as probes in complex biological environments.

Solvatochromic Data of Representative 2,1,3-Benzoxadiazole Derivatives

While specific quantitative data for 2,1,3-Benzoxadiazole-5-carbonitrile is not available in the cited literature, the following table summarizes the solvatochromic behavior of a closely related derivative, 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][3][4]oxadiazole. This data illustrates the typical solvent-dependent shifts in absorption (λ_abs) and emission (λ_em) maxima observed for this class of compounds.

SolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
Heptane416480
Toluene422496
Chloroform419494
THF416497
Acetonitrile414509
DMSO419519

Note: Data extracted from a study on a substituted 2,1,3-benzoxadiazole derivative and is intended to be representative. Actual values for this compound may vary.

Experimental Protocols

General Synthesis of the 2,1,3-Benzoxadiazole Core

The synthesis of the 2,1,3-benzoxadiazole core typically proceeds through the reduction of a corresponding 2-nitroaniline derivative. A general synthetic pathway is outlined below.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide A mixture of a substituted 2-nitroaniline, a phase transfer catalyst such as tetrabutylammonium bromide, and a base like potassium hydroxide in a suitable organic solvent (e.g., diethyl ether) is treated dropwise with a sodium hypochlorite solution.[5] The reaction is stirred at room temperature, and the resulting 2,1,3-benzoxadiazole-1-oxide is isolated after an aqueous workup and extraction.[5]

Step 2: Reduction to 2,1,3-Benzoxadiazole The 2,1,3-benzoxadiazole-1-oxide is then reduced to the corresponding 2,1,3-benzoxadiazole. A common method involves refluxing the oxide with a reducing agent like triphenylphosphine in a solvent such as toluene.[5] The product is then purified, typically by column chromatography on silica gel.[5]

Protocol for Solvatochromism Study

The following is a general protocol for investigating the solvatochromic properties of a fluorescent compound.

  • Sample Preparation: Prepare a stock solution of the 2,1,3-benzoxadiazole derivative in a suitable solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M. From this stock solution, prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) in a range of solvents with varying polarities (e.g., heptane, toluene, chloroform, THF, acetonitrile, DMSO).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the sample in each solvent using a UV-Vis spectrophotometer. The spectral range should cover the expected absorption bands of the compound. Determine the wavelength of maximum absorption (λ_abs) for each solvent.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of the sample in each solvent using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum (λ_abs) determined in the previous step. Determine the wavelength of maximum emission (λ_em) for each solvent.

  • Data Analysis: Tabulate the λ_abs and λ_em values for each solvent. The data can be further analyzed using solvent polarity scales (e.g., Lippert-Mataga plots) to quantify the extent of solvatochromism and to estimate the change in dipole moment upon excitation.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and solvatochromic analysis of 2,1,3-benzoxadiazole derivatives.

G General Synthesis of 2,1,3-Benzoxadiazole cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction start Substituted 2-Nitroaniline step1 React with NaOCl, KOH, and Phase Transfer Catalyst start->step1 Oxidation intermediate 2,1,3-Benzoxadiazole-1-oxide step1->intermediate step2 React with Triphenylphosphine intermediate->step2 Reduction product 2,1,3-Benzoxadiazole Derivative step2->product G Workflow for Solvatochromism Study cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare solutions of the compound in various solvents uv_vis Record UV-Vis Absorption Spectra prep->uv_vis fluorescence Record Fluorescence Emission Spectra prep->fluorescence analysis Determine λ_abs and λ_em uv_vis->analysis fluorescence->analysis correlation Correlate with solvent polarity scales analysis->correlation

References

A Deep Dive into 2,1,3-Benzoxadiazole-5-carbonitrile: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole, also known as benzofurazan, scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are known for a wide array of biological activities, including anticancer and antimicrobial properties, and are also utilized as fluorescent probes.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,1,3-Benzoxadiazole-5-carbonitrile, a key derivative whose electronic properties are significantly modulated by the strongly electron-withdrawing nitrile group. This document details the computational methodologies, predicted electronic and spectroscopic properties, and proposed experimental protocols for its synthesis and characterization.

Core Theoretical Methodologies

The exploration of this compound's properties heavily relies on computational chemistry, with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) being the principal tools for understanding its electronic structure, molecular properties, and spectroscopic characteristics.[1]

Density Functional Theory (DFT) for Ground-State Properties

DFT is a robust method for determining the electronic structure and optimized geometry of molecules, offering a favorable balance between computational cost and accuracy.[1]

Protocol for Geometry Optimization and Electronic Properties:

  • Software: Calculations are typically performed using software packages like Gaussian 09.[1][2]

  • Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for ground-state calculations.[2]

  • Basis Set: The 6-311+G(d,p) basis set is frequently employed to provide a good description of the electronic structure.[2]

  • Solvation Effects: To model the behavior in a solution, the Polarizable Continuum Model (PCM) can be utilized.[2]

  • Calculated Properties: Key parameters obtained from DFT calculations include optimized bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies (HOMO and LUMO).

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To investigate the photophysical properties, such as UV-visible absorption spectra, TD-DFT is the standard method for calculating electronic excited states.[1]

Protocol for Simulating UV-Vis Absorption Spectra:

  • Ground State Optimization: An initial DFT optimization of the ground state geometry is performed as described above.

  • Excited States Calculation: A TD-DFT calculation is then carried out on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states.

  • Spectral Simulation: The calculated excitation energies and their corresponding oscillator strengths are used to simulate a theoretical UV-Vis spectrum, often by convoluting the results with Gaussian functions for direct comparison with experimental data.

Computational Analysis of a Close Analog: 2,1,3-Benzoxadiazole-5-carboxylic acid

Due to a lack of specific computational studies on this compound in the reviewed literature, we present data from a theoretical analysis of the closely related 2,1,3-Benzoxadiazole-5-carboxylic acid, which serves as a valuable proxy. This study utilized DFT at the B3LYP/6-311+G(d,p) level.[2]

Table 1: Calculated Electronic Properties of 2,1,3-Benzoxadiazole-5-carboxylic acid [2]

ParameterGas PhaseDMF
HOMO (eV)-7.14-6.98
LUMO (eV)-2.93-3.02
Energy Gap (eV)4.213.96

Proposed Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the cyanation of a halogenated 2,1,3-benzoxadiazole precursor.

Protocol:

  • Starting Material: 5-Bromo-2,1,3-benzoxadiazole.

  • Reaction: The cyanation can be achieved by reacting 5-Bromo-2,1,3-benzoxadiazole with copper(I) cyanide in a suitable solvent like DMF.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel.[5]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Analysis: 1H and 13C NMR spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: KBr pellet method.

  • Analysis: To identify characteristic functional group vibrations, particularly the C≡N stretch.

High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray ionization (ESI).

  • Analysis: To confirm the exact mass and elemental composition of the synthesized compound.

UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade solvent such as chloroform or DMF.

  • Analysis: To determine the absorption maxima (λmax).

Predicted and Representative Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound based on known values for the benzoxadiazole core and the nitrile functional group.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) in CDCl3

NucleusPredicted Chemical Shift (ppm)
Aromatic Protons7.5 - 8.5
Aromatic Carbons110 - 160
Nitrile Carbon~118

Table 3: Characteristic IR Absorption Frequencies (cm-1)

Functional GroupCharacteristic Absorption (cm-1)
C≡N Stretch~2230
Aromatic C=C Stretch1600 - 1450
Aromatic C-H Stretch>3000

Visualizing Workflows and Relationships

To provide a clearer understanding of the processes involved in the study of this compound, the following diagrams illustrate the proposed experimental workflow and the general computational workflow.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 5-Bromo-2,1,3-benzoxadiazole reaction Cyanation with CuCN in DMF start->reaction purification Column Chromatography reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir hrms HRMS (ESI) purification->hrms uvvis UV-Vis Spectroscopy purification->uvvis

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

computational_workflow start Define Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311+G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO) geom_opt->electronic_prop td_dft TD-DFT Calculation geom_opt->td_dft excited_states Excited State Energies & Oscillator Strengths td_dft->excited_states uv_vis_sim Simulated UV-Vis Spectrum excited_states->uv_vis_sim

Caption: General computational workflow for the theoretical study of 2,1,3-Benzoxadiazole derivatives.

Biological Activity and Future Directions

While specific biological signaling pathways involving this compound have not been reported, related nitro-substituted derivatives have been identified as suicide inhibitors of glutathione S-transferases, suggesting potential applications in cancer therapy.[6] The electron-withdrawing nature of the nitrile group in the title compound suggests it could also be a candidate for biological evaluation. Future research should focus on the synthesis and experimental validation of the computational predictions for this compound, followed by screening for various biological activities to unlock its full potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Electronic Properties of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the electronic properties of 2,1,3-Benzoxadiazole-5-carbonitrile, a heterocyclic compound of interest in materials science and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic methodologies for related compounds, theoretical data from a closely related analogue, and standard experimental protocols for the characterization of its electronic and photophysical properties.

Core Concepts and Theoretical Background

2,1,3-Benzoxadiazole, also known as benzofurazan, is an electron-deficient heterocyclic scaffold. The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, at the 5-position is expected to significantly modulate the electronic structure of the benzoxadiazole core. This modification is anticipated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the compound's electron affinity, photophysical behavior, and reactivity. Such properties are crucial for applications in organic electronics, fluorescent probes, and as pharmacophores in drug design.

Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for predicting the electronic properties of novel molecules.[1] These computational methods provide insights into the molecular geometry, frontier molecular orbital (HOMO and LUMO) energies, and electronic transitions, guiding the rational design of new materials.[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve the formation of the 2,1,3-benzoxadiazole ring system from a suitably substituted aniline precursor, followed by the introduction of the nitrile group. A general representation of this proposed pathway is illustrated below.

G cluster_synthesis Proposed Synthetic Pathway Start Substituted 2-Nitroaniline Step1 Cyclization Start->Step1 e.g., NaOCl, Base Intermediate 2,1,3-Benzoxadiazole Derivative Step1->Intermediate Step2 Cyanation Intermediate->Step2 e.g., Ru-catalyzed cyanation Product 2,1,3-Benzoxadiazole- 5-carbonitrile Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

A general procedure for the synthesis of the 2,1,3-benzoxadiazole core starts from the cyclization of a 2-nitroaniline derivative.[2]

  • Preparation of 2,1,3-Benzoxadiazole-1-oxide: A mixture of the corresponding 2-nitroaniline, a phase transfer catalyst such as tetrabutylammonium bromide, and a base like potassium hydroxide in a suitable solvent (e.g., diethyl ether) is treated dropwise with a sodium hypochlorite solution.[2] The reaction is typically stirred at room temperature for several hours.[2] The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.[2] The combined organic layers are evaporated to yield the N-oxide product.[2]

  • Reduction to 2,1,3-Benzoxadiazole: The N-oxide derivative is then reduced to the 2,1,3-benzoxadiazole. A common method involves refluxing the N-oxide with triphenylphosphine in a solvent like toluene for several hours.[2] After cooling and filtration, the solvent is evaporated, and the crude product can be purified by column chromatography on silica gel.[2]

The introduction of the cyano group onto the benzoxadiazole ring could potentially be achieved through modern cross-coupling or C-H functionalization reactions. Ruthenium-catalyzed cyanation of arenes and heteroarenes using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent has been reported and could be a viable strategy.[3]

  • Reaction Setup: In a typical procedure, the 2,1,3-benzoxadiazole substrate would be combined with a ruthenium catalyst (e.g., [RuCl2(p-cymene)]2), a silver salt co-catalyst (e.g., AgSbF6), and a base (e.g., NaOAc) in a suitable solvent like 1,2-dichloroethane (DCE).[3]

  • Reaction Conditions: The cyanating agent, NCTS, would be added, and the reaction mixture would be heated under an inert atmosphere for a specified period.[3]

  • Workup and Purification: Upon completion, the reaction mixture would be cooled, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

Electronic and Photophysical Properties

Direct experimental data for this compound is not available. However, a theoretical study on the closely related 2,1,3-Benzoxadiazole-5-carboxylic acid provides valuable insights into the expected electronic properties.[4] It is important to note that the carboxylic acid group, while also electron-withdrawing, will have a different electronic influence compared to the cyano group.

Theoretical Electronic Properties of 2,1,3-Benzoxadiazole-5-carboxylic acid

The following table summarizes the calculated electronic properties of 2,1,3-Benzoxadiazole-5-carboxylic acid using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.[4]

ParameterGas PhaseDMF Solvent
HOMO Energy (eV) -7.21-7.13
LUMO Energy (eV) -3.10-3.18
HOMO-LUMO Gap (eV) 4.113.95

Data sourced from a theoretical study on 2,1,3-Benzoxadiazole-5-carboxylic acid.[4]

The cyano group is generally a stronger electron-withdrawing group than a carboxylic acid. Therefore, for This compound , it is anticipated that the LUMO energy would be further lowered, and the HOMO-LUMO gap would be smaller than the values presented for the carboxylic acid analogue.

Experimental Characterization Workflow

The following workflow outlines the standard experimental procedures for characterizing the electronic and photophysical properties of a novel 2,1,3-benzoxadiazole derivative.

G cluster_workflow Experimental Characterization Workflow Sample Synthesized 2,1,3-Benzoxadiazole- 5-carbonitrile UVVis UV-Vis Absorption Spectroscopy Sample->UVVis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence CV Cyclic Voltammetry Sample->CV DataAnalysis Data Analysis UVVis->DataAnalysis Fluorescence->DataAnalysis CV->DataAnalysis Results Absorption Maxima (λabs) Molar Absorptivity (ε) Emission Maxima (λem) Quantum Yield (ΦF) Stokes Shift HOMO/LUMO Energies Electrochemical Band Gap DataAnalysis->Results

Caption: Standard workflow for electronic and photophysical characterization.

This technique is used to determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions.

  • Protocol:

    • Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).

    • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorption (λabs) is determined.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

This method measures the emission of light from the molecule after it has absorbed light.

  • Protocol:

    • Using the same solutions prepared for UV-Vis spectroscopy, excite the sample at its λabs.

    • Record the fluorescence emission spectrum. The wavelength of maximum emission (λem) is determined.

    • The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.5 M H₂SO₄).[4]

CV is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).

    • Record the cyclic voltammogram by scanning the potential.

    • The onset oxidation (Eox) and reduction (Ered) potentials are determined.

    • The HOMO and LUMO energies can be estimated using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Concluding Remarks

This compound represents a promising but currently under-investigated molecule. The strong electron-withdrawing nature of the cyano group is expected to impart distinct electronic and photophysical properties compared to other derivatives of the benzoxadiazole family. The proposed synthetic and characterization workflows in this guide provide a robust framework for future experimental investigations. The theoretical data for a closely related analogue suggests that this compound will likely exhibit a relatively low LUMO energy level, making it a candidate for applications requiring good electron-accepting properties. Further computational and experimental studies are warranted to fully elucidate the potential of this compound in materials science and drug discovery.

References

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,1,3-Benzoxadiazole-5-carbonitrile

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a prominent heterocyclic scaffold in the fields of medicinal chemistry and materials science. Its derivatives are known for a range of applications, including as fluorescent probes, components in organic electronics, and as scaffolds for various therapeutic agents.[1] The electronic properties of these molecules, particularly the HOMO and LUMO energy levels, are critical determinants of their functionality. These energy levels govern the charge injection and transport properties in organic electronic devices and are fundamental to understanding the reactivity and interaction of these molecules in biological systems.

The addition of a cyano (-CN) group at the 5-position of the 2,1,3-benzoxadiazole ring is expected to significantly influence its electronic structure. The nitrile group is a strong electron-withdrawing group, which generally leads to a lowering of both the HOMO and LUMO energy levels. This modulation of the frontier molecular orbitals can be exploited to fine-tune the optical and electronic properties of the material for specific applications.

Quantitative Data for 2,1,3-Benzoxadiazole Derivatives

Due to the limited availability of direct experimental data for this compound, this section presents data for related 2,1,3-benzoxadiazole derivatives. This information provides a valuable reference for estimating the electronic properties of the target molecule. The following table summarizes the HOMO and LUMO energy levels and the corresponding electrochemical and optical band gaps for a series of D-π-A-π-D type fluorophores containing a 2,1,3-benzoxadiazole unit.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)
Derivative 9a-5.86-3.162.702.67
Derivative 9b-5.85-3.212.642.64
Derivative 9c-5.83-3.352.482.65
Derivative 9d-5.84-3.222.622.65

Data sourced from a study on fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system. The specific structures of derivatives 9a-d can be found in the cited literature.[2][3]

Experimental Protocols for Determining HOMO/LUMO Energy Levels

The experimental determination of HOMO and LUMO energy levels is primarily achieved through electrochemical methods, most notably cyclic voltammetry (CV).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Sample Preparation: The compound of interest is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: A potential is swept linearly from an initial value to a vertex potential and then back to the initial potential. The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

  • Internal Standard: Ferrocene is often used as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used to calibrate the measured potentials against a known reference.

  • Data Analysis: The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks are determined from the voltammogram.

  • Calculation of HOMO and LUMO Levels: The HOMO and LUMO energy levels are calculated using the following empirical formulas:[2][3]

    • EHOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Eredonset (vs Fc/Fc+) + 4.8]

    The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

Computational Protocols for Determining HOMO/LUMO Energy Levels

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.

Density Functional Theory (DFT)

DFT calculations can provide detailed insights into the electronic distribution and orbital energies of a molecule.

Methodology:

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.

  • Geometry Optimization: The first step is to build the 3D structure of the molecule and perform a geometry optimization to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate molecular orbital energies.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the single point energy calculation.

  • Solvation Effects: To better mimic experimental conditions in solution, a Polarizable Continuum Model (PCM) can be included in the calculations to account for the effect of the solvent.[1]

Mandatory Visualizations

Experimental Workflow for HOMO/LUMO Determination

experimental_workflow cluster_sample_prep Sample Preparation cluster_cv_measurement Cyclic Voltammetry Measurement cluster_data_analysis Data Analysis & Calculation compound Compound of Interest solution Analyte Solution compound->solution solvent Solvent + Supporting Electrolyte solvent->solution electrochemical_cell Three-Electrode Cell solution->electrochemical_cell potentiostat Potentiostat electrochemical_cell->potentiostat voltammogram Cyclic Voltammogram potentiostat->voltammogram onset_potentials Determine Onset Potentials (Eox, Ered) voltammogram->onset_potentials calculation Calculate HOMO & LUMO Energies onset_potentials->calculation results HOMO/LUMO Energy Levels calculation->results

Caption: Workflow for experimental determination of HOMO/LUMO levels.

Computational Workflow for HOMO/LUMO Prediction

computational_workflow cluster_structure_setup Structure Setup cluster_dft_calculation DFT Calculation cluster_results Results build_molecule Build 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build_molecule->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single Point Energy (e.g., B3LYP/6-311+G(d,p)) freq_calc->spe_calc extract_energies Extract HOMO & LUMO Energies spe_calc->extract_energies predicted_levels Predicted HOMO/LUMO Levels extract_energies->predicted_levels

Caption: Workflow for computational prediction of HOMO/LUMO levels.

Conclusion

While direct experimental data for the HOMO and LUMO energy levels of this compound remain to be reported, this technical guide provides a robust framework for their determination. The detailed experimental protocols for cyclic voltammetry and computational methodologies using Density Functional Theory offer researchers the necessary tools to characterize this and other novel 2,1,3-benzoxadiazole derivatives. The provided data on related compounds serve as a valuable benchmark for understanding the electronic landscape of this important class of molecules. The strategic application of these methods will undoubtedly accelerate the rational design of new materials and therapeutics based on the 2,1,3-benzoxadiazole scaffold.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,1,3-Benzoxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of 2,1,3-benzoxadiazole, a heterocyclic scaffold that has become a cornerstone in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document details the seminal synthetic methodologies, key historical milestones, and the evolution of its applications, supported by experimental protocols, quantitative data, and mechanistic visualizations.

Executive Summary

The 2,1,3-benzoxadiazole core, also known as benzofurazan, has a rich history dating back to the early 20th century. Its unique electronic properties, characterized by an electron-deficient heterocyclic ring fused to a benzene ring, have made it a versatile building block for a vast array of functional molecules. From its initial discovery as a chemical curiosity, it has evolved into a "privileged scaffold" in drug discovery, with derivatives showing promise as anticancer, anti-tubercular, and antimicrobial agents. Furthermore, its inherent fluorescence has led to its widespread use as an environmentally sensitive probe for biological imaging. This guide will trace this remarkable journey, providing the technical details necessary for contemporary research and development.

Historical Milestones and Key Discoveries

The journey of 2,1,3-benzoxadiazole began with the synthesis of its N-oxide derivative, benzofurazan oxide. A pivotal moment in its history was the work of Green and Rowe in 1912, who developed a convenient synthesis through the hypochlorite oxidation of o-nitroaniline. This method, adapted from earlier procedures, made the scaffold more accessible for further investigation. The parent 2,1,3-benzoxadiazole was subsequently prepared by the reduction of the N-oxide, a critical step that opened the door to exploring the properties of the core heterocycle itself. The development of methods for the selective functionalization of the benzene ring, particularly the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole, was another significant advancement, providing a versatile intermediate for the construction of more complex derivatives through modern cross-coupling reactions.

Core Synthesis Protocols

The following sections detail the experimental procedures for the synthesis of the foundational 2,1,3-benzoxadiazole compounds.

Synthesis of 2,1,3-Benzoxadiazole-1-oxide (Benzofurazan Oxide)

This protocol is adapted from the method of Green and Rowe.

Experimental Protocol:

  • In a 500-mL flask, prepare a mixture of 2-nitroaniline (9.0 g, 65.1 mmol), tetrabutylammonium bromide (0.3 g, 0.93 mmol), and diethyl ether (60 mL).

  • To this mixture, add a 50% (w/w) aqueous solution of potassium hydroxide (7 mL).

  • While stirring vigorously at room temperature, add a sodium hypochlorite solution (130 mL, >10% active chlorine) dropwise over a period of 1 hour.

  • Continue stirring at room temperature for 7 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to yield a yellow solid.

  • The product can be used without further purification.

Synthesis of 2,1,3-Benzoxadiazole

Experimental Protocol:

  • In a 250-mL flask, combine 2,1,3-benzoxadiazole-1-oxide (1.7 g, 12.5 mmol), triphenylphosphine (4.0 g, 15.2 mmol), and toluene (150 mL).[1][2]

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[1][2]

Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole

Experimental Protocol:

  • In a round-bottom flask, place 2,1,3-benzoxadiazole (1.23 g, 10.2 mmol) and iron powder (0.12 g, 2.1 mmol).

  • Heat the mixture to 100 °C.

  • Add bromine (1.5 mL, 29.2 mmol) dropwise over 2 hours.

  • After the addition is complete, reflux the reaction mixture for 3 hours.[1][2]

  • Cool the mixture to room temperature, dissolve it in dichloromethane (40 mL), and wash with brine (40 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate 98:2) to yield 4,7-dibromo-2,1,3-benzoxadiazole as a cream-colored powder.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the core 2,1,3-benzoxadiazole compounds.

Table 1: Synthesis Yields and Physical Properties

CompoundStarting MaterialYield (%)Melting Point (°C)Appearance
2,1,3-Benzoxadiazole-1-oxide2-Nitroaniline8968Yellow Solid
2,1,3-Benzoxadiazole2,1,3-Benzoxadiazole-1-oxide8069Yellow Solid
4,7-Dibromo-2,1,3-benzoxadiazole2,1,3-Benzoxadiazole4098-100Cream Powder

Table 2: Spectroscopic Data for 2,1,3-Benzoxadiazole [1][3]

Spectroscopic TechniqueKey Peaks/Signals
¹H NMR (400 MHz, CDCl₃)δ 7.85 (dd, 2H, J = 6.0, 4.0 Hz), 7.41 (dd, 2H, J = 6.0, 4.0 Hz)
IR (KBr, cm⁻¹)3100, 3080, 1614, 1583, 1535, 1483, 1440, 1282, 973, 834, 742
Mass Spec (EI)m/z 120.0 [M]⁺

Mechanisms of Action and Signaling Pathways

Derivatives of 2,1,3-benzoxadiazole have been shown to exert their biological effects through various mechanisms. A prominent example is the inhibition of Glutathione S-Transferase (GST), particularly the P1-1 isoform, which is often overexpressed in cancer cells and contributes to drug resistance.

Inhibition of Glutathione S-Transferase and Activation of Apoptosis

Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), act as potent inhibitors of GSTP1-1. GSTP1-1 normally sequesters and inactivates c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. By inhibiting GSTP1-1, these compounds promote the dissociation of the GSTP1-1/JNK complex, leading to the activation of the JNK signaling pathway and subsequent caspase-dependent apoptosis in cancer cells.

GST_Inhibition_Pathway NBDHEX NBD Derivative (e.g., NBDHEX) GSTP1_1 GSTP1-1 NBDHEX->GSTP1_1 Inhibits GST_JNK_complex GSTP1-1 / JNK (Inactive Complex) GSTP1_1->GST_JNK_complex JNK JNK JNK->GST_JNK_complex cJun c-Jun JNK->cJun Phosphorylates Caspases Caspases JNK->Caspases Activates GST_JNK_complex->JNK Dissociation MKK4_7 MKK4/7 MKK4_7->JNK Activates Apoptosis Apoptosis cJun->Apoptosis Promotes Caspases->Apoptosis Experimental_Workflow start Starting Materials (e.g., 2-Nitroaniline) synthesis1 Synthesis of 2,1,3-Benzoxadiazole Core start->synthesis1 purification1 Purification (Chromatography) synthesis1->purification1 characterization1 Spectroscopic Characterization (NMR, IR, MS) purification1->characterization1 functionalization Functionalization (e.g., Bromination) characterization1->functionalization purification2 Purification functionalization->purification2 characterization2 Characterization purification2->characterization2 coupling Cross-Coupling Reactions (e.g., Sonogashira) characterization2->coupling final_product Final Derivative Library coupling->final_product biological_screening Biological Screening (e.g., Cytotoxicity Assays) final_product->biological_screening sar Structure-Activity Relationship (SAR) Analysis biological_screening->sar lead_optimization Lead Optimization sar->lead_optimization

References

The Benzoxadiazole Ring: A Technical Guide to its Core Chemical Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its unique electronic properties and its presence in a variety of bioactive compounds. This technical guide provides an in-depth exploration of the fundamental chemical reactivity of the benzoxadiazole ring system, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. This guide covers key reaction types, presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes complex chemical and biological processes using Graphviz diagrams.

Electronic Structure and General Reactivity

The benzoxadiazole ring system consists of a benzene ring fused to a 1,2,5-oxadiazole ring. This fusion results in a planar, aromatic structure with a significant dipole moment. The oxadiazole moiety is strongly electron-withdrawing, which has a profound impact on the reactivity of the entire molecule. This electron deficiency deactivates the benzene ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly when further electron-withdrawing groups are present.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the fused oxadiazole ring, the benzoxadiazole nucleus is generally deactivated towards electrophilic aromatic substitution (EAS). Reactions typically require forcing conditions, and the substitution pattern is influenced by the directing effects of the heterocyclic ring.

Halogenation

Bromination of 2,1,3-benzoxadiazole can be achieved to selectively yield 4,7-dibromo-2,1,3-benzoxadiazole, a key intermediate for further functionalization.

ReactionReagentsProductYield (%)Reference
BrominationBr₂, Fe powder4,7-Dibromo-2,1,3-benzoxadiazole40[1][2]

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole [1][2]

  • Materials: 2,1,3-Benzoxadiazole (1.23 g, 10 mmol), Iron powder (0.12 g, 2.0 mmol), Bromine (1.5 mL, 30 mmol), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Brine, Water, Anhydrous sodium sulfate, Silica gel, Hexane, Ethyl acetate.

  • Procedure:

    • Place 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) in a round-bottom flask and heat to 100°C.

    • Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.

    • After the addition is complete, reflux the reaction mixture for 3 hours.

    • Cool the reaction mixture and dissolve the resulting solid in dichloromethane (40 mL).

    • Wash the organic layer with brine (40 mL), saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (98:2) mixture as the eluent to afford 4,7-dibromo-2,1,3-benzoxadiazole as a cream-colored powder.

  • Expected Yield: ~40%.

  • Characterization: Melting point: 98–100°C. ¹H NMR (400 MHz, CDCl₃) δ ppm: 7.51 (s, 2H).

Nucleophilic Aromatic Substitution

The electron-deficient nature of the benzoxadiazole ring makes it susceptible to nucleophilic aromatic substitution (SNA), especially when activated by additional electron-withdrawing groups like a nitro group. The 4- and 7-positions are particularly activated.

Amination of Nitro-activated Benzoxadiazoles

4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a classic example of an activated benzoxadiazole that readily undergoes nucleophilic substitution with amines to form highly fluorescent derivatives. This reaction is widely used in chemical biology for labeling and sensing applications.

ReactantNucleophileProductYield (%)Reference
4-Chloro-7-nitro-2,1,3-benzoxadiazoleEthyl (p-amino)benzoateEthyl 4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoate60[3]

Experimental Protocol: Synthesis of Ethyl 4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoate [3]

  • Materials: 4-Chloro-7-nitro-2,1,3-benzoxadiazole (0.01 mol), Ethyl (p-amino)benzoate (0.01 mol), Absolute ethanol (100 mL).

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (0.01 mol) and ethyl (p-amino)benzoate (0.01 mol) in absolute ethanol (100 mL).

    • Reflux the reaction mixture for 12 hours.

    • Remove the solvent under vacuum to obtain the crude product.

    • Purify the product by recrystallization from ethanol.

  • Expected Yield: ~60%.

Caption: Mechanism of Nucleophilic Aromatic Substitution on NBD-Cl.

Cycloaddition Reactions

The benzoxadiazole ring system can participate in cycloaddition reactions, although this aspect of its reactivity is less explored. Benzofurazan N-oxides, in particular, have been shown to react with nitrile oxides in a [4+2] cycloaddition manner.[4]

Ring-Opening Reactions

The fused heterocyclic ring of benzoxadiazole can be opened under certain conditions. For instance, reductive cleavage can lead to o-phenylenediamines, which are valuable synthetic intermediates.

Benzoxadiazole in Drug Discovery: Targeting Signaling Pathways

The unique electronic and structural features of the benzoxadiazole scaffold have made it a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. Many of these activities stem from the ability of benzoxadiazole-containing molecules to modulate key signaling pathways involved in diseases such as cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several benzoxadiazole derivatives have been developed as inhibitors of kinases within this pathway, particularly PI3K and mTOR.[5][6][7][8]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Benzoxadiazole Benzoxadiazole Inhibitor Benzoxadiazole->PI3K Inhibits Benzoxadiazole->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzoxadiazole derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a key characteristic of cancer cells. Benzoxadiazole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases, which are the executioners of apoptosis.[9][10][11][12]

Apoptosis_Pathway Benzoxadiazole Benzoxadiazole Derivative Procaspase9 Pro-caspase-9 Benzoxadiazole->Procaspase9 Activates Bcl2 Bcl-2 (Anti-apoptotic) Benzoxadiazole->Bcl2 Inhibits Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Caspase-mediated apoptosis induced by benzoxadiazole derivatives.

Conclusion

The 2,1,3-benzoxadiazole ring is a versatile scaffold with a rich and tunable chemical reactivity. Its inherent electron deficiency dictates its behavior, rendering it susceptible to nucleophilic attack while being relatively inert to electrophiles. This reactivity profile, coupled with the diverse biological activities of its derivatives, ensures that the benzoxadiazole core will remain a valuable platform for the development of novel therapeutics. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is essential for the rational design and synthesis of next-generation benzoxadiazole-based drugs.

References

Methodological & Application

Application Note: A Practical Protocol for the Palladium-Catalyzed Synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile from 5-bromobenzo[c]oxadiazole via a palladium-catalyzed cyanation reaction. Aryl nitriles are crucial intermediates and structural motifs in a wide range of fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] The 2,1,3-benzoxadiazole core is a key pharmacophore in many biologically active compounds. This protocol leverages a modern cross-coupling method that employs potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic and practical cyanide source, offering significant safety and handling advantages over traditional reagents like KCN or Zn(CN)₂.[1][3] The described methodology provides a robust and reproducible pathway to the target compound with high functional group tolerance and typically good yields.[4]

Reaction Scheme

The conversion of 5-bromobenzo[c]oxadiazole to this compound is achieved through a palladium-catalyzed cross-coupling reaction.

Reaction Scheme

Caption: Palladium-catalyzed cyanation of 5-bromobenzo[c]oxadiazole.

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from initial setup to the final isolation and analysis of the product.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Weigh Reagents: - 5-bromobenzo[c]oxadiazole - Pd Catalyst & Ligand - K4[Fe(CN)6]·3H2O setup Assemble Reaction Vessel (Screw-top tube with stir bar) prep->setup 1 inert Establish Inert Atmosphere (Evacuate & backfill with N2, 3x) setup->inert 2 addition Add Solvents & Reagents (Dioxane, H2O, KOAc) inert->addition 3 react Heat Reaction Mixture (e.g., 100 °C, 1-2 hours) addition->react 4 quench Cool to RT & Quench react->quench 5 extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract 6 dry Dry Organic Layer (e.g., Na2SO4) extract->dry 7 concentrate Concentrate in vacuo dry->concentrate 8 purify Purify via Column Chromatography concentrate->purify 9 analyze Characterize Product (NMR, MS, IR) purify->analyze 10

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the palladium-catalyzed cyanation of aryl bromides.[1]

3.1 Materials and Equipment

  • 5-bromobenzo[c]oxadiazole

  • Palladium precatalyst (e.g., G3-XPhos Palladacycle)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Screw-top reaction tube with Teflon-lined cap

  • Magnetic stir bar and stirrer/hotplate

  • Schlenk line or glovebox for inert atmosphere

  • Standard laboratory glassware

  • Rotary evaporator

3.2 Reagent Quantities

The following table details the quantities for a representative 1 mmol scale reaction.

ReagentMolar Equiv.Amount (for 1 mmol scale)Purpose
5-bromobenzo[c]oxadiazole1.0199 mgStarting Material
G3-XPhos Palladacycle0.0024.1 mg (0.2 mol %)Catalyst
K₄[Fe(CN)₆]·3H₂O0.5211 mgCyanide Source
Potassium Acetate (KOAc)0.12512 mgAdditive
1,4-Dioxane-2.5 mLSolvent
Degassed Water-2.5 mLCo-solvent

3.3 Step-by-Step Procedure

  • Vessel Preparation: To a screw-top reaction tube equipped with a magnetic stir bar, add the 5-bromobenzo[c]oxadiazole (199 mg, 1 mmol), the palladium precatalyst (4.1 mg, 0.002 mmol), and K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 mmol).[1]

  • Inert Atmosphere: Seal the tube with a Teflon-lined screw cap. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle a total of three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Through the septum, add 1,4-dioxane (2.5 mL) followed by a 0.05 M solution of potassium acetate in degassed water (2.5 mL).[1]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 1-2 hours, monitoring the reaction progress by TLC or LC-MS if desired.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield this compound as a solid.

Comparative Data on Cyanation Methods

While the primary protocol is robust, various palladium-catalyzed systems can be employed for the cyanation of aryl halides. The choice of catalyst, ligand, cyanide source, and solvent can influence reaction time and yield.[2][5]

ParameterMethod A (Featured Protocol)[1]Method B[5]Method C[2]
Catalyst G3-XPhos Palladacycle (0.2 mol%)Pd/C (2 mol%)Pd-ZnFe₂O₄ nanoparticles (10 mg)
Ligand XPhos (internal to catalyst)dppf (4 mol%)None
Cyanide Source K₄[Fe(CN)₆] (0.5 equiv)Zn(CN)₂ (0.6 equiv)K₄[Fe(CN)₆] (0.35 mmol scale)
Solvent Dioxane/H₂O (1:1)DMACDMF
Base/Additive KOAc (0.125 equiv)Zinc formate dihydrate (10 mol%)Triethylamine (0.6 mmol scale)
Temperature 100 °C110 °C100 °C
Typical Time 1-2 h12-24 h12-17 h
Advantages Fast, low catalyst loading, non-toxic CN sourceHeterogeneous catalyst, scalableNo ligand, catalyst recyclability

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Cyanide Source: Although K₄[Fe(CN)₆] is stable and considered non-toxic because the cyanide groups are tightly bound in the complex, acidification can release highly toxic hydrogen cyanide (HCN) gas. Avoid contact with strong acids. All waste should be disposed of according to institutional guidelines for cyanide-containing materials.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

References

Application Notes and Protocols for the Synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile using Copper(I) Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Rosenmund-von Braun reaction, a classic method for the conversion of aryl halides to aryl nitriles using copper(I) cyanide. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, this document outlines a robust, generalized protocol based on established methodologies for similar substrates.

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a key component in various fluorescent probes and biologically active molecules.[1][2] The introduction of a cyano group at the 5-position can significantly modulate the electronic properties and biological activity of the parent molecule, making this compound a desirable target for further chemical exploration.

I. Synthetic Strategy

The primary route for the synthesis of this compound involves a two-step process:

  • Synthesis of a 5-halo-2,1,3-benzoxadiazole precursor: This typically involves the synthesis of the 2,1,3-benzoxadiazole core followed by halogenation. 5-Bromo-2,1,3-benzoxadiazole is a commercially available and commonly used starting material.

  • Copper(I) cyanide-mediated cyanation: The 5-halo-2,1,3-benzoxadiazole is then subjected to a Rosenmund-von Braun reaction to introduce the nitrile functionality.

Reaction Scheme:

G cluster_0 Step 1: Halogenation (Example) cluster_1 Step 2: Cyanation (Rosenmund-von Braun) 2,1,3-Benzoxadiazole 2,1,3-Benzoxadiazole 5-Bromo-2,1,3-benzoxadiazole 5-Bromo-2,1,3-benzoxadiazole 2,1,3-Benzoxadiazole->5-Bromo-2,1,3-benzoxadiazole Br2, Fe This compound This compound 5-Bromo-2,1,3-benzoxadiazole->this compound CuCN, Solvent, Heat

Caption: General synthetic scheme for this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzoxadiazole (7)

This protocol describes the synthesis of the parent 2,1,3-benzoxadiazole ring system, which can then be halogenated.[1][3]

Materials:

  • 2-Nitroaniline

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether

  • Potassium hydroxide (KOH) solution (50% wt)

  • Sodium hypochlorite solution (>10% activated chlorine)

  • Triphenylphosphine (PPh₃)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6) [1][3]

  • In a 500-mL flask, prepare a mixture of 2-nitroaniline (9.0 g, 65 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and KOH solution (7 mL, 50% wt).

  • To this mixture, add sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise with stirring at room temperature.

  • Continue stirring for 7 hours.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 100 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude 2,1,3-Benzoxadiazole-1-oxide as a yellow solid. This product is often used in the next step without further purification.

Part B: Reduction to 2,1,3-Benzoxadiazole (7) [1][3]

  • In a 250-mL flask, combine the crude 2,1,3-Benzoxadiazole-1-oxide (from the previous step, ~13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and filter to remove any solids.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.

ProductStarting MaterialReagentsSolventYieldMelting Point
2,1,3-Benzoxadiazole-1-oxide 2-NitroanilineTBAB, KOH, NaClODiethyl ether~89%[3]68 °C[3]
2,1,3-Benzoxadiazole 2,1,3-Benzoxadiazole-1-oxidePPh₃Toluene~80%[3]69 °C[3]
Protocol 2: Synthesis of this compound

This is a representative protocol for the Rosenmund-von Braun cyanation of a 5-halo-2,1,3-benzoxadiazole. The starting material, 5-bromo-2,1,3-benzoxadiazole, is commercially available.

Materials:

  • 5-Bromo-2,1,3-benzoxadiazole

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent (e.g., pyridine, N-methyl-2-pyrrolidone)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2,1,3-benzoxadiazole (1.0 eq).

  • Add copper(I) cyanide (1.2 - 2.0 eq).

  • Under an inert atmosphere, add anhydrous N,N-dimethylformamide.

  • Heat the reaction mixture to a temperature between 120-160 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes, or alternatively into an aqueous solution of ethylenediamine or ammonia.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterCondition
Starting Material 5-Bromo-2,1,3-benzoxadiazole
Reagent Copper(I) Cyanide (CuCN)
Stoichiometry 1.2 - 2.0 equivalents of CuCN
Solvent N,N-Dimethylformamide (DMF)
Temperature 120-160 °C
Atmosphere Inert (Nitrogen or Argon)
Work-up Quenching with FeCl₃/HCl or ethylenediamine/ammonia solution
Purification Column Chromatography or Recrystallization

III. Reaction Workflow and Mechanism

Experimental Workflow

G start Start setup Combine 5-bromo-2,1,3-benzoxadiazole and CuCN in a flask start->setup inert Establish inert atmosphere (N2 or Ar) setup->inert solvent Add anhydrous DMF inert->solvent heat Heat to 120-160 °C with vigorous stirring solvent->heat monitor Monitor reaction by TLC heat->monitor complete Reaction complete monitor->complete Yes incomplete Continue heating monitor->incomplete No cool Cool to room temperature complete->cool incomplete->heat quench Quench with FeCl3/HCl or ethylenediamine/ammonia cool->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Plausible Reaction Mechanism (Rosenmund-von Braun)

The mechanism of the Rosenmund-von Braun reaction is thought to proceed through an oxidative addition-reductive elimination pathway involving a copper(III) intermediate.

G ArX 5-Halo-2,1,3-benzoxadiazole (Ar-X) CuIII Copper(III) Intermediate (Ar-Cu(III)(CN)X) ArX->CuIII Oxidative Addition CuCN Copper(I) Cyanide (Cu-CN) CuCN->CuIII Product This compound (Ar-CN) CuIII->Product Reductive Elimination CuX Copper(I) Halide (Cu-X) CuIII->CuX

Caption: Simplified mechanism of the Rosenmund-von Braun reaction.

IV. Potential Applications and Signaling Pathways

Derivatives of 2,1,3-benzoxadiazole are known for their diverse biological activities, including their use as fluorescent probes and their potential as therapeutic agents. For instance, certain 7-nitro-2,1,3-benzoxadiazole derivatives have been investigated as suicide inhibitors for glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells.[2] These compounds can trigger apoptosis in tumor cells by dissociating the JNK•GSTP1-1 complex.[2]

While specific signaling pathways for this compound are not well-defined in the literature, its structural similarity to other biologically active benzoxadiazoles suggests potential for similar interactions. The electron-withdrawing nature of the cyano group could influence its ability to interact with biological targets. Further research is needed to elucidate the specific biological activities and signaling pathways associated with this compound.

Hypothesized Signaling Pathway Involvement

G Compound This compound Target Potential Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signaling->Response

Caption: Hypothesized interaction of this compound with a cellular signaling pathway.

References

Application of 2,1,3-Benzoxadiazole Derivatives as Fluorescent Probes for Thiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,1,3-benzoxadiazole, also known as benzofurazan, are a prominent class of fluorophores utilized in the design of "turn-on" fluorescent probes for biologically significant analytes. Their utility stems from a compact molecular structure, sensitivity to the local environment, and tunable reactivity. While the broader family of 2,1,3-benzoxadiazole probes is well-documented, this application note will focus on the principles governing their use, with a specific conceptual focus on 2,1,3-benzoxadiazole-5-carbonitrile. The existing literature extensively covers the 7-nitro substituted analogues, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which will be used as the primary exemplar. The principles of thiol detection by these probes are largely governed by the electron-withdrawing nature of substituents on the benzoxadiazole ring. Both the nitrile (-CN) and nitro (-NO₂) groups are strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack by thiols. This shared electronic characteristic suggests that the 5-carbonitrile scaffold would operate under a similar mechanism to its well-documented 7-nitro counterparts.

These probes are particularly valuable for the detection of biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[1] Thiols play a critical role in maintaining cellular redox homeostasis, and their abnormal levels are implicated in numerous diseases, making their detection and quantification a key area of research.[1][2] The reaction of these probes with thiols results in a significant increase in fluorescence intensity, providing a clear signal for detection and bioimaging applications.[2]

Sensing Mechanism

The primary mechanism for thiol detection by halo-substituted 2,1,3-benzoxadiazole probes is a nucleophilic aromatic substitution (SNAr) reaction.[3] In this process, the thiol acts as a nucleophile and displaces a leaving group, typically a halide, from the benzoxadiazole core. This reaction is facilitated by the electron-withdrawing substituent (e.g., a nitro or cyano group) which stabilizes the negatively charged intermediate (Meisenheimer complex). The parent probe is often weakly fluorescent or non-fluorescent. Upon reaction with a thiol, the formation of a thioether linkage alters the electronic properties of the fluorophore, leading to a "turn-on" of fluorescence with a distinct emission spectrum.[1]

Probe Non-fluorescent 2,1,3-Benzoxadiazole Probe (with leaving group) Intermediate Meisenheimer Complex (transient) Probe->Intermediate + Thiol Thiol Biological Thiol (R-SH) Product Highly Fluorescent Thiol-Adduct Intermediate->Product - Leaving Group

Sensing Mechanism of Thiol Detection.

Quantitative Data

The photophysical properties of 2,1,3-benzoxadiazole-based probes are critical for their application. The following table summarizes key quantitative data for representative probes from the literature. It is important to note that these properties can be highly solvent-dependent.

Probe DerivativeAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Fold Change in FluorescenceDetection LimitReference
NBD-Ether Based ProbeBiothiols--->100-fold-[2]
Rhodamine B-maleimideGSH-586->200-fold0.219 µM[3]
NBD-FAmino Acids488~540--4-fold improvement for Glu[4]

Experimental Protocols

Protocol 1: In Vitro Thiol Detection using Spectrofluorometry

This protocol describes the general procedure for quantifying thiols in a solution using a 2,1,3-benzoxadiazole-based fluorescent probe.

Materials:

  • 2,1,3-benzoxadiazole probe stock solution (e.g., 1-10 mM in DMSO or DMF)

  • Thiol standards (e.g., Cysteine, Glutathione) of known concentrations

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), HEPES, pH 7.4)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Thiol Standards: Prepare a series of thiol standards of varying concentrations in the reaction buffer.

  • Prepare Probe Solution: Dilute the probe stock solution to the desired working concentration (typically 1-10 µM) in the reaction buffer.

  • Reaction Setup: In a 96-well black microplate, add the thiol standards to individual wells. Add the probe solution to each well to initiate the reaction. Include a blank control with only the probe solution in the buffer.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 25-37 °C) for a specified time (e.g., 15-60 minutes) to allow the reaction to proceed to completion. The optimal time and temperature may need to be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe-thiol adduct.

  • Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the fluorescence intensity as a function of thiol concentration to generate a standard curve. This curve can then be used to determine the concentration of unknown thiol samples.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Standards Prepare Thiol Standards Mix Mix Probe and Thiol in Microplate Prep_Standards->Mix Prep_Probe Prepare Probe Working Solution Prep_Probe->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Generate Standard Curve Measure->Analyze

Workflow for In Vitro Thiol Quantification.
Protocol 2: Live Cell Imaging of Intracellular Thiols

This protocol provides a general guideline for visualizing intracellular thiols in cultured cells using a cell-permeable 2,1,3-benzoxadiazole probe.

Materials:

  • Cultured cells seeded on glass-bottom dishes or coverslips

  • Cell-permeable 2,1,3-benzoxadiazole probe

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading: Remove the cell culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing the fluorescent probe at the desired final concentration (typically 1-10 µM).

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Visualize the intracellular fluorescence using a fluorescence microscope. Capture images using the appropriate excitation and emission filters for the probe-thiol adduct.

  • (Optional) Control Experiments: To confirm the specificity of the probe for thiols, cells can be pre-treated with a thiol-scavenging agent like N-ethylmaleimide (NEM) before probe loading. A significant reduction in the fluorescent signal in NEM-treated cells would indicate thiol-specific detection.

Cellular Redox Homeostasis and Thiol Probes

Biological thiols, particularly glutathione, are central to maintaining the redox balance within cells. They participate in the detoxification of reactive oxygen species (ROS) and are crucial for various enzymatic reactions. Fluorescent probes based on 2,1,3-benzoxadiazole provide a powerful tool to visualize and quantify changes in the cellular thiol pool, offering insights into the redox state of cells under different physiological or pathological conditions.

ROS Reactive Oxygen Species (ROS) GSH Glutathione (GSH) ROS->GSH oxidizes Cellular_Stress Cellular Stress Cellular_Stress->ROS generates GSSG Oxidized Glutathione (GSSG) GSH->GSSG forms Fluorescence Fluorescence Signal GSH->Fluorescence activates Probe Benzoxadiazole Probe

Role of Thiols in Cellular Redox State.

Conclusion

Fluorescent probes derived from the 2,1,3-benzoxadiazole scaffold are versatile and effective tools for the detection and imaging of biological thiols. While the 7-nitro substituted derivatives are most prevalent in the literature, the underlying principles of their reactivity via nucleophilic aromatic substitution are applicable to other analogues with electron-withdrawing groups, such as the 5-carbonitrile derivative. The detailed protocols and data presented here provide a comprehensive guide for researchers to apply these powerful probes in their studies of cellular biochemistry and drug development.

References

Application Notes and Protocols: 2,1,3-Benzoxadiazole-5-carbonitrile in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organic electronics has seen remarkable advancements, with Organic Light-Emitting Diodes (OLEDs) at the forefront of display and lighting technologies. The performance of these devices is intrinsically linked to the molecular design of the organic materials used. 2,1,3-Benzoxadiazole (BOX) and its derivatives are a class of heterocyclic compounds that have garnered significant interest as electron-accepting moieties in the design of functional materials for optoelectronic applications. Their inherent electron-deficient nature, when combined with suitable electron-donating units, can lead to materials with tunable photophysical properties, making them promising candidates for emissive layers in OLEDs.

This document provides detailed application notes and protocols for the potential use of a specific derivative, 2,1,3-Benzoxadiazole-5-carbonitrile, in OLEDs. While direct experimental data on the application of this particular compound in OLEDs is not extensively available in current literature, this guide leverages data from closely related 2,1,3-benzoxadiazole and cyano-substituted aromatic compounds to provide a comprehensive overview of its potential, along with detailed synthetic and fabrication protocols.

Molecular Structure and Signaling Pathway Analogy

In the context of OLEDs, the "signaling pathway" can be analogized to the process of electroluminescence. This process involves the injection of charge carriers (electrons and holes) from the electrodes, their transport through various organic layers, their recombination in the emissive layer to form excitons, and the subsequent radiative decay of these excitons to produce light. The molecular structure of the emissive material, in this case, a derivative of this compound, plays a crucial role in determining the efficiency and color of this light emission.

cluster_synthesis Molecular Design & Synthesis cluster_oled OLED Electroluminescence Process Precursor 4-amino-3-hydroxybenzonitrile Cyclization Cyclization Reaction Precursor->Cyclization BOX_CN This compound Cyclization->BOX_CN Final_Emitter Donor-Acceptor Emitter BOX_CN->Final_Emitter Donor Electron-Donating Moiety Donor->Final_Emitter EML Emissive Layer (EML) (Host + Emitter) Final_Emitter->EML Incorporation Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection ETL->EML Electron Transport Photon Light Emission (Photon) EML->Photon Exciton Recombination & Radiative Decay HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (+) Anode->HTL Hole Injection cluster_synthesis_flow Synthesis Workflow Start 4-amino-3-hydroxybenzonitrile Step1 Oxidative Cyclization (NaOCl, KOH, TBAB) Start->Step1 Intermediate 2,1,3-Benzoxadiazole-1-oxide-5-carbonitrile Step1->Intermediate Step2 Reduction (PPh3, Toluene, Reflux) Intermediate->Step2 Product This compound Step2->Product Purification Column Chromatography Product->Purification Final_Product Pure Product Purification->Final_Product cluster_device_structure OLED Device Architecture Substrate Glass Substrate Anode Anode (ITO) Substrate->Anode HTL Hole Transport Layer (HTL) Anode->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode

Application Notes and Protocols: 2,1,3-Benzoxadiazole-5-carbonitrile as a Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,1,3-Benzoxadiazole-5-carbonitrile as a promising building block for the design and synthesis of novel organic semiconductors. While direct experimental data for this specific molecule in organic electronic devices is emerging, this document leverages data from closely related compounds and theoretical predictions to outline its potential applications in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).

Introduction to this compound

2,1,3-Benzoxadiazole, also known as benzofurazan, is an electron-deficient heterocyclic aromatic compound. The introduction of a cyano (-CN) group at the 5-position significantly enhances its electron-accepting nature due to the strong electron-withdrawing effect of the nitrile functionality. This modification is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical aspect for designing high-performance n-type and ambipolar organic semiconductors. The planar structure of the benzoxadiazole core promotes intermolecular π-π stacking, which is essential for efficient charge transport.

The analogous sulfur-containing compound, 2,1,3-benzothiadiazole (BTD), has been extensively used in high-performance organic semiconductors.[1] By replacing the sulfur atom with a more electronegative oxygen atom, the electron affinity of the resulting materials can be further tuned. The cyano-substitution on the benzoxadiazole ring is a strategic approach to fine-tune the electronic properties and enhance the performance of organic electronic devices.

Predicted Electronic Properties and Design Principles

The incorporation of the this compound unit into a polymer backbone or as a functional group in small molecules is predicted to have the following effects:

  • Lowered LUMO Energy Level: The potent electron-withdrawing cyano group is expected to significantly lower the LUMO energy level, facilitating electron injection and transport, making it a suitable candidate for n-type semiconductors.

  • Deepened HOMO Energy Level: The overall electron-deficient nature of the building block will also lead to a lower HOMO energy level, which can improve air stability and, in the context of OPVs, potentially lead to a higher open-circuit voltage (Voc).

  • Tunable Bandgap: By pairing this compound with various electron-donating co-monomers, the intramolecular charge transfer (ICT) can be modulated, allowing for the tuning of the optical and electronic bandgap.

  • Enhanced Intermolecular Interactions: The presence of the polar cyano group can induce favorable dipole-dipole interactions, potentially leading to more ordered molecular packing in the solid state and improved charge mobility.

G

Synthesis Protocol

While a specific, optimized synthesis for this compound is not widely reported, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. The following protocol is a general guideline.

Proposed Synthetic Pathway

G cluster_workflow Proposed Synthesis of this compound A 4-Amino-3-nitrobenzonitrile B This compound N-oxide A->B  NaOCl, Base   C This compound B->C  P(OEt)3 or PPh3, Heat  

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of this compound N-oxide

  • To a stirred solution of 4-amino-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (e.g., potassium hydroxide, 2.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.5 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deoxygenation to this compound

  • Dissolve the purified this compound N-oxide (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Add a reducing agent, such as triethyl phosphite (P(OEt)3) or triphenylphosphine (PPh3) (1.2 eq).

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the final product, this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Application in Organic Field-Effect Transistors (OFETs)

The strong electron-accepting nature of this compound makes it a prime candidate for n-type and ambipolar OFETs. When co-polymerized with suitable electron-donating units, the resulting polymers are expected to exhibit high electron mobility.

Device Architecture

OFET_Architecture

Experimental Protocol: OFET Fabrication and Characterization
  • Substrate Preparation: Clean heavily doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer by sonication in deionized water, acetone, and isopropanol. Treat the substrates with a surface modification agent like octadecyltrichlorosilane (OTS) to improve the semiconductor film morphology.

  • Semiconductor Deposition: Dissolve the this compound-based polymer or small molecule in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the semiconductor onto the prepared substrate using spin-coating.

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and charge transport.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask by thermal evaporation.

  • Characterization: Measure the electrical characteristics of the OFET device in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer. Extract key parameters such as electron mobility (µe), threshold voltage (Vth), and on/off current ratio.

Expected Performance (Based on Analogs)

The following table presents performance data for OFETs based on cyano-substituted benzothiadiazole, which can serve as a benchmark for the expected performance of this compound based materials.

Polymer/Small Molecule BaseMobility (cm²/Vs)On/Off RatioReference
Cyano-substituted Benzothiadiazole Polymer0.59 (hole), 0.47 (electron)> 10⁵[2]
Dicyano-substituted Benzothiadiazole Polymern-type, up to 0.1> 10⁶[3]

Application in Organic Photovoltaics (OPVs)

In OPVs, this compound can be utilized as an electron acceptor material in the active layer of a bulk heterojunction (BHJ) solar cell. Its low-lying LUMO level would ensure a sufficient energy offset with common donor polymers for efficient exciton dissociation.

Device Architecture

OPV_Architecture

Experimental Protocol: OPV Fabrication and Characterization
  • Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates by sonication in detergent, deionized water, acetone, and isopropanol. Treat the substrates with UV-ozone.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.

  • Active Layer Deposition: Prepare a blend solution of a suitable donor polymer and the this compound-based acceptor in a common solvent. Spin-coat the active layer blend onto the HTL.

  • Cathode Deposition: Deposit a low work function metal (e.g., Ca/Al or LiF/Al) as the cathode by thermal evaporation through a shadow mask.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar irradiation. Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Expected Performance (Based on Analogs)

Performance data for OPVs using cyano-substituted benzothiadiazole as the acceptor are provided for comparison.

Acceptor Material BaseDonor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FFReference
Dicyano-substituted Benzotriazole PolymerPBDTTT-E-T6.90.9511.50.63[4]

Application in Organic Light-Emitting Diodes (OLEDs)

As an electron-deficient unit, this compound can be incorporated into host or emissive materials for OLEDs. In thermally activated delayed fluorescence (TADF) emitters, it can act as a strong acceptor to promote a small singlet-triplet energy splitting.

Device Architecture

OLED_Architecture

Experimental Protocol: OLED Fabrication and Characterization
  • Substrate Preparation: Clean and pattern ITO-coated glass substrates.

  • Organic Layer Deposition: Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) by thermal evaporation in a high-vacuum chamber. The this compound-based material would be part of the EML, either as a host or a dopant emitter.

  • Cathode Deposition: Deposit the metal cathode (e.g., LiF/Al) without breaking the vacuum.

  • Encapsulation: Encapsulate the device to protect it from moisture and oxygen.

  • Characterization: Measure the electroluminescence (EL) spectrum, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the OLED device.

Expected Performance (Based on Analogs)

The performance of OLEDs often depends on the overall molecular design and device architecture. Data for OLEDs with cyano-substituted host materials are shown below.

Host Material BaseEmitterMax. EQE (%)ColorReference
Cyano-substituted 1,2-diphenylbenzoimidazoleGreen Phosphor13Green[5]
Cyano-substituted 1,2-diphenylbenzoimidazoleSky-Blue Phosphor10Sky-Blue[5]

Disclaimer: The information provided in these application notes is for research and development purposes only. The proposed synthetic protocols and expected performance data are based on scientific literature for analogous compounds and may require optimization for the specific case of this compound. All handling of chemicals and fabrication of devices should be performed in accordance with established laboratory safety procedures.

References

Application Notes and Protocols for Fluorescent Labeling with 2,1,3-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,1,3-Benzoxadiazole derivatives, particularly the widely used 7-nitro-2,1,3-benzoxadiazole (NBD) family, for the fluorescent labeling of various biomolecules. This document includes detailed protocols for labeling proteins, lipids, and nucleic acids, a summary of the photophysical properties of common NBD derivatives, and visualizations of key experimental workflows and biological pathways.

Introduction

2,1,3-Benzoxadiazole derivatives are a class of small, environmentally sensitive fluorophores that have become indispensable tools in biological research and drug development. Their modest size minimizes potential steric hindrance when conjugated to biomolecules, and their fluorescence is often highly dependent on the polarity of the local environment, making them excellent probes for studying molecular interactions, conformational changes, and cellular localization.

Initially non-fluorescent, reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) become highly fluorescent upon reaction with nucleophilic groups such as primary and secondary amines and thiols, which are abundant in biomolecules.[1] This "fluorogenic" property is advantageous as it reduces background fluorescence from unreacted probes.

Data Presentation: Photophysical Properties

The selection of a suitable fluorescent probe is critical for successful experimentation. The following table summarizes the key photophysical properties of several common 2,1,3-Benzoxadiazole derivatives.

Derivative NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Target Functional Group(s)Notes
NBD-Cl Adduct (Amine) ~464~512Not explicitly stated for the final productLow (initially non-fluorescent), significant increase upon reactionPrimary and secondary amines, ThiolsFluorescence is highly sensitive to environmental polarity.[2]
NBD-F Adduct (Amine) ~465~535Not explicitly stated for the final productSignificant "turn-on"Primary and secondary aminesMore reactive than NBD-Cl.[3]
Custom D-π-A-π-D Benzoxadiazole ~419494-498~3.4 x 10⁴~0.5N/A (inherently fluorescent)Strong bluish-green fluorescence.[4][5]
NBD-labeled Oligonucleotide 465515Not specifiedEnvironment-sensitiveAmine-modified oligonucleotidesFluorescence can be quenched upon binding to specific antibodies.[6]

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with NBD-Cl

This protocol describes the labeling of proteins via primary amines (e.g., lysine residues and the N-terminus).

Materials:

  • Protein of interest (1-5 mg/mL)

  • NBD-Cl (10 mM in anhydrous DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the NBD-Cl stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purification: Remove unreacted NBD-Cl and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-NBD conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (~464 nm).

    • Calculate the protein concentration using the Beer-Lambert law and the molar extinction coefficient of the protein.

    • Calculate the concentration of the NBD dye using its molar extinction coefficient (for NBD-amine adducts, ε is approximately 13,000 M⁻¹cm⁻¹ at 464 nm).

    • The DOL is the molar ratio of the dye to the protein.

Protocol 2: Labeling of Lipids with NBD Derivatives for Cellular Trafficking Studies

This protocol outlines the preparation of NBD-labeled lipid-BSA complexes for introduction into cultured cells.

Materials:

  • NBD-labeled fatty acid (e.g., NBD-stearic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Live-cell imaging medium (serum-free)

  • Cultured mammalian cells on coverslips or in imaging dishes

Procedure:

  • Preparation of NBD-Lipid Stock: Prepare a 1-10 mM stock solution of the NBD-labeled lipid in ethanol or DMSO.

  • Complexation with BSA:

    • Prepare a 5% (w/v) solution of fatty acid-free BSA in your desired buffer (e.g., PBS).

    • While vortexing the BSA solution, slowly add the NBD-lipid stock to achieve the desired final concentration (typically a 1:1 to 1:3 molar ratio of lipid to BSA).

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Cell Labeling:

    • Wash the cultured cells twice with pre-warmed serum-free medium.

    • Dilute the NBD-lipid-BSA complex to the final working concentration (e.g., 1-10 µM) in the serum-free medium.

    • Incubate the cells with the labeling solution at 37°C for 15-60 minutes.

  • Washing and Imaging:

    • Wash the cells three times with fresh, pre-warmed serum-free medium to remove unbound NBD-lipid-BSA complexes.

    • Image the cells using a fluorescence microscope with appropriate filter sets for NBD (e.g., excitation ~465 nm, emission ~535 nm).

Protocol 3: Labeling of Amine-Modified Oligonucleotides with NBD-NHS Ester

This protocol describes the labeling of oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide (100 µg)

  • NBD-NHS ester (10 mM in anhydrous DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5

  • Nuclease-free water

  • Purification supplies (e.g., ethanol precipitation reagents or HPLC system)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 0.3-0.8 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NBD-NHS ester stock solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification:

    • Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in nuclease-free water.[7]

    • HPLC: For higher purity, use reverse-phase HPLC to separate the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.

  • Quantification: Measure the absorbance at 260 nm (for nucleic acid) and at the absorbance maximum of the NBD adduct (~465 nm) to determine the concentration and labeling efficiency.

Visualizations

Reaction Mechanism of NBD-Cl with Amines and Thiols

The following diagram illustrates the nucleophilic aromatic substitution reaction of NBD-Cl with primary amines and thiols, leading to the formation of a fluorescent adduct.

G NBD_Cl NBD-Cl (Non-fluorescent) Reaction Nucleophilic Aromatic Substitution NBD_Cl->Reaction Reacts with Nucleophile Primary/Secondary Amine (R-NH₂) or Thiol (R-SH) Nucleophile->Reaction NBD_Adduct NBD-Adduct (Highly Fluorescent) Reaction->NBD_Adduct Forms

Caption: Reaction of NBD-Cl with nucleophiles.

General Experimental Workflow for Fluorescent Labeling

This diagram outlines the general steps involved in fluorescently labeling a biomolecule with a 2,1,3-Benzoxadiazole derivative.

G Start Start: Prepare Biomolecule and Dye Labeling Labeling Reaction (Incubate Biomolecule with Dye) Start->Labeling Purification Purification (e.g., Chromatography, Precipitation) Labeling->Purification Analysis Analysis and Characterization (Spectroscopy, Imaging) Purification->Analysis End End: Labeled Biomolecule Ready for Use Analysis->End

Caption: General workflow for fluorescent labeling.

Cellular Uptake and Trafficking of NBD-Labeled Lipids

The following diagram illustrates the pathway of NBD-labeled lipid uptake and subsequent intracellular transport.

G Extracellular Extracellular NBD-Lipid-BSA Complex Plasma_Membrane Plasma Membrane Extracellular->Plasma_Membrane Binds to Internalization Internalization Plasma_Membrane->Internalization Transport across Endosome Early/Late Endosomes Internalization->Endosome Golgi Golgi Apparatus Endosome->Golgi Trafficking ER Endoplasmic Reticulum Golgi->ER Transport Mitochondria Mitochondria ER->Mitochondria Transport

Caption: Cellular trafficking of NBD-labeled lipids.[8]

References

Application Notes and Protocols for Measuring the Fluorescence Quantum Yield of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,1,3-Benzoxadiazole and its derivatives are an important class of heterocyclic compounds widely utilized as fluorescent probes in various scientific disciplines, including drug development and materials science. Their photophysical properties, particularly the fluorescence quantum yield (Φf), are critical for their application. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This document provides a detailed experimental protocol for determining the fluorescence quantum yield of 2,1,3-Benzoxadiazole-5-carbonitrile using the relative method, which involves comparison with a well-characterized standard.

Principle of the Relative Method

The relative method is a widely used technique for determining fluorescence quantum yield due to its straightforwardness and accessibility with standard laboratory equipment.[1] The principle lies in comparing the integrated fluorescence intensity of the unknown sample to that of a reference standard with a known quantum yield.[2] When the sample and reference solutions have similar absorbances at the same excitation wavelength, it is assumed that they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, is proportional to the ratio of their quantum yields.

The fluorescence quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • Φ_R is the fluorescence quantum yield of the reference standard.

  • I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.

  • A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively.

Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring the fluorescence quantum yield of this compound.

experimental_workflow Experimental Workflow for Fluorescence Quantum Yield Measurement cluster_prep Sample and Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis and Calculation prep_sample Prepare stock solution of This compound dilute_sample Prepare a series of dilutions of the sample prep_sample->dilute_sample prep_standard Prepare stock solution of fluorescence standard dilute_standard Prepare a series of dilutions of the standard prep_standard->dilute_standard measure_abs Measure absorbance spectra of all solutions dilute_sample->measure_abs dilute_standard->measure_abs measure_fluor Measure fluorescence spectra of all solutions measure_abs->measure_fluor integrate_fluor Integrate the area under the corrected fluorescence spectra measure_fluor->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance integrate_fluor->plot_data calculate_qy Calculate the fluorescence quantum yield (Φ_S) plot_data->calculate_qy

Caption: A flowchart outlining the key stages for determining the fluorescence quantum yield.

Detailed Experimental Protocol

1. Materials and Instrumentation

  • Compound: this compound

  • Fluorescence Standard: A suitable standard with a known quantum yield and spectral properties overlapping with the sample. Based on the expected emission of the sample, Quinine Sulfate or Fluorescein are good candidates.[3][5]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dimethyl sulfoxide). The same solvent should be used for both the sample and the standard if possible.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected spectra.

    • Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solutions

  • Prepare a stock solution of this compound and the selected fluorescence standard in the chosen solvent at a concentration of approximately 1 x 10⁻⁴ M.

  • Ensure the complete dissolution of the compounds.

3. Preparation of Working Solutions

  • From the stock solutions, prepare a series of at least five dilutions of both the sample and the standard.

  • The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

4. Spectroscopic Measurements

  • Absorbance Spectra:

    • Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer over a relevant wavelength range.

    • Use the pure solvent as a blank.

    • Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard exhibit significant absorbance.

  • Fluorescence Spectra:

    • Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the emission is collected over the entire fluorescence range of the compounds.

    • It is crucial that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.

5. Data Analysis and Calculation

  • Integration of Fluorescence Spectra:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution of the sample and the standard.

  • Plotting the Data:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The resulting plots should be linear and pass through the origin.

  • Calculation of Quantum Yield:

    • Determine the slope (gradient) of the linear fit for both the sample (Grad_S) and the standard (Grad_R).

    • Calculate the fluorescence quantum yield of the sample (Φ_S) using the modified equation:

      Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Data Presentation

For accurate determination and reporting, all quantitative data should be meticulously recorded and presented.

Table 1: Recommended Fluorescence Quantum Yield Standards

StandardSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ_R)
Quinine Sulfate0.1 M H₂SO₄3504500.54
Fluorescein0.1 M NaOH4905200.95
Rhodamine 6GEthanol5285510.95

Data compiled from various sources.[5]

Table 2: Refractive Indices of Common Solvents

SolventRefractive Index (n) at 20°C
Cyclohexane1.4266
Ethanol1.3614
Methanol1.3288
Toluene1.4961
Dimethyl Sulfoxide (DMSO)1.4793
Water1.3330

Data compiled from various sources.

Logical Relationships in Quantum Yield Measurement

The following diagram illustrates the logical relationships between the key parameters and steps involved in the relative quantum yield measurement.

logical_relationship Logical Relationships in Quantum Yield Measurement cluster_inputs Input Parameters cluster_ratios Calculated Ratios cluster_output Final Output A_S Sample Absorbance (A_S) Absorbance_Ratio Absorbance Ratio (A_R / A_S) A_S->Absorbance_Ratio A_R Reference Absorbance (A_R) A_R->Absorbance_Ratio I_S Sample Integrated Intensity (I_S) Intensity_Ratio Intensity Ratio (I_S / I_R) I_S->Intensity_Ratio I_R Reference Integrated Intensity (I_R) I_R->Intensity_Ratio n_S Sample Solvent Refractive Index (n_S) Refractive_Index_Ratio Refractive Index Ratio (n_S² / n_R²) n_S->Refractive_Index_Ratio n_R Reference Solvent Refractive Index (n_R) n_R->Refractive_Index_Ratio Phi_R Known Quantum Yield of Reference (Φ_R) Phi_S Calculated Quantum Yield of Sample (Φ_S) Phi_R->Phi_S Intensity_Ratio->Phi_S Absorbance_Ratio->Phi_S Refractive_Index_Ratio->Phi_S

Caption: The relationship between input parameters and the final calculated quantum yield.

This application note provides a comprehensive protocol for the determination of the fluorescence quantum yield of this compound using the relative method. By carefully selecting a suitable reference standard and meticulously following the experimental and data analysis procedures, researchers can obtain reliable and accurate quantum yield values. This information is invaluable for the characterization of novel fluorophores and their application in drug development and other scientific fields.

References

Time-Resolved Fluorescence Spectroscopy of 2,1,3-Benzoxadiazole-5-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application Notes

The 2,1,3-benzoxadiazole scaffold is a versatile building block in the development of fluorescent probes for sensing and imaging.[1] Its derivatives often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. This property is particularly useful for probing the microenvironment of biological systems, such as the polarity of lipid bilayers or protein binding sites.

Time-resolved fluorescence spectroscopy is a powerful technique to study the excited-state dynamics of these fluorophores. By measuring the fluorescence lifetime, researchers can gain insights into the fluorophore's immediate environment and its interactions with other molecules. For instance, changes in fluorescence lifetime can indicate binding events, conformational changes, or quenching processes, which are critical parameters in drug development and cellular imaging.

Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD), a closely related structure, are widely used in such applications.[2] They are known to be valuable in studying membrane structure and dynamics.[2] The orientation and environment of the NBD fluorophore within a lipid bilayer can significantly influence its fluorescence lifetime.[2]

Experimental Protocols

General Protocol for Time-Resolved Fluorescence Spectroscopy

This protocol outlines the general steps for acquiring and analyzing time-resolved fluorescence data for 2,1,3-benzoxadiazole derivatives.

1. Sample Preparation:

  • Dissolve the 2,1,3-benzoxadiazole derivative in the desired solvent (e.g., chloroform, heptane, toluene, tetrahydrofuran, acetone) to a final concentration of approximately 10⁻⁵ M.[3]

  • Ensure the solvent is of spectroscopic grade to minimize background fluorescence.

  • For biological applications, the fluorophore can be incubated with the biological sample (e.g., cells, proteins, liposomes) at an appropriate concentration and for a sufficient duration to allow for interaction or uptake.

2. Instrumentation:

  • A time-correlated single photon counting (TCSPC) system is typically used for measuring fluorescence lifetimes in the nanosecond range.

  • The excitation source should be a pulsed laser with a wavelength at or near the absorption maximum of the fluorophore. For many 2,1,3-benzoxadiazole derivatives, an excitation wavelength around 401 nm is suitable.[1][3]

  • The fluorescence emission is collected at a 90-degree angle to the excitation beam.

  • An emission monochromator is used to select the desired emission wavelength for detection by a sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

3. Data Acquisition:

  • Acquire the fluorescence decay profile by measuring the time difference between the laser pulse and the arrival of the first emitted photon.

  • Collect photons until a sufficient number of counts are accumulated in the peak channel to ensure good statistical accuracy.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

4. Data Analysis:

  • The fluorescence decay data is typically analyzed by fitting it to a multi-exponential decay model using specialized software.

  • The goodness of the fit is evaluated by examining the chi-squared (χ²) value and the randomness of the weighted residuals.

  • For multi-exponential decays, the average fluorescence lifetime can be calculated.[1]

Synthesis of 2,1,3-Benzoxadiazole Derivatives

While a specific protocol for 2,1,3-Benzoxadiazole-5-carbonitrile is not detailed in the searched literature, a general synthetic route for the parent 2,1,3-benzoxadiazole can be described as a two-step process.[1][3]

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide:

  • A mixture of 2-nitroaniline, a phase-transfer catalyst like tetrabutylammonium bromide, diethyl ether, and a potassium hydroxide solution is prepared in a flask.[1][3]

  • A solution of sodium hypochlorite is added dropwise to the mixture.[1][3]

  • The reaction is stirred at room temperature for several hours.[1][3]

  • The organic layer is then separated, and the aqueous layer is extracted with dichloromethane.[1][3]

  • The combined organic layers are evaporated to yield the 2,1,3-benzoxadiazole-1-oxide product.[1][3]

Step 2: Synthesis of 2,1,3-Benzoxadiazole:

  • 2,1,3-Benzoxadiazole-1-oxide is dissolved in toluene along with triphenylphosphine.[1][3]

  • The mixture is refluxed for a few hours.[1][3]

  • After cooling and filtration, the solvent is evaporated.[1][3]

  • The crude product is then purified by chromatography on silica gel to obtain the final 2,1,3-benzoxadiazole.[1][3]

Data Presentation

The photophysical properties of 2,1,3-benzoxadiazole derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize the photophysical data for a series of D-π-A-π-D type 2,1,3-benzoxadiazole derivatives (compounds 9a-d) and the solvatochromic properties of a representative compound (9a) as reported in the literature.[1][3]

Table 1: Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives (9a-d) in Chloroform [1][3]

CompoundAbsorption Max (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Average Lifetime (τ_avg, ns)
9a 419~3.4 x 10⁴49437380.512.6
9b 419~3.4 x 10⁴49637860.522.7
9c 419~3.4 x 10⁴49837860.542.8
9d 419~3.4 x 10⁴49737620.532.7

Table 2: Solvatochromic Properties of a Representative 2,1,3-Benzoxadiazole Derivative (9a)

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Average Lifetime (τ_avg, ns)
HeptaneNot Reported4570.271.80
TolueneNot Reported4740.442.12
TetrahydrofuranNot Reported4780.532.42
AcetoneNot Reported4860.712.84

Visualizations

The following diagrams illustrate the general workflow for time-resolved fluorescence spectroscopy and a potential, though not specifically documented for the 5-carbonitrile derivative, synthetic pathway for 2,1,3-benzoxadiazole.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve Compound in Spectroscopic Grade Solvent acq Time-Correlated Single Photon Counting (TCSPC) prep->acq irf Measure Instrument Response Function (IRF) analysis Multi-exponential Decay Fitting acq->analysis lifetime Determine Fluorescence Lifetime (τ) analysis->lifetime

General workflow for time-resolved fluorescence spectroscopy.

synthesis_pathway reactant 2-Nitroaniline intermediate 2,1,3-Benzoxadiazole-1-oxide reactant->intermediate NaOCl, TBAB, KOH product 2,1,3-Benzoxadiazole intermediate->product PPh₃, Toluene, Reflux

Inferred synthetic pathway for the 2,1,3-benzoxadiazole core.

References

Application of 2,1,3-Benzoxadiazole-5-carbonitrile in Chemical Sensors: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,1,3-Benzoxadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of chemical sensing due to their unique photophysical properties. The inherent electron-deficient nature of the benzoxadiazole ring system makes it an excellent fluorophore, susceptible to changes in its electronic environment upon interaction with specific analytes. The introduction of a carbonitrile (cyano) group at the 5-position of the benzoxadiazole core can further modulate its electronic and photophysical characteristics, making 2,1,3-Benzoxadiazole-5-carbonitrile a promising platform for the development of selective and sensitive chemical sensors. This document provides detailed application notes and protocols for the use of this compound and its close analogs in the detection of various analytes, particularly cyanide ions and biothiols.

Principle of Sensing

The application of this compound in chemical sensors primarily relies on analyte-induced changes in its fluorescence properties. The sensing mechanisms often involve:

  • Intramolecular Charge Transfer (ICT): The benzoxadiazole core acts as an electron acceptor, and in the presence of an electron-donating group, an ICT state can be established. The interaction with an analyte can modulate this ICT process, leading to a detectable change in the fluorescence emission wavelength or intensity.

  • Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring of the benzoxadiazole system can be susceptible to nucleophilic attack by certain analytes. This reaction leads to the formation of a new adduct with distinct photophysical properties, often resulting in a "turn-on" or "turn-off" fluorescence response.

  • Analyte-Specific Chemical Reactions: The cyano group can participate in specific chemical reactions with target analytes, leading to a transformation of the sensor molecule and a corresponding change in its fluorescence signal.

Application in Cyanide Detection

The detection of cyanide (CN⁻) is of significant importance due to its high toxicity. Fluorescent chemosensors based on benzoxadiazole derivatives offer a sensitive and selective method for cyanide detection. While specific studies on the 5-carbonitrile derivative are limited, a closely related compound, 4-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)benzonitrile, has been successfully employed for this purpose, demonstrating the potential of the benzoxadiazole nitrile scaffold.[1]

The proposed sensing mechanism involves the nucleophilic addition of the cyanide ion to the electron-deficient benzoxadiazole ring, leading to the formation of a highly fluorescent Meisenheimer-type adduct. This results in a "turn-on" fluorescence response.

Quantitative Data for Cyanide Sensing (Based on an Analogous NBD-benzonitrile Probe)[1]
ParameterValue
AnalyteCyanide (CN⁻)
Sensor Platform4-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)benzonitrile
Sensing TypeFluorometric and Colorimetric
Response"Off-On" Fluorescence
Limit of Detection (LOD)0.163 µM
Solvent SystemSemi-aqueous medium
Experimental Protocol for Cyanide Detection

This protocol is a generalized procedure based on the methodologies for similar benzoxadiazole-based cyanide sensors.

1. Materials and Reagents:

  • This compound derivative (as the fluorescent probe)

  • Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solutions of various anions (e.g., CN⁻, F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, SCN⁻, N₃⁻) in deionized water.

  • Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Spectrograde solvents (e.g., DMSO, acetonitrile)

  • Deionized water

2. Instrumentation:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

3. General Procedure for Fluorescence Measurements:

  • Prepare a working solution of the this compound probe (e.g., 10 µM) in the desired buffer/solvent mixture (e.g., PBS/acetonitrile, 1:1, v/v).

  • To a cuvette containing 3 mL of the probe solution, add increasing concentrations of the cyanide stock solution.

  • After each addition, mix the solution thoroughly and allow it to incubate for a specified period (e.g., 5-10 minutes) at room temperature.

  • Record the fluorescence emission spectrum at a suitable excitation wavelength (determined from the absorption spectrum of the probe).

  • For selectivity studies, repeat the experiment with other anions at the same concentration as cyanide.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of cyanide.

  • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot.

Cyanide_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Stock Probe Stock Solution (1 mM in DMSO) Working_Solution Working Probe Solution (10 µM in Buffer) Probe_Stock->Working_Solution Analyte_Stock Cyanide Stock Solution (in H2O) Titration Titrate with Cyanide Solution Analyte_Stock->Titration Working_Solution->Titration Incubation Incubate (5-10 min) Titration->Incubation Measurement Measure Fluorescence Incubation->Measurement Plotting Plot Intensity vs. [Cyanide] Measurement->Plotting LOD_Calc Calculate Limit of Detection Plotting->LOD_Calc

Figure 1. Experimental workflow for cyanide detection.

Application in Biothiol Detection

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), play crucial roles in various physiological processes. The development of fluorescent probes for their selective detection is of great interest in biomedical research. Benzoxadiazole derivatives, particularly those with a reactive site, can serve as effective probes for biothiols.

The sensing mechanism for biothiols often involves a nucleophilic substitution reaction where the thiol group of the analyte attacks an electrophilic center on the benzoxadiazole probe. This can lead to the displacement of a leaving group and the formation of a new, highly fluorescent product.

Experimental Protocol for Biothiol Detection

This protocol is a generalized procedure that can be adapted for the use of this compound derivatives in biothiol sensing.

1. Materials and Reagents:

  • This compound derivative (as the fluorescent probe)

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solutions of biothiols (Cys, Hcy, GSH) and other amino acids in deionized water.

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Spectrograde solvents (e.g., DMSO)

  • Deionized water

2. Instrumentation:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

3. General Procedure for Fluorescence Measurements:

  • Prepare a working solution of the probe (e.g., 5 µM) in the desired buffer/solvent mixture (e.g., HEPES/DMSO, 99:1, v/v).

  • To a cuvette containing 3 mL of the probe solution, add a specific concentration of the biothiol stock solution.

  • Monitor the change in fluorescence intensity over time to determine the reaction kinetics.

  • Record the final fluorescence emission spectrum after the reaction has reached completion.

  • For selectivity studies, repeat the experiment with other amino acids and potential interfering species.

4. Data Analysis:

  • Plot the fluorescence enhancement or quenching as a function of biothiol concentration.

  • Determine the detection limit based on the signal-to-noise ratio.

Signaling_Pathway Probe Benzoxadiazole Probe (Low/No Fluorescence) Reaction Nucleophilic Attack/ Addition Reaction Probe->Reaction Analyte Analyte (e.g., Cyanide, Biothiol) Analyte->Reaction Product Probe-Analyte Adduct (High Fluorescence) Reaction->Product Signal Fluorescence 'Turn-On' Product->Signal

Figure 2. Generalized signaling pathway for "turn-on" sensing.

Synthesis of 2,1,3-Benzoxadiazole Derivatives

The synthesis of the 2,1,3-benzoxadiazole core typically starts from an appropriately substituted o-nitroaniline.[4][5]

General Synthetic Scheme

Synthesis_Scheme Start o-Nitroaniline Derivative Step1 Cyclization (e.g., with NaOCl) Start->Step1 Intermediate 2,1,3-Benzoxadiazole-1-oxide Step1->Intermediate Step2 Reduction (e.g., with PPh3) Intermediate->Step2 Product 2,1,3-Benzoxadiazole Derivative Step2->Product

Figure 3. General synthesis of 2,1,3-benzoxadiazoles.

Conclusion

This compound and its derivatives represent a versatile and promising platform for the development of fluorescent chemical sensors. Their favorable photophysical properties, coupled with the reactivity of the benzoxadiazole core and the cyano group, allow for the design of highly sensitive and selective probes for a range of important analytes, including cyanide and biothiols. The experimental protocols and signaling pathways outlined in this document provide a foundation for researchers and scientists to explore and expand the applications of this valuable class of compounds in chemical sensing and drug development. Further research into the specific sensing capabilities of this compound is warranted to fully elucidate its potential.

References

Application Notes and Protocols: 2,1,3-Benzoxadiazole-5-carbonitrile in Luminescent Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,1,3-benzoxadiazole derivatives as core structures in the synthesis and characterization of luminescent liquid crystals. While specific data for 2,1,3-Benzoxadiazole-5-carbonitrile is not extensively available in the public domain, this document leverages data from closely related 2,1,3-benzoxadiazole-based liquid crystals to provide representative protocols and data. The principles and techniques described herein are directly applicable to the study of this compound derivatives.

Introduction

2,1,3-Benzoxadiazole (also known as benzofurazan) is an electron-deficient heterocyclic compound that has emerged as a valuable building block for the design of advanced organic materials. When incorporated into the core of calamitic (rod-shaped) molecules, it can induce or enhance liquid crystalline properties. The inherent fluorescence of the benzoxadiazole moiety, which can be tuned by the introduction of various substituents, makes these materials particularly attractive for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), sensors, and liquid crystal displays (LCDs) with emissive properties.

The addition of a carbonitrile (-CN) group, as in this compound, is expected to further enhance the electron-accepting nature of the core, potentially leading to desirable modifications of the photophysical and liquid crystalline properties, such as red-shifted emission and altered mesophase stability.

Data Presentation

The following tables summarize typical photophysical and thermal properties of luminescent liquid crystals based on 2,1,3-benzoxadiazole and the analogous 2,1,3-benzothiadiazole cores. This data is compiled from various sources to provide a comparative overview.

Table 1: Photophysical Properties of Representative 2,1,3-Benzoxadiazole and 2,1,3-Benzothiadiazole Based Luminescent Liquid Crystals in Solution.

Compound FamilyRepresentative StructureAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)Ref.
4,7-diphenyl-2,1,3-benzoxadiazole derivativesVaries with alkoxy chain length~426-437~521-544~95-1070.27 - 0.32[1]
4,7-diphenyl-2,1,3-benzoxadiazole with varying alkoxy chainsVaries with alkoxy chain length~430~550~1200.38 - 0.45[2][3]
2,1,3-Benzothiadiazole derivativesVaries with substituents~384-465Varies (green to red)VariesVaries[4]
D-π-A-π-D type 2,1,3-benzoxadiazole derivativesVaries with donor group~419Varies (bluish-green)~100~0.5[5][6]

Table 2: Thermal Properties and Mesophase Behavior of Representative 2,1,3-Benzoxadiazole Based Liquid Crystals.

Compound SeriesPhase Transition Temperatures (°C)Mesophases ObservedRef.
4,7-diphenyl-2,1,3-benzoxadiazole with varying alkoxy chainsVaries significantly with chain length. Typically, melting points are above 100°C and clearing points can exceed 200°C.Nematic (N), Smectic (Sm)[2][3]
Asymmetrical 2,1,3-benzothiadiazole derivativesCr 122.8 N 135.7 I (heating); I 133.7 N 77.3 Cr (cooling) for one derivative.Nematic (N)[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4,7-Disubstituted-2,1,3-Benzoxadiazole Liquid Crystal via Sonogashira Cross-Coupling

This protocol describes a general procedure for the synthesis of a calamitic liquid crystal incorporating a 2,1,3-benzoxadiazole core. The Sonogashira reaction is a key step in forming the C-C bonds that extend the conjugated system.

Materials:

  • 4,7-Dibromo-2,1,3-benzoxadiazole

  • Terminal alkyne (e.g., 1-ethynyl-4-alkoxybenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Solvent (e.g., anhydrous tetrahydrofuran (THF) or toluene)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 4,7-dibromo-2,1,3-benzoxadiazole (1.0 eq), the palladium catalyst (e.g., 5 mol%), and CuI (10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Add the anhydrous solvent (e.g., a 3:1 mixture of toluene and TEA). Stir the mixture to dissolve the solids.

  • Addition of Alkyne: Add the terminal alkyne (2.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under an inert atmosphere for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues and wash with an organic solvent (e.g., dichloromethane).

  • Extraction: Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and dichloromethane).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Characterization of Liquid Crystalline Phases by Polarized Optical Microscopy (POM)

Equipment:

  • Polarizing optical microscope equipped with a hot stage and a temperature controller.

  • Glass microscope slides and cover slips.

  • Spatula.

Procedure:

  • Sample Preparation: Place a small amount of the synthesized compound on a clean microscope slide.

  • Heating: Place the slide on the hot stage and cover with a cover slip. Heat the sample above its melting point to the isotropic liquid phase.

  • Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). Observe the sample through the crossed polarizers of the microscope.

  • Phase Identification: As the sample cools, different liquid crystalline phases will appear as distinct textures.

    • Nematic (N) phase: Typically exhibits a Schlieren texture with dark brushes or a marbled texture.

    • Smectic (Sm) phases: Often show focal-conic fan textures or mosaic textures.

  • Recording Transitions: Record the temperatures at which phase transitions occur. These transitions are often marked by a distinct change in the observed texture.

  • Heating Cycle: After the cooling cycle, slowly heat the sample again to observe the phase transitions upon heating and to check for the enantiotropic or monotropic nature of the mesophases.

Protocol 3: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC).

  • Aluminum DSC pans and lids.

  • Crimper for sealing the pans.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan. Seal the pan with a lid using a crimper.

  • Reference Pan: Prepare an empty sealed aluminum pan as a reference.

  • DSC Run: Place the sample and reference pans in the DSC cell.

  • Temperature Program: Program the DSC to perform a heating and cooling cycle. A typical program would be:

    • Heat from room temperature to a temperature well above the clearing point (isotropic phase) at a constant rate (e.g., 10 °C/min).

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool back to room temperature at the same rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions to observe the thermal history after the first cycle.[7]

  • Data Analysis: The phase transitions will appear as peaks in the DSC thermogram.

    • Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered phase (e.g., crystal to nematic, nematic to isotropic).

    • Exothermic peaks on cooling correspond to transitions from a less ordered to a more ordered phase (e.g., isotropic to nematic, nematic to crystal).

    • The onset temperature of the peak is typically taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition (ΔH).

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow Start Starting Materials (4,7-Dibromo-2,1,3-benzoxadiazole, Terminal Alkyne) Sonogashira Sonogashira Cross-Coupling (Pd/Cu catalysis, Base, Solvent) Start->Sonogashira Workup Reaction Work-up (Filtration, Extraction) Sonogashira->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Final Luminescent Liquid Crystal Purification->FinalProduct FinalProduct_ref Final Luminescent Liquid Crystal POM Polarized Optical Microscopy (POM) - Identify Mesophases - Determine Texture FinalProduct_ref->POM DSC Differential Scanning Calorimetry (DSC) - Determine Phase Transition Temperatures - Measure Enthalpies FinalProduct_ref->DSC Spectroscopy Photophysical Characterization - UV-Vis Absorption - Fluorescence Emission - Quantum Yield Measurement FinalProduct_ref->Spectroscopy Data Quantitative Data (Tables 1 & 2) POM->Data DSC->Data Spectroscopy->Data

Caption: Workflow for the synthesis and characterization of 2,1,3-benzoxadiazole based luminescent liquid crystals.

G cluster_relationship Structure-Property Relationship Core 2,1,3-Benzoxadiazole Core Properties Material Properties Core->Properties Substituents Substituents (e.g., -CN, Alkoxy chains) Substituents->Properties LC Liquid Crystalline Properties (Mesophase type, Stability) Properties->LC Luminescence Luminescent Properties (Emission Wavelength, Quantum Yield) Properties->Luminescence

Caption: Relationship between molecular structure and material properties in benzoxadiazole liquid crystals.

References

Application Notes and Protocols for Biological Imaging with 2,1,3-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,1,3-benzoxadiazole (benzofurazan) derivatives as fluorescent probes in biological imaging. The unique photophysical properties of these compounds, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) moiety, make them versatile tools for visualizing a range of biological molecules and processes in live cells and in vivo.

Introduction to 2,1,3-Benzoxadiazole Derivatives in Bioimaging

2,1,3-Benzoxadiazole derivatives are a class of heterocyclic compounds known for their fluorescent properties.[1] The core structure, often referred to as benzofurazan, is a bicyclic aromatic system that can be readily functionalized to create a diverse range of fluorescent probes.[1] The 7-nitro-2,1,3-benzoxadiazole (NBD) group is a particularly popular fluorophore due to its small size, environmental sensitivity, and reactivity towards nucleophiles such as amines and thiols.[2] NBD-based probes are typically non-fluorescent until they react with their target, leading to a significant increase in fluorescence, a property known as fluorogenicity.[2][3] This "turn-on" response is highly desirable for biological imaging as it minimizes background signal and enhances detection sensitivity.

The fluorescence of NBD adducts is highly sensitive to the polarity of their local environment, a characteristic that can be exploited to study conformational changes in proteins, ligand binding events, and interactions within biological membranes.[2] Derivatives of 2,1,3-benzoxadiazole have been successfully employed in a variety of bioimaging applications, including:

  • Labeling of proteins and peptides: To study their localization, dynamics, and interactions.[4]

  • Tracking lipid metabolism and trafficking: Using NBD-labeled lipid analogs to visualize their uptake and distribution within cells.[5]

  • Detection of small molecules and ions: Including hydrogen sulfide (H₂S) and heavy metals.

  • Imaging specific cellular organelles: Such as mitochondria.

  • In vivo imaging: Of processes like tumor hypoxia.

This document will provide detailed protocols and quantitative data for several key applications of 2,1,3-benzoxadiazole derivatives.

I. Live-Cell Imaging of Lipid Dynamics with NBD-Labeled Lipids

NBD-labeled lipids, such as NBD-sphingosine and NBD-undecanoic acid, are valuable tools for real-time visualization of lipid uptake, transport, and metabolism in living cells.[5][6]

Quantitative Data
PropertyNBD-Sphingosine[6]NBD-Undecanoic Acid[5]
Excitation Maximum (λex) ~466 nm~467 nm
Emission Maximum (λem) ~536 nm~538 nm
Recommended Laser Line 488 nm488 nm
Recommended Filter Set FITC/GFPFITC/GFP
ParameterRecommended Value[5][6]Notes
Cell Seeding Density 60-80% confluencyEnsure cells are in a logarithmic growth phase for optimal uptake.
Probe-BSA Complex Concentration 1-10 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time 15-60 minutesTime can be adjusted based on cell type and experimental goals.
Incubation Temperature 37°CStandard cell culture conditions.
Experimental Protocols

1. Preparation of NBD-Lipid-BSA Complex Stock Solution (100 µM)

  • Materials: NBD-sphingosine or NBD-undecanoic acid, ethanol, fatty acid-free Bovine Serum Albumin (BSA), Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the NBD-lipid in ethanol.

    • In a separate tube, evaporate a known volume of the ethanolic stock solution under a gentle stream of nitrogen or by air drying to form a thin lipid film.

    • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in HBSS or PBS.

    • Add the BSA solution to the dried NBD-lipid film.

    • Vortex vigorously for 2-3 minutes to facilitate the complexation of the NBD-lipid with BSA. The resulting solution should be clear.

    • Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]

2. Live-Cell Labeling and Imaging

  • Materials: Cultured cells on glass-bottom dishes or coverslips, live-cell imaging medium (e.g., phenol red-free DMEM), NBD-lipid-BSA complex stock solution.

  • Procedure:

    • Grow adherent cells to 60-80% confluency.[7]

    • Prepare the labeling solution by diluting the 100 µM NBD-lipid-BSA stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM.[5][6]

    • Aspirate the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.

    • Add the labeling solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.[5]

    • After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.[6]

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP).

Experimental Workflow

G cluster_prep Probe Preparation cluster_cell Cell Labeling cluster_img Imaging prep1 Prepare NBD-lipid stock in ethanol prep2 Dry down lipid to form a film prep1->prep2 prep3 Prepare BSA solution prep2->prep3 prep4 Complex NBD-lipid with BSA prep3->prep4 cell2 Prepare labeling solution (1-10 µM) prep4->cell2 cell1 Seed and culture cells to 60-80% confluency cell1->cell2 cell3 Wash cells with imaging medium cell2->cell3 cell4 Incubate cells with labeling solution (15-60 min) cell3->cell4 cell5 Wash cells to remove unbound probe cell4->cell5 img1 Acquire images using fluorescence microscopy cell5->img1 img2 Analyze lipid distribution and trafficking img1->img2

Workflow for live-cell imaging of lipid dynamics with NBD-labeled lipids.

II. Covalent Labeling of Proteins with NBD-Cl

4-chloro-7-nitrobenzofurazan (NBD-Cl) is a fluorogenic reagent that covalently labels proteins, primarily at nucleophilic residues like lysine and cysteine.[2] This allows for the introduction of a fluorescent probe to study protein structure, function, and interactions.

Quantitative Data
PropertyNBD-Amine Adduct[3]
Excitation Maximum (λex) ~464 nm
Emission Maximum (λem) ~512 nm
Molar Extinction Coeff. (ε) Not specified
Fluorescence Quantum Yield (Φ) Environment-sensitive
ParameterRecommended Value[4]Notes
Protein Concentration 1-5 mg/mL
NBD-Cl Molar Excess 10-foldThis is a starting point and may need optimization.
Reaction Buffer Sodium borate bufferpH should be slightly alkaline (8.0-9.5) to favor reaction with amines.
Reaction Temperature Room temperature
Reaction Time 1-2 hoursReaction progress can be monitored by measuring fluorescence.
Experimental Protocol

1. Preparation of Stock Solutions

  • NBD-Cl Stock Solution: Prepare a 10 mM stock solution of NBD-Cl in a dry, polar organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.

  • Protein Solution: Dissolve the protein of interest in the chosen reaction buffer (e.g., 50 mM sodium borate, pH 8.5) to a concentration of 1-5 mg/mL.[4]

2. Protein Labeling Reaction

  • Add the NBD-Cl stock solution to the protein solution dropwise while gently stirring. A 10-fold molar excess of NBD-Cl over the protein is a good starting point.[4]

  • Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Monitor the labeling reaction by measuring the fluorescence emission at ~512 nm (with excitation at ~464 nm).

3. Removal of Unreacted NBD-Cl

  • After the reaction is complete, remove the unreacted NBD-Cl using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.

Signaling Pathway: NBD-derivatives as Suicide Inhibitors for Glutathione S-Transferases (GSTs)

Certain 7-nitro-2,1,3-benzoxadiazole derivatives, such as NBDHEX, act as suicide inhibitors for Glutathione S-Transferases (GSTs).[8] This process can trigger apoptosis in cancer cells.[8]

G NBDHEX NBDHEX SigmaComplex Sigma Complex (NBDHEX-GSH) NBDHEX->SigmaComplex Conjugation with GSH JNK_GST JNK-GST Complex NBDHEX->JNK_GST Induces dissociation GSH GSH GSH->SigmaComplex GST GST GST->SigmaComplex Binds to H-site SigmaComplex->GST Stabilized in active site JNK JNK JNK_GST->JNK Dissociation Apoptosis Apoptosis JNK->Apoptosis Triggers

Mechanism of NBDHEX-induced apoptosis via GST inhibition.

III. Imaging of Nitric Oxide Signaling

Fluorescent probes based on the 2,1,3-benzoxadiazole scaffold have been developed for the detection and imaging of nitric oxide (NO), a critical signaling molecule in various physiological processes.[6][9]

Quantitative Data
ProbeExcitation (nm)Emission (nm)Fold ChangeTargetReference
NO550~550Not specifiedTurn-onNO products[6]
Experimental Protocol (Adapted from NO550 characterization)

1. Cell Culture and Treatment

  • Culture vascular endothelial cells (ECs) on glass-bottom dishes suitable for fluorescence microscopy.

  • To modulate NO levels, cells can be treated with pharmacological agents such as:

    • L-NAME: An inhibitor of nitric oxide synthase (NOS).

    • L-Arginine: The substrate for NOS.

    • Vascular Endothelial Growth Factor (VEGF): A stimulator of NO production.

2. Probe Loading and Imaging

  • Prepare a stock solution of the NO-sensitive probe in DMSO.

  • Dilute the stock solution in a suitable imaging buffer to the desired final concentration.

  • Wash the cells with the imaging buffer.

  • Incubate the cells with the probe-containing buffer for the recommended time at 37°C.

  • Wash the cells to remove the excess probe.

  • Acquire fluorescence images using a confocal or widefield fluorescence microscope with the appropriate filter set.

Signaling Pathway: Endothelial Nitric Oxide Production

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->eNOS L_Citrulline L-Citrulline Probe NO-sensitive Probe (e.g., NO550) NO->Probe Reacts with Fluorescence Fluorescence Probe->Fluorescence Emits

Simplified signaling pathway for VEGF-induced nitric oxide production.

IV. In Vivo Imaging Applications

2,1,3-Benzoxadiazole derivatives are also being explored for in vivo imaging, particularly for detecting tumor hypoxia, a condition associated with cancer progression and treatment resistance.[10][11]

General Protocol for In Vivo Tumor Hypoxia Imaging (Conceptual)
  • Animal Model: Establish a tumor xenograft model in immunocompromised mice.

  • Probe Administration: Systemically administer the hypoxia-sensitive 2,1,3-benzoxadiazole-based probe via intravenous injection.

  • Imaging: At various time points post-injection, image the tumor region using a suitable in vivo imaging system (e.g., a small animal fluorescence imaging system).

  • Analysis: Quantify the fluorescence intensity in the tumor region relative to surrounding tissues to assess the level of hypoxia.

Note: Specific protocols, including probe dosage and imaging parameters, will be highly dependent on the specific probe and animal model used and require thorough validation.

Conclusion

2,1,3-Benzoxadiazole derivatives, especially NBD-based compounds, are powerful and versatile tools for biological imaging. Their favorable photophysical properties and chemical reactivity enable the design of probes for a wide array of applications, from tracking molecular dynamics within single cells to imaging disease-related processes in whole organisms. The protocols and data presented here provide a foundation for researchers to apply these valuable fluorescent probes in their own studies. As research in this area continues, we can expect the development of even more sophisticated and specific 2,1,3-benzoxadiazole-based probes for advancing our understanding of complex biological systems.

References

Application Notes and Protocols: Anticancer Research Involving 7-nitro-2,1,3-benzoxadiazole (NBD) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, with a focus on the prominent compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). This document details the mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols for key assays used in the evaluation of these compounds.

Introduction

7-nitro-2,1,3-benzoxadiazole (NBD) derivatives are a class of compounds demonstrating significant potential in anticancer research.[1] A leading derivative, NBDHEX, has shown potent cytotoxic effects across a range of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1][2] The primary mechanism of action involves the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in tumor cells and implicated in drug resistance.[3][4] Inhibition of GSTP1-1 by NBD derivatives leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately inducing apoptosis in cancer cells.[3][4]

Mechanism of Action

NBDHEX acts as a suicide inhibitor for Glutathione S-transferases (GSTs).[5] It binds to the H-site of the enzyme and, in the presence of glutathione (GSH), forms a stable sigma complex.[5] This complex effectively inactivates the enzyme. In many cancer cells, GSTP1-1 is constitutively bound to JNK, inhibiting its pro-apoptotic activity.[3] NBDHEX disrupts this GSTP1-1/JNK complex, leading to the phosphorylation and activation of JNK.[4] Activated JNK then phosphorylates downstream targets, such as c-Jun, initiating a signaling cascade that results in apoptosis.[2] Additionally, NBDHEX has been shown to disrupt the TRAF2-GSTP1-1 complex, further contributing to the activation of the JNK pathway.

dot

NBD_Derivative_Signaling_Pathway cluster_cell Cancer Cell NBD NBD Derivative (e.g., NBDHEX) GSTP1_JNK GSTP1-JNK Complex (Inactive JNK) NBD->GSTP1_JNK Inhibits & Disrupts GSTP1 GSTP1 GSTP1_JNK->GSTP1 Releases JNK_inactive JNK (Inactive) GSTP1_JNK->JNK_inactive Releases JNK_active JNK-P (Active) JNK_inactive->JNK_active Phosphorylation cJun c-Jun JNK_active->cJun Phosphorylates cJun_P c-Jun-P (Active) cJun->cJun_P Apoptosis Apoptosis cJun_P->Apoptosis Induces

Caption: Signaling pathway of NBD derivatives in cancer cells.

Data Presentation

The following tables summarize the cytotoxic activity of NBDHEX against various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values were determined after drug exposure for a specified duration.

Cell LineCancer TypeMetricConcentration (µM)Incubation Time
143BOsteosarcomaIC504.0872h[3]
A549Lung CarcinomaIC502.8872h[3]
HOSOsteosarcomaIC501.2472h[3]
HUVECNormal EndothelialIC500.572h[3]
L02Normal LiverIC501.5672h[3]
U2OSOsteosarcomaIC50Not specified-
GLC4Small Cell Lung CarcinomaLC501.4 ± 0.248h[5]
K562Myeloid LeukemiaLC501.5 ± 0.148h[5]
HepG2Hepatocellular CarcinomaLC502.9 ± 0.348h[5]
Me501MelanomaIC501.2 ± 0.1Not specified[4]
A375MelanomaIC502.0 ± 0.2Not specified[4]
H69Small Cell Lung CancerLC502.3 ± 0.6Not specified[2]
H69ARAdriamycin-resistant SCLCLC504.5 ± 0.9Not specified[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the effect of NBD derivatives on cell viability.

Materials:

  • 7-nitro-2,1,3-benzoxadiazole (NBD) derivative (e.g., NBDHEX)

  • Target cancer cell lines (adherent or suspension)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the NBD derivative in complete culture medium.

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

dot

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_nbd Add NBD Derivative (Serial Dilutions) incubate_24h->add_nbd incubate_treatment Incubate (e.g., 48h) add_nbd->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Hoechst 33258 Staining)

This protocol is for visualizing nuclear morphology changes characteristic of apoptosis.

Materials:

  • NBD derivative-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Protocol:

  • Cell Preparation:

    • Culture and treat cells with the NBD derivative on coverslips or in imaging dishes.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add Hoechst 33258 staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with PBS to remove excess stain.

  • Imaging:

    • Mount the coverslips onto microscope slides with a drop of mounting medium.

    • Visualize the cells under a fluorescence microscope using a UV excitation filter.

    • Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained, compact structures, whereas normal cells will have uniformly stained, larger nuclei.

Western Blotting for JNK Activation

This protocol is for detecting the phosphorylation of JNK, a key indicator of its activation.

Materials:

  • NBD derivative-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis:

    • Treat cells with the NBD derivative for the desired time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with anti-total-JNK and loading control antibodies to ensure equal protein loading.

dotdot digraph "Western_Blot_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_treatment [label="Cell Treatment with\nNBD Derivative"]; cell_lysis [label="Cell Lysis"]; protein_quant [label="Protein Quantification"]; sds_page [label="SDS-PAGE"]; transfer [label="Transfer to Membrane"]; blocking [label="Blocking"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-p-JNK)"]; secondary_ab [label="Secondary Antibody Incubation"]; detection [label="Chemiluminescent Detection"]; analysis [label="Data Analysis"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cell_treatment; cell_treatment -> cell_lysis; cell_lysis -> protein_quant; protein_quant -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; }

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the synthesis yield and overcome common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My yield of 3,4-diaminobenzonitrile from the reduction of the corresponding nitrobenzonitrile is low. What are the potential causes and solutions?

A1: Low yields in the reduction of nitrobenzonitriles to 3,4-diaminobenzonitrile can arise from several factors.[1] Incomplete reduction is a common issue. Ensure the catalyst, such as Palladium on carbon (Pd/C), is active and used in the correct amount. Hydrogenation pressure and reaction time are also critical parameters to optimize. If using a hydrogen balloon, ensure there are no leaks and that the reaction mixture is vigorously stirred to ensure good mixing of the gas, liquid, and solid phases.[1] Another potential issue is catalyst poisoning. Impurities in the starting material or solvent can deactivate the catalyst. Using high-purity starting materials and solvents is recommended.

Q2: I am observing the formation of side products during the cyclization of 3,4-diaminobenzonitrile to form the benzoxadiazole ring. How can I minimize these?

A2: Side product formation during the oxidative cyclization of o-phenylenediamines can be a significant issue. The nature of the side products depends on the oxidizing agent used. Over-oxidation can lead to the formation of undesired products. It is crucial to control the stoichiometry of the oxidizing agent and the reaction temperature. Slow, dropwise addition of the oxidant to the solution of the diamine can help to minimize localized high concentrations of the oxidizing agent, thus reducing side reactions. The choice of solvent can also influence the reaction; polar apathetic solvents are often employed.[2]

Q3: The purification of the final product, this compound, is challenging, and I am losing a significant amount of product. What are some effective purification strategies?

A3: Purification of benzoxadiazole derivatives can indeed lead to product loss.[3] Column chromatography on silica gel is a common and effective method for purifying these compounds.[4] The choice of the eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. Recrystallization is another powerful purification technique for solid compounds.[5] Screening different solvents or solvent mixtures is recommended to find the optimal conditions for recrystallization. It is also important to handle the purified compound carefully, as some benzoxadiazole derivatives can be sensitive to light and air.

Q4: Can I use an alternative route to synthesize this compound if the proposed route is not working well?

A4: Yes, alternative synthetic strategies can be employed. One common alternative is to first synthesize an aminobenzoxadiazole and then introduce the cyano group via a Sandmeyer reaction.[6][7][8] This involves the diazotization of the amino group followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst. Another approach is the cyanation of a halo-substituted benzoxadiazole, for example, using a palladium or copper catalyst with a cyanide source like potassium ferrocyanide (K4[Fe(CN)6]).[9][10]

Data Presentation: Summary of Proposed Reaction Conditions

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound. Please note that these are starting points, and optimization may be required for specific experimental setups.

Step Reaction Starting Material Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
1Reduction4-Amino-3-nitrobenzonitrile10% Pd/C, H₂ (balloon)Methanol251890[1]
2Oxidative Cyclization3,4-DiaminobenzonitrileSodium hypochlorite (NaOCl)Dichloromethane/WaterRoom Temperature780-90 (estimated)

Experimental Protocols

Below are the detailed proposed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 3,4-Diaminobenzonitrile [1]

  • To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL), add 10% palladium on carbon catalyst (500 mg).

  • Degas the reaction flask and fill it with hydrogen gas (a hydrogen balloon is suitable for this scale).

  • Stir the reaction mixture vigorously for 18 hours at 25°C.

  • Upon completion of the reaction (monitored by TLC), degas the mixture under vacuum and backfill with nitrogen. Repeat this process three times.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under vacuum to obtain 3,4-diaminobenzonitrile. The product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Proposed)

  • Dissolve 3,4-diaminobenzonitrile (1.47 g, 11.04 mmol) in a biphasic solvent system of dichloromethane (60 mL) and a 50% wt aqueous solution of potassium hydroxide (7 mL).

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.3 g, 1.1 mmol), to the mixture.

  • To this vigorously stirred mixture, add a solution of sodium hypochlorite (130 mL, >10% activated chlorine) dropwise over a period of 1-2 hours at room temperature.

  • After the addition is complete, continue stirring at room temperature for 7 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a troubleshooting decision tree.

Synthesis_Workflow A 4-Amino-3-nitrobenzonitrile B Reduction (H₂, Pd/C) A->B Step 1 C 3,4-Diaminobenzonitrile B->C D Oxidative Cyclization (NaOCl) C->D Step 2 E This compound D->E Troubleshooting_Tree Start Low Yield of Final Product Q1 Check yield of Step 1 (3,4-diaminobenzonitrile) Start->Q1 A1_low Low Yield Q1->A1_low A1_ok Acceptable Yield Q1->A1_ok S1 Troubleshoot Reduction: - Check catalyst activity - Increase H₂ pressure - Purify starting material A1_low->S1 Q2 Check for side products in Step 2 (Oxidative Cyclization) A1_ok->Q2 A2_yes Side products present Q2->A2_yes A2_no No significant side products Q2->A2_no S2 Optimize Cyclization: - Control temperature - Slow addition of oxidant - Screen different solvents A2_yes->S2 Q3 Significant product loss during purification? A2_no->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no S3 Optimize Purification: - Screen different chromatography eluents - Attempt recrystallization - Handle product carefully A3_yes->S3 End Consider Alternative Routes: - Sandmeyer reaction - Cyanation of halo-benzoxadiazole A3_no->End

References

Technical Support Center: Purification of 2,1,3-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,1,3-benzoxadiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2,1,3-benzoxadiazole derivatives via column chromatography and recrystallization.

Column Chromatography

Issue 1: My compound is not moving from the baseline on the TLC plate, even with a polar eluent.

  • Possible Cause: The compound may be highly polar and strongly adsorbed to the silica gel.

  • Solution:

    • Increase the polarity of the mobile phase further. A small percentage of methanol (1-5%) in dichloromethane or ethyl acetate can be effective. However, be aware that methanol can sometimes dissolve silica gel.

    • Consider using a different stationary phase, such as alumina (basic or neutral), which may have different adsorption properties.

    • If your compound has acidic or basic functionalities, adding a small amount of a modifier to the eluent can help. For acidic compounds, a trace of acetic acid can protonate the compound, reducing its interaction with silica. For basic compounds, a small amount of triethylamine can have a similar effect.

Issue 2: My fluorescent compound appears to decompose or streak on the silica gel column.

  • Possible Cause: Some 2,1,3-benzoxadiazole derivatives can be sensitive to the acidic nature of silica gel or be susceptible to photodecomposition, especially when adsorbed on a high-surface-area material.

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine. Evaporate the solvent to obtain a deactivated silica gel.

    • Work quickly and protect from light: Wrap the column in aluminum foil to prevent photodecomposition of light-sensitive compounds. Elute the compound as quickly as possible without sacrificing separation.

    • Use an alternative stationary phase: Consider using neutral alumina or a reversed-phase silica gel (C18) which are less acidic.

Issue 3: I am getting poor separation of my desired product from a closely related impurity.

  • Possible Cause: The polarity difference between your product and the impurity is insufficient for good separation with the chosen solvent system.

  • Solution:

    • Optimize the eluent system: Instead of a large jump in polarity, try a shallow gradient elution. This involves gradually increasing the proportion of the polar solvent over the course of the separation.

    • Try a different solvent system: Sometimes, changing the solvents while maintaining a similar overall polarity can improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/acetone system might alter the selectivity.

    • Consider a different stationary phase: If possible, try a different type of silica gel (e.g., with a different particle size) or a different stationary phase altogether.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated to a point where it separates as a liquid.[1][2] This can also be caused by the presence of significant impurities lowering the melting point.[2]

  • Solution:

    • Lower the temperature at which the compound dissolves: Add a small amount of a co-solvent in which the compound is more soluble to the hot mixture to fully dissolve it at a temperature below its melting point.

    • Promote slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Use a larger volume of solvent: This will reduce the concentration of the compound in the solution. You can then slowly evaporate the solvent to reach the saturation point.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the solution's surface to create nucleation sites for crystal growth.[3]

    • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[4]

Issue 2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, the compound is too soluble in the chosen solvent even at low temperatures, or the solution is supersaturated but has not yet started to crystallize.[3]

  • Solution:

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

    • Add an "anti-solvent": If your compound is dissolved in a solvent in which it is very soluble, you can slowly add a miscible solvent in which it is poorly soluble until the solution becomes turbid. Then, add a few drops of the first solvent to redissolve the solid and allow it to cool slowly. A common example is adding water to an ethanol solution.[3]

    • Induce crystallization: Use the scratching or seeding techniques described above.

Issue 3: The recovered crystals are still colored or show impurities by TLC/NMR.

  • Possible Cause: The impurity has very similar solubility properties to your desired compound, or the crystals formed too quickly, trapping impurities within the crystal lattice.[3]

  • Solution:

    • Perform a second recrystallization: A subsequent recrystallization will often yield a purer product.

    • Use activated charcoal: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.[3]

    • Ensure slow cooling: Allow the solution to cool as slowly as possible to promote the formation of well-defined crystals, which are less likely to include impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2,1,3-Benzoxadiazole derivatives?

A1: The most common and effective purification techniques are column chromatography on silica gel and recrystallization.[3][5] Column chromatography is excellent for separating mixtures, while recrystallization is ideal for obtaining highly pure crystalline solids from a crude product that is already relatively pure.

Q2: How do I choose a suitable solvent system for column chromatography?

A2: The choice of solvent system is crucial for a successful separation. A general approach is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give your desired compound an Rf value of around 0.2-0.4, with good separation from any impurities. Common solvent systems for 2,1,3-benzoxadiazole derivatives include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate, dichloromethane, or acetone.[6]

Q3: How do I select the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3] It should not react with your compound, and it should be volatile enough to be easily removed from the crystals. You can perform small-scale solubility tests with a variety of solvents to find the most suitable one. Common solvents for recrystallizing 2,1,3-benzoxadiazole derivatives include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[7][8]

Q4: My 2,1,3-benzoxadiazole derivative is a fluorescent compound. Are there any special precautions I should take during purification?

A4: Yes, fluorescent compounds can be light-sensitive. It is good practice to protect your compound from prolonged exposure to direct light during purification. When running a column, you can wrap the glass column in aluminum foil. During recrystallization, try to work in a dimly lit area if possible. Also, be aware that some fluorescent compounds can be sensitive to the acidic nature of silica gel, which can lead to degradation.[9]

Q5: What are some common impurities I might encounter in the synthesis of 2,1,3-Benzoxadiazole derivatives?

A5: Common impurities can include unreacted starting materials, by-products from side reactions, and reagents or catalysts used in the synthesis.[10][11] For example, in syntheses starting from 2-nitroanilines, you might have residual starting material or incompletely cyclized intermediates. If your synthesis involves a cross-coupling reaction, you may have homo-coupled by-products.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of 2,1,3-Benzoxadiazole Derivatives
Derivative TypeStationary PhaseEluent System (v/v)Typical RfReference(s)
Unsubstituted 2,1,3-BenzoxadiazoleSilica GelDichloromethane~0.5[5]
4,7-Dibromo-2,1,3-benzoxadiazoleSilica GelHexane / Ethyl Acetate (98:2)~0.4[5]
N-substituted 4-amino-7-nitro-2,1,3-benzoxadiazoleSilica GelDichloromethaneNot specified[12]
Aryl-ethynyl substituted 2,1,3-benzoxadiazolesSilica GelHexane / Ethyl Ether (8:2)Not specified[8]
Table 2: Common Solvents for Recrystallization of 2,1,3-Benzoxadiazole Derivatives
Derivative TypeRecrystallization Solvent(s)Expected OutcomeReference(s)
Substituted Tetrazolylphenyl-2,1,3-benzoxadiazoleEthanolWhite solid[13]
5-(4-Bromophenyl)-2H-tetrazole (a precursor)Water / Ethanol (1:1)Yellow precipitate[8]
General Aromatic OxadiazolesEthanol/Water, Ethyl Acetate/HexaneHigh purity crystals[3]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica does not run dry.

  • Sample Loading: Dissolve your crude 2,1,3-benzoxadiazole derivative in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.

  • Elution: Add the chosen eluent system to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude 2,1,3-Benzoxadiazole Derivative column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional (for high purity) purity_check Purity Check (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Further Purification Needed pure_product Pure Product purity_check->pure_product Purity Confirmed

A typical experimental workflow for the purification of 2,1,3-benzoxadiazole derivatives.

troubleshooting_tree decision decision issue issue solution solution start Purification Issue method Which Method? start->method col_chrom col_chrom method->col_chrom Column Chromatography recryst recryst method->recryst Recrystallization issue_no_move issue_no_move col_chrom->issue_no_move No Movement on TLC issue_decomposition issue_decomposition col_chrom->issue_decomposition Decomposition on Column issue_oiling_out issue_oiling_out recryst->issue_oiling_out Compound 'Oils Out' issue_no_crystals issue_no_crystals recryst->issue_no_crystals No Crystals Form sol_increase_polarity sol_increase_polarity issue_no_move->sol_increase_polarity Increase Eluent Polarity sol_change_stationary_phase sol_change_stationary_phase issue_no_move->sol_change_stationary_phase Change Stationary Phase sol_deactivate_silica sol_deactivate_silica issue_decomposition->sol_deactivate_silica Deactivate Silica (e.g., with NEt3) sol_protect_light sol_protect_light issue_decomposition->sol_protect_light Protect from Light sol_slow_cooling sol_slow_cooling issue_oiling_out->sol_slow_cooling Slow Cooling sol_add_cosolvent sol_add_cosolvent issue_oiling_out->sol_add_cosolvent Add Co-solvent sol_concentrate sol_concentrate issue_no_crystals->sol_concentrate Concentrate Solution sol_add_antisolvent sol_add_antisolvent issue_no_crystals->sol_add_antisolvent Add Anti-solvent sol_scratch_seed sol_scratch_seed issue_no_crystals->sol_scratch_seed Scratch/Seed

A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Solubility Issues of 2,1,3-Benzoxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the solubility challenges commonly encountered with 2,1,3-Benzoxadiazole compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many 2,1,3-Benzoxadiazole compounds exhibit poor solubility in aqueous solutions?

A1: The poor aqueous solubility of 2,1,3-Benzoxadiazole derivatives is often attributed to their rigid, planar, and hydrophobic core structure. This molecular arrangement can lead to strong intermolecular forces in the solid crystalline state, making it energetically unfavorable for the molecules to interact with water.

Q2: What are the primary strategies for improving the solubility of these compounds?

A2: A variety of physical and chemical modification strategies can be employed to enhance the solubility of poorly water-soluble drugs.[1][2] These include:

  • pH Adjustment: For compounds with ionizable functional groups, modifying the pH of the solution can form a more soluble salt.[3][4]

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[2][5]

  • Solid Dispersions: Dispersing the compound within a hydrophilic polymer matrix at a molecular level can improve wettability and dissolution rates.[6][7][8][9]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic benzoxadiazole molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[10][11]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[12][13]

  • Prodrug Approach: A bioreversible chemical modification of the drug to a more water-soluble derivative can be designed to convert back to the active parent drug in the body.[14][15][16]

Q3: How do I select the most appropriate solubility enhancement technique for my specific 2,1,3-Benzoxadiazole derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the intended application (e.g., in vitro assay, oral formulation), and the desired dosage form. A systematic approach, as outlined in the decision-making workflow below, is recommended.

Q4: What critical parameters should I consider when developing a formulation for in vivo studies?

A4: For in vivo studies, the primary goal is to achieve adequate and reproducible bioavailability. Key considerations include not only enhancing solubility but also ensuring the compound remains in solution in the gastrointestinal tract for absorption. Techniques like solid dispersions and the formation of nanosuspensions are often favored for oral formulations as they can improve the dissolution rate.[12][17] It is also crucial to assess the potential for the compound to precipitate upon dilution in the gut and to evaluate its metabolic stability.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition of aqueous buffer.

Possible Cause Solution
Poor Intrinsic Solubility First, determine the baseline aqueous solubility of the compound to understand the extent of the challenge. This will serve as a reference point for improvement.
pH is not optimal for solubility If your compound has ionizable groups (acidic or basic), ensure the final pH of the solution is adjusted to be at least 2 pH units away from the compound's pKa to maintain its more soluble ionized form.[4]
Insufficient Co-solvent The percentage of the organic co-solvent (e.g., DMSO, ethanol) may be too low in the final mixture. Gradually increase the co-solvent percentage, but remain mindful of the tolerance of your specific assay or animal model to the solvent.
Common Ion Effect If you are using a salt form of your compound, the buffer system may contain a common ion that suppresses solubility. Consider switching to a different buffer system without the common ion.

Issue 2: Inconsistent results or low potency observed in cell-based assays.

Possible Cause Solution
Precipitation in Assay Media The compound may be precipitating out of the complex cell culture media over the course of the experiment. Visually inspect the wells for precipitation. Consider using a formulation approach like cyclodextrin complexation to improve solubility and stability in the media.
Inaccurate Compound Concentration The actual concentration of the dissolved compound may be lower than the nominal concentration due to poor solubility. After preparing your dosing solution, centrifuge or filter it and measure the concentration of the supernatant to determine the true soluble concentration.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-adhesion plastics or including a small percentage of a non-ionic surfactant like Tween® 80 in your media can help mitigate this issue.

Issue 3: Low and variable oral bioavailability in animal studies.

Possible Cause Solution
Poor Dissolution in GI Tract The low aqueous solubility of the compound is likely the rate-limiting step for its absorption from the gastrointestinal tract.[18] Formulating the compound as a nanosuspension or an amorphous solid dispersion can significantly improve its dissolution rate and, consequently, its bioavailability.[9][12]
First-Pass Metabolism 2,1,3-Benzoxadiazole compounds may be susceptible to rapid metabolism in the gut wall or liver. Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to assess this. If metabolism is high, a prodrug strategy might be necessary to protect the parent molecule.
Precipitation Upon Dilution A formulation that is stable in its concentrated form may precipitate when it encounters the aqueous environment of the stomach. Self-emulsifying drug delivery systems (SEDDS) can be an effective strategy to prevent this by forming a fine emulsion upon dilution.[19]

Quantitative Data Summary

The following tables provide representative data to illustrate the impact of different solubility enhancement strategies.

Table 1: Illustrative Effect of pH on the Solubility of a Weakly Basic 2,1,3-Benzoxadiazole (pKa = 4.5)

pH of Buffer Solubility (µg/mL) Fold Increase (vs. pH 7.4)
7.41.51.0
6.012.08.0
5.095.063.3
4.0450.0300.0
3.0>1000.0>667.0

Table 2: Comparison of Solubility Enhancement Techniques for a Model Benzoxadiazole Compound

Technique Carrier/System Achieved Solubility (µg/mL) Fold Increase
Unprocessed Drug None0.81.0
Co-solvency 40% PEG 400 in Water45.056.3
Cyclodextrin Complexation 10% HP-β-CD112.0140.0
Solid Dispersion 1:5 Drug-to-PVP K30 Ratio250.0312.5
Nanosuspension Wet Media Milling>500.0 (as stable suspension)>625.0

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for measuring equilibrium solubility.[20]

  • Preparation: Add an excess amount of the 2,1,3-Benzoxadiazole compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[20]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure all solid particles are removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.

  • Analysis: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes a common lab-scale method for creating solid dispersions.[17][18]

  • Dissolution: Weigh the 2,1,3-Benzoxadiazole compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a predetermined ratio (e.g., 1:5 drug-to-carrier). Dissolve both components in a common volatile solvent, such as methanol or acetone.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.

  • Drying: Further dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Sizing: Carefully scrape the dried solid dispersion from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a powder with a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex using the Kneading Method

The kneading method is a simple and economical way to prepare inclusion complexes.[7][10]

  • Wetting the Cyclodextrin: Accurately weigh the desired amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) and place it in a glass mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to form a consistent and homogeneous paste.

  • Adding the Drug: Slowly add the accurately weighed 2,1,3-Benzoxadiazole compound to the cyclodextrin paste.

  • Kneading: Knead the mixture for a specified period, typically 45-60 minutes, to ensure intimate contact and facilitate complex formation. The paste should maintain its consistency throughout the process.

  • Drying: Transfer the paste to a tray and dry it in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Sizing: Grind the dried complex in the mortar and pass the resulting powder through a fine-mesh sieve to ensure uniformity.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes for addressing solubility issues.

G cluster_0 start Poorly Soluble Benzoxadiazole Compound pka Determine pKa Is the compound ionizable? start->pka ph_mod pH Modification (Salt Formation) pka->ph_mod Yes logp Determine LogP Is it highly lipophilic? pka->logp No end Optimized Formulation ph_mod->end form_strat Consider Formulation Strategies cyclo Cyclodextrin Complexation form_strat->cyclo solid_disp Solid Dispersion form_strat->solid_disp nano Nanosuspension form_strat->nano logp->form_strat Yes logp->cyclo No cyclo->end solid_disp->end nano->end

Caption: Decision workflow for selecting a solubility enhancement technique.

G cluster_1 start 1. Weigh Drug and Carrier dissolve 2. Dissolve in Common Solvent start->dissolve evap 3. Solvent Evaporation (Rotovap) dissolve->evap dry 4. Vacuum Drying evap->dry size 5. Grinding and Sieving dry->size char 6. Characterization (DSC/PXRD) size->char

Caption: Experimental workflow for solid dispersion preparation.

References

Technical Support Center: Enhancing the Photostability of 2,1,3-Benzoxadiazole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 2,1,3-benzoxadiazole-based fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for 2,1,3-benzoxadiazole-based fluorophores?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent signal.[1] This process is a significant concern in fluorescence microscopy and other fluorescence-based applications as it can limit the duration of experiments, reduce signal-to-noise ratios, and affect the quantitative analysis of data. For 2,1,3-benzoxadiazole derivatives, like other organic fluorophores, photobleaching often occurs from the excited triplet state's reaction with molecular oxygen.[1][2]

Q2: What are the key factors that influence the photostability of 2,1,3-benzoxadiazole-based fluorophores?

A2: Several factors can impact the photostability of these fluorophores:

  • Excitation Light Intensity and Wavelength: Higher light intensity and excitation at the fluorophore's peak absorption wavelength can accelerate photobleaching.[3]

  • Exposure Duration: Prolonged exposure to excitation light increases the likelihood of photochemical damage.

  • Chemical Environment: The solvent, pH, and presence of reactive oxygen species (ROS) in the local environment can significantly affect photostability.[1]

  • Molecular Structure: The intrinsic chemical structure of the fluorophore plays a crucial role in its photostability.

Q3: How can I quantitatively measure the photostability of my 2,1,3-benzoxadiazole-based fluorophore?

A3: The photostability of a fluorophore is typically quantified by two main parameters:

  • Photobleaching Half-Life (t½): This is the time it takes for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.

  • Photobleaching Quantum Yield (Φb): This represents the probability that a fluorophore will be photobleached after absorbing a photon.

Detailed protocols for measuring these parameters are provided in the "Experimental Protocols" section of this guide.

Q4: Are there chemical modifications that can enhance the photostability of 2,1,3-benzoxadiazole fluorophores?

A4: Yes, specific chemical modifications have been shown to significantly improve the photostability of 2,1,3-benzoxadiazole-based fluorophores. One effective strategy is the replacement of the commonly used N,N-dimethylamino substituent with cyclic amino rings, such as aziridine or azetidine.[4][5] For instance, introducing a 3-membered aziridine ring has been demonstrated to confer superior photostability.[3][4][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 2,1,3-benzoxadiazole-based fluorophores.

Problem Possible Cause(s) Recommended Solution(s)
Rapid Signal Loss (Photobleaching) 1. Excitation light is too intense. 2. Prolonged exposure to excitation light. 3. Absence of an antifade reagent in the mounting medium.[7] 4. Inappropriate chemical environment (e.g., high oxygen concentration).1. Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal. 2. Minimize the exposure time for image acquisition. Use a shutter to block the light path when not actively imaging. 3. Use a commercially available antifade mounting medium or prepare one containing reagents like n-propyl gallate or p-phenylenediamine to scavenge free radicals.[8] 4. If compatible with your experiment, deoxygenate the buffer.
Low Fluorescence Signal 1. Low concentration of the fluorophore. 2. Suboptimal excitation or emission filter settings. 3. The fluorophore has been photobleached prior to measurement. 4. Environmental effects are quenching the fluorescence. 2,1,3-benzoxadiazole derivatives can be sensitive to solvent polarity.1. Increase the concentration of the labeled species, if possible. 2. Ensure that the excitation and emission filters are appropriate for the specific 2,1,3-benzoxadiazole derivative being used. 3. Protect the sample from ambient light before and during the experiment. 4. Evaluate the fluorescence properties in different solvents to find the optimal environment for your fluorophore.
High Background Fluorescence 1. Autofluorescence from the sample (e.g., cells or tissue). 2. Non-specific binding of the fluorescent probe. 3. Impurities in the fluorophore sample or buffer.1. Include an unstained control to assess the level of autofluorescence. If significant, consider using spectral unmixing or background subtraction. 2. Optimize blocking steps and washing procedures in your staining protocol. 3. Use high-purity solvents and reagents. Purify the synthesized fluorophore to remove any fluorescent byproducts.
Inconsistent or Irreproducible Results 1. Variability in the local chemical environment of the fluorophore. 2. Phototoxicity affecting the biological sample, leading to changes in cellular processes.[4] 3. Probe aggregation.[4]1. Carefully control the buffer composition, pH, and temperature between experiments. The fluorescence of NBD probes is known to be environmentally sensitive. 2. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity. Monitor cell health throughout the experiment. 3. Ensure the fluorophore is fully dissolved in the working buffer. Consider using a carrier protein like BSA for hydrophobic derivatives to prevent aggregation.[4]

Data Presentation

Table 1: Photophysical Properties of N,N-Dimethylamine-7-sulfonyl-2,1,3-benzoxadiazole (ABD) Analogs with Different Cyclic Amine Substituents
CompoundAmine SubstituentAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
1 Aziridine (3-membered ring)4605750.25
2 Azetidine (4-membered ring)4625780.28
3 Pyrrolidine (5-membered ring)4655800.31
4 Piperidine (6-membered ring)4685820.33
5 N,N-Dimethylamine4705850.35

Data adapted from studies on ABD analogs, illustrating the influence of substituent structure on photophysical properties.[4][5]

Table 2: Relative Photostability of ABD Analogs Under Visible Light Irradiation
CompoundAmine SubstituentRelative Fluorescence Intensity after 150 min (%)
1 Aziridine (3-membered ring)~90%
2 Azetidine (4-membered ring)~85%
3 Pyrrolidine (5-membered ring)~70%
4 Piperidine (6-membered ring)~65%
5 N,N-Dimethylamine~50%

This table summarizes the enhanced photostability of ABD analogs with smaller cyclic amine substituents when exposed to visible light (460 nm) over 150 minutes.[5]

Experimental Protocols

Protocol 1: Measurement of Photobleaching Half-Life (t½)
  • Sample Preparation:

    • Prepare a solution of the 2,1,3-benzoxadiazole-based fluorophore at a suitable concentration in the desired solvent or buffer.

    • Mount a small volume of the solution on a microscope slide and cover it with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with appropriate filters) and a sensitive detector (e.g., a PMT or a CCD camera).

    • Select the appropriate excitation and emission filters for the fluorophore.

  • Image Acquisition:

    • Define a region of interest (ROI) for continuous illumination.

    • Set the illumination intensity to a level that is relevant for your intended application, ensuring it does not cause instantaneous bleaching.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be short enough to accurately capture the decay in fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single or multi-exponential decay function to determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t½).

Protocol 2: Determination of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield can be determined from the photobleaching half-life and other experimental parameters. A simplified approach involves comparing the photobleaching rate of the sample to that of a standard with a known photobleaching quantum yield under identical conditions.

  • Select a Standard: Choose a well-characterized fluorophore with a known Φb that has similar spectral properties to your 2,1,3-benzoxadiazole derivative.

  • Measure Photobleaching Rates:

    • Following Protocol 1, measure the photobleaching half-life (t½) for both your sample and the standard under the exact same illumination conditions (intensity, wavelength, and sample geometry).

  • Calculate Φb: The photobleaching quantum yield of your sample (Φb,sample) can be calculated using the following relationship:

    Φb,sample = Φb,standard * (t½,standard / t½,sample)

Mandatory Visualizations

Caption: A simplified diagram illustrating the key steps leading to fluorophore photobleaching.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Photostability Start Start: Rapid Signal Loss Observed Check_Intensity Check Excitation Intensity Start->Check_Intensity Reduce_Intensity Reduce Intensity/Exposure Time Check_Intensity->Reduce_Intensity Yes Check_Antifade Use Antifade Reagent? Check_Intensity->Check_Antifade No Reduce_Intensity->Check_Antifade Add_Antifade Add Antifade Reagent Check_Antifade->Add_Antifade No Check_Environment Evaluate Chemical Environment (Solvent, pH) Check_Antifade->Check_Environment Yes Add_Antifade->Check_Environment Optimize_Environment Optimize Buffer/Solvent Check_Environment->Optimize_Environment Consider_Modification Consider Structural Modification of Fluorophore Optimize_Environment->Consider_Modification End End: Photostability Improved Consider_Modification->End

Caption: A logical workflow for troubleshooting and enhancing the photostability of fluorophores.

Photostability_Enhancement_Strategies Strategies to Enhance Photostability cluster_Structural cluster_Environmental cluster_Experimental Core Enhanced Photostability Structural Structural Modification Core->Structural Environmental Environmental Control Core->Environmental Experimental Experimental Optimization Core->Experimental Cyclic_Amines Use of Cyclic Amines (e.g., Aziridine) Structural->Cyclic_Amines Inhibit_TICT Inhibit Twisted Intramolecular Charge Transfer (TICT) Structural->Inhibit_TICT Antifade Antifade Reagents Environmental->Antifade Deoxygenation Deoxygenated Buffers Environmental->Deoxygenation Solvent Optimized Solvent Polarity Environmental->Solvent Low_Intensity Lower Excitation Intensity Experimental->Low_Intensity Min_Exposure Minimize Exposure Time Experimental->Min_Exposure Filter_Selection Appropriate Filter Selection Experimental->Filter_Selection

Caption: An overview of key strategies for improving the photostability of fluorophores.

References

Optimizing the fluorescence quantum yield of benzoxadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with benzoxadiazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the fluorescence quantum yield of your compounds and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the fluorescence quantum yield of benzoxadiazole derivatives?

The fluorescence quantum yield (Φ) of benzoxadiazole derivatives is highly sensitive to several factors:

  • Molecular Structure: The electronic properties of substituents on the benzoxadiazole core are critical. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to enhance intramolecular charge transfer (ICT), which often leads to higher quantum yields.[1]

  • Solvent Polarity: Benzoxadiazole derivatives often exhibit solvatochromism, meaning their absorption and emission spectra, as well as their quantum yield, can change significantly with the polarity of the solvent.[2][3] In many cases, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield due to the stabilization of the ICT state, which may promote non-radiative decay pathways.[4]

  • Aggregation: At high concentrations or in poor solvents, planar benzoxadiazole derivatives have a tendency to aggregate through π-π stacking. This aggregation can lead to a phenomenon known as Aggregation-Caused Quenching (ACQ), where the fluorescence intensity is dramatically reduced.[4][5][6]

  • Purity: The presence of impurities can significantly quench fluorescence. Thorough purification of the synthesized derivatives is crucial for obtaining accurate and optimal photophysical measurements.[4]

Q2: My benzoxadiazole derivative shows high fluorescence in a dilute solution but very weak emission in a concentrated solution or as a solid film. What is happening?

This is a classic sign of Aggregation-Caused Quenching (ACQ) .[4][5] In dilute solutions, the individual molecules are well-solvated and fluoresce efficiently. As the concentration increases or the solvent quality decreases, the molecules begin to aggregate. The close proximity and π-π stacking interactions between the planar benzoxadiazole cores in these aggregates create new non-radiative decay pathways, effectively "quenching" the fluorescence.[4][6]

Q3: How can I overcome Aggregation-Caused Quenching (ACQ)?

A common and effective strategy is to modify the molecular structure to induce Aggregation-Induced Emission (AIE) .[4][5] This involves introducing bulky substituents to the benzoxadiazole core. These bulky groups act as steric hindrances, preventing the planar molecules from stacking closely. In the aggregated state, the intramolecular rotations of these bulky groups are restricted, which blocks non-radiative decay channels and forces the molecule to release its energy as light, leading to enhanced fluorescence in the aggregated or solid state.[4][5]

Q4: How does solvent polarity affect the fluorescence of my benzoxadiazole derivative?

The fluorescence of benzoxadiazole derivatives can be highly dependent on the solvent environment.[2][3] Many of these molecules exhibit intramolecular charge transfer (ICT) characteristics in the excited state.[7][8]

  • In non-polar solvents , the locally excited state may be more stable, often leading to higher fluorescence quantum yields.

  • In polar solvents , the charge-separated ICT state is stabilized. This stabilization can sometimes open up non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield.[4] The emission peak also tends to red-shift (move to longer wavelengths) in more polar solvents.

It is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific derivative.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal

Possible Cause Suggested Solution
Aggregation-Caused Quenching (ACQ) 1. Confirm ACQ: Measure the fluorescence at different concentrations. A decrease in emission intensity with increasing concentration is indicative of ACQ. 2. Work at Lower Concentrations: If possible for your application, use more dilute solutions. 3. Molecular Redesign: If ACQ is a persistent issue, consider synthesizing derivatives with bulky substituents to induce Aggregation-Induced Emission (AIE).[4][5]
Incorrect Solvent 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., heptane, toluene, chloroform, THF, acetone, acetonitrile, ethanol).[2][9][10] 2. Consult Literature: Check for published data on similar benzoxadiazole derivatives to guide your solvent choice.
Impure Compound 1. Verify Purity: Use techniques like NMR, Mass Spectrometry, and HPLC to check for impurities. 2. Repurify: If impurities are detected, repurify your compound using methods like column chromatography or recrystallization.[7]
Photodegradation 1. Minimize Light Exposure: Protect your sample from prolonged exposure to high-intensity light. 2. Use Fresh Solutions: Prepare fresh solutions for your measurements.

Problem 2: Inconsistent or Irreproducible Fluorescence Measurements

Possible Cause Suggested Solution
Instrumental Fluctuations 1. Warm-up Time: Allow the spectrofluorometer to warm up sufficiently before taking measurements. 2. Consistent Settings: Use the same excitation and emission slit widths, scan speed, and detector voltage for all comparative measurements.
Inner Filter Effects 1. Check Absorbance: Ensure the absorbance of your solutions at the excitation wavelength is below 0.1 in a 1 cm cuvette to avoid inner filter effects.[11] 2. Dilute Sample: If the absorbance is too high, dilute the sample.
Cuvette Contamination or Scratches 1. Clean Cuvettes Thoroughly: Clean cuvettes with an appropriate solvent before each use. 2. Inspect for Scratches: Use high-quality quartz cuvettes and inspect them for scratches that can cause light scattering.

Data Presentation

Table 1: Photophysical Properties of Selected Benzoxadiazole Derivatives in Chloroform

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Absorption Coefficient (ε, L mol-1 cm-1)Fluorescence Quantum Yield (ΦF)
9a 419494~3.4 x 1040.51
9b 419498~3.4 x 1040.52
9c 419496~3.4 x 1040.54
9d 419495~3.4 x 1040.53

Data extracted from a study on D-π-A-π-D type fluorophores containing a 2,1,3-benzoxadiazole unit.[2]

Table 2: Effect of Solvent on the Fluorescence Quantum Yield of a Benzoxadiazole Derivative (9a)

SolventQuantum Yield (ΦF)
Heptane0.27
TolueneNot specified
THFNot specified
Acetone0.71

This table illustrates the significant impact of solvent polarity on the quantum yield.[2]

Experimental Protocols

Protocol 1: Synthesis of a 2,1,3-Benzoxadiazole Derivative (Example)

This is a general example of a synthetic route. Specific reaction conditions may need to be optimized for different derivatives.

  • Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6):

    • A mixture of 2-nitroaniline in a suitable solvent is prepared in a flask.

    • A sodium hypochlorite solution is added dropwise to the mixture.

    • The reaction is stirred at room temperature for several hours.

    • The organic layer is separated, and the aqueous layer is extracted with a solvent like dichloromethane (CH2Cl2).

    • The combined organic layers are evaporated to yield the product.[7]

  • Synthesis of 2,1,3-Benzoxadiazole (7):

    • Compound 6 is dissolved in toluene with triphenylphosphine.

    • The mixture is refluxed for a few hours, then cooled and filtered.

    • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel with CH2Cl2 as the eluent.[7]

Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)

This method involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[11][12] Quinine sulfate in 0.5 M H2SO4 (ΦF = 0.55) is a commonly used standard.[2][7]

  • Prepare Stock Solutions: Prepare stock solutions of your test compound and the standard (e.g., quinine sulfate) in the desired solvent.

  • Prepare a Series of Dilutions: For both the test sample and the standard, prepare a series of at least five dilutions.

  • Measure UV-Vis Absorbance: Record the UV-Vis absorption spectrum for each dilution. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]

  • Measure Fluorescence Emission:

    • Excite each solution at the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum, ensuring the entire emission band is captured.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

    • nx and nst are the refractive indices of the solvents used for the test sample and standard, respectively (this term is 1 if the same solvent is used for both).[2]

Visualizations

Troubleshooting_Low_Fluorescence start Low or No Fluorescence Signal check_purity Is the compound pure? start->check_purity purify Purify compound (Chromatography, Recrystallization) check_purity->purify No check_concentration Is the concentration high? check_purity->check_concentration Yes purify->check_concentration acq Potential Aggregation-Caused Quenching (ACQ) check_concentration->acq Yes check_solvent Is the solvent optimal? check_concentration->check_solvent No dilute Use lower concentration acq->dilute redesign Redesign molecule to induce AIE (add bulky groups) acq->redesign success Optimized Fluorescence dilute->success redesign->success solvent_screen Screen a range of solvents (polar and non-polar) check_solvent->solvent_screen No check_solvent->success Yes solvent_screen->success

Caption: A troubleshooting workflow for addressing low fluorescence in benzoxadiazole derivatives.

Quantum_Yield_Measurement_Workflow start Start: Prepare Stock Solutions (Test Sample & Standard) dilutions Prepare Series of Dilutions (Abs < 0.1) start->dilutions measure_abs Measure UV-Vis Absorbance dilutions->measure_abs measure_fluor Measure Fluorescence Emission (at same λex) measure_abs->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate end End: Report ΦF Value calculate->end

Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.

References

Technical Support Center: Synthesis of 2,1,3-Benzoxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,1,3-Benzoxadiazoles (also known as benzofurazans).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 2,1,3-Benzoxadiazoles, particularly focusing on the widely used method involving the cyclization of 2-nitroaniline followed by reduction of the resulting N-oxide.

Issue 1: Low Yield or Incomplete Conversion During N-Oxide Formation

Q: My reaction to form the 2,1,3-benzoxadiazole N-oxide from 2-nitroaniline has a low yield, and TLC analysis shows significant amounts of starting material. What are the possible causes and solutions?

A: This is a common issue that can often be resolved by carefully controlling the reaction conditions.

Possible Causes:

  • Inactive or Insufficient Oxidizing Agent: The concentration of the sodium hypochlorite (bleach) solution is crucial. Commercial bleach can degrade over time.

  • Suboptimal pH: The reaction is typically carried out under basic conditions. An incorrect pH can hinder the cyclization reaction.

  • Inefficient Phase Transfer Catalyst: When using a two-phase system (e.g., diethyl ether and water), the efficiency of the phase transfer catalyst (like tetrabutylammonium bromide - TBAB) is critical for bringing the reactants together.

  • Low Reaction Temperature: The reaction is usually run at room temperature. Significantly lower temperatures can slow down the reaction rate.

Troubleshooting Steps:

  • Verify Oxidant Activity: Use a fresh bottle of sodium hypochlorite or titrate the existing solution to determine its active chlorine content.

  • Ensure Basic Conditions: Check the pH of the aqueous layer and adjust with a base like potassium hydroxide (KOH) as needed.

  • Catalyst Integrity: Ensure the phase transfer catalyst is pure and added in the correct amount.

  • Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time and monitoring by TLC.

Issue 2: Incomplete Reduction of the N-Oxide

Q: I am trying to reduce the 2,1,3-benzoxadiazole N-oxide to the final product, but my crude product is a mixture of the starting material and the desired benzoxadiazole. How can I drive the reaction to completion?

A: Incomplete reduction is a frequent challenge. The choice of reducing agent and reaction conditions are key to achieving full conversion.

Possible Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., triphenylphosphine, PPh₃) to the N-oxide is critical.

  • Low Reaction Temperature: Many reduction reactions require heating (reflux) to proceed at a reasonable rate.

  • Reaction Time: The reduction may require a longer time than anticipated to go to completion.

  • Solvent Purity: The presence of water or other impurities in the solvent can sometimes interfere with the reducing agent.

Troubleshooting Steps:

  • Increase Reducing Agent: Add a slight excess (e.g., 1.1 to 1.5 equivalents) of the reducing agent.

  • Increase Temperature: Ensure the reaction is being heated to the appropriate temperature for the chosen solvent (e.g., refluxing toluene).

  • Extend Reaction Time: Monitor the reaction by TLC every hour after the initial expected reaction time has passed.

  • Use Anhydrous Solvent: Use freshly dried solvents to minimize potential side reactions.

Issue 3: Formation of Colored Impurities (Possible Azo or Azoxy Compounds)

Q: My final product is highly colored (reddish or orange) even after initial workup, suggesting the presence of impurities. Could these be azo or azoxy compounds?

A: The formation of colored byproducts is a possibility, especially given the nature of the starting materials and intermediates. Azo and azoxy compounds, formed from side reactions of nitro and amino groups, are often colored.

Possible Causes:

  • Side Reactions of Intermediates: Intermediates in the reduction of the nitro group or the N-oxide can potentially dimerize to form azo or azoxy linkages.

  • Oxidation of Anilines: If any aniline derivatives are present or formed, they can be susceptible to oxidation, leading to colored impurities.

Troubleshooting Steps:

  • Control Reaction Stoichiometry: Use the correct stoichiometry of reagents to minimize unreacted intermediates.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidative side reactions.

  • Purification: Careful column chromatography is often effective at separating the desired 2,1,3-benzoxadiazole from more polar, colored impurities. A typical eluent system is a mixture of hexane and ethyl acetate.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [2]

To a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL) in a 500-mL flask, a solution of KOH (7 mL, 50% wt) is added. To this vigorously stirred mixture, a sodium hypochlorite solution (130 mL, >10% active chlorine) is added dropwise. The reaction is stirred at room temperature for 7 hours. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are evaporated under reduced pressure to yield the product as a yellow solid.

Protocol 2: Synthesis of 2,1,3-Benzoxadiazole [2]

In a 250 mL flask, 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol) and triphenylphosphine (4.0 g, 15 mmol) are dissolved in toluene (150 mL). The mixture is refluxed for 3 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated to give the crude product. The final product is purified by column chromatography on silica gel using dichloromethane as the eluent.

Data Presentation

Table 1: Typical Yields in the Synthesis of 2,1,3-Benzoxadiazole

Reaction StepReagentsSolventYield (%)Reference
2-Nitroaniline to 2,1,3-Benzoxadiazole-1-oxide2-Nitroaniline, NaOCl, KOH, TBABDiethyl ether89%[2]
2,1,3-Benzoxadiazole-1-oxide to 2,1,3-Benzoxadiazole2,1,3-Benzoxadiazole-1-oxide, PPh₃Toluene75-80%[1][2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Reduction cluster_purification Purification Start 2-Nitroaniline Reagents1 NaOCl, KOH, TBAB Diethyl Ether, RT, 7h Start->Reagents1 Product1 2,1,3-Benzoxadiazole-1-oxide Reagents1->Product1 Reagents2 Triphenylphosphine (PPh3) Toluene, Reflux, 3h Product1->Reagents2 Product2 2,1,3-Benzoxadiazole Reagents2->Product2 Purification Column Chromatography Product2->Purification FinalProduct Pure 2,1,3-Benzoxadiazole Purification->FinalProduct

Caption: Synthetic workflow for 2,1,3-Benzoxadiazole.

Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield / Incomplete Reaction Reagent Reagent Inactivity/ Stoichiometry LowYield->Reagent Conditions Suboptimal Conditions (Temp, Time, pH) LowYield->Conditions Impurity Colored Impurities SideRxn Side Reactions (Azo/Azoxy Formation) Impurity->SideRxn CheckReagents Verify Reagent Quality & Stoichiometry Reagent->CheckReagents Optimize Optimize Reaction Conditions Conditions->Optimize Purify Purification/ Inert Atmosphere SideRxn->Purify

Caption: Troubleshooting logic for synthesis issues.

References

Troubleshooting low yields in Sonogashira coupling of benzoxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Sonogashira coupling of benzoxadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Sonogashira coupling with benzoxadiazole substrates?

A1: The most critical factors include the activity of the palladium catalyst, the choice of ligand, the selection of an appropriate base and solvent, and ensuring strictly anaerobic (oxygen-free) and anhydrous (water-free) reaction conditions.[1] Benzoxadiazoles are electron-deficient systems, which can make them challenging substrates. Therefore, careful optimization of these parameters is crucial for achieving high yields.

Q2: Which palladium catalyst is best suited for the Sonogashira coupling of benzoxadiazoles?

A2: Common choices for palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2][3] However, for electron-deficient heterocycles like benzoxadiazoles, more electron-rich and bulky phosphine ligands can be beneficial.[4] It is essential to use a fresh and active catalyst, as older catalysts can lose activity.[4]

Q3: Can I perform a Sonogashira coupling on a benzoxadiazole without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are possible and are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[5][6] These reactions may require more active palladium catalyst systems, specific ligands, or different reaction conditions to proceed efficiently.[5]

Q4: What is the expected reactivity order for halogenated benzoxadiazoles in the Sonogashira coupling?

A4: The reactivity of the halogen on the benzoxadiazole ring follows the order: I > Br > Cl.[4] If you are using a bromo-benzoxadiazole, the reaction may require more forcing conditions, such as higher temperatures or a more active catalyst, compared to an iodo-benzoxadiazole. Chloro-benzoxadiazoles are generally the least reactive and often require specialized, bulky, and electron-rich phosphine ligands and higher temperatures to react.

Q5: My reaction mixture is turning black, and the yield is low. What is happening?

A5: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This can be caused by impurities in the reagents or solvents, an inappropriate choice of solvent, or an incorrect reaction temperature. Using fresh, high-purity reagents and solvents, and optimizing the reaction temperature can help prevent this issue.

Troubleshooting Guide for Low Yields

Problem: My Sonogashira coupling reaction is not proceeding, or the yield of the desired product is very low.

This guide will walk you through a systematic approach to troubleshoot and optimize your reaction.

Catalyst System Inactivity
  • Question: Is my palladium catalyst active?

  • Answer: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and may decompose over time. It is recommended to use a fresh batch of the catalyst or one that has been stored properly under an inert atmosphere. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, they are generally more stable but still require an in-situ reduction to the active Pd(0) species.[7]

  • Question: Is the ligand appropriate for my benzoxadiazole substrate?

  • Answer: Since benzoxadiazoles are electron-deficient, standard ligands like triphenylphosphine (PPh₃) may not be optimal. Consider using more electron-rich and sterically bulky phosphine ligands.[2] These types of ligands can increase the rate of the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step.[2]

  • Question: Is my copper co-catalyst fresh?

  • Answer: If you are using a copper-catalyzed protocol, ensure that the copper(I) iodide (CuI) is of high purity and has not been oxidized to copper(II), which can be detrimental to the reaction. Use a fresh bottle or a recently purchased batch of CuI.[4]

Reaction Conditions
  • Question: Is the reaction temperature optimal?

  • Answer: While many Sonogashira reactions can proceed at room temperature, sluggish reactions with electron-deficient substrates like benzoxadiazoles may require heating.[4] It is advisable to experiment with gradually increasing the temperature, for example, to a range of 60-80 °C.[3]

  • Question: Is the solvent appropriate?

  • Answer: The choice of solvent is critical and can significantly impact the reaction rate and yield. Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent.[4] However, in some cases, using a co-solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can improve the solubility of the reagents and enhance the reaction rate.[3] It is crucial to use anhydrous and degassed solvents to prevent side reactions.[4]

  • Question: Is the base suitable and used in a sufficient amount?

  • Answer: An amine base, such as triethylamine or diisopropylamine, is typically required to deprotonate the terminal alkyne.[3] Ensure that the base is dry and used in an appropriate excess (usually 2-3 equivalents).[3] For less reactive substrates, stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be more effective, particularly in copper-free systems.[4]

Substrate and Reagent Quality
  • Question: Are my starting materials pure?

  • Answer: Impurities in the benzoxadiazole halide or the terminal alkyne can poison the catalyst and inhibit the reaction. Ensure that your starting materials are of high purity. If necessary, purify them before use.

  • Question: Am I observing significant alkyne homocoupling (Glaser coupling)?

  • Answer: The formation of alkyne dimers is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[4] To minimize this, ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[4] Alternatively, consider switching to a copper-free Sonogashira protocol.[5][6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can affect the yield of Sonogashira couplings with electron-deficient substrates.

Table 1: Effect of Catalyst and Ligand on Yield

CatalystLigandSubstrateYield (%)Reference
Pd(PPh₃)₄PPh₃4,7-Dibromo-2,1,3-benzothiadiazole75[4]
PdCl₂(PPh₃)₂PPh₃4-Bromo-2,1,3-benzothiadiazole85[3]
Pd₂(dba)₃XPhosAryl Bromide>90[2]
Pd(OAc)₂SPhosAryl Bromide>90[2]

Table 2: Effect of Base and Solvent on Yield

BaseSolventSubstrateYield (%)Reference
TriethylamineTHF4-Bromo-2,1,3-benzothiadiazole85[3]
DiisopropylamineToluene4-Bromo-2,1,3-benzothiadiazole82[3]
K₂CO₃DMFAryl Iodide>90[8]
Cs₂CO₃1,4-DioxaneAryl Bromide>90[9]

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling of 4-Bromo-2,1,3-benzoxadiazole

This protocol is a generalized procedure and may require optimization for specific substrates and alkynes.

Materials:

  • 4-Bromo-2,1,3-benzoxadiazole

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add the 4-bromo-2,1,3-benzoxadiazole, palladium catalyst, and copper(I) iodide.[3]

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[3]

Visualizations

Troubleshooting_Workflow start Low Yield in Sonogashira Coupling check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents & Substrates start->check_reagents sub_catalyst1 Is the Pd catalyst fresh and active? check_catalyst->sub_catalyst1 sub_conditions1 Is the temperature optimized? check_conditions->sub_conditions1 sub_reagents1 Are starting materials pure? check_reagents->sub_reagents1 sub_catalyst2 Is the ligand appropriate for an electron-deficient system? sub_catalyst1->sub_catalyst2 Yes action_catalyst1 Use fresh catalyst sub_catalyst1->action_catalyst1 No sub_catalyst3 Is the CuI fresh (if used)? sub_catalyst2->sub_catalyst3 Yes action_catalyst2 Switch to electron-rich, bulky ligand sub_catalyst2->action_catalyst2 No action_catalyst3 Use fresh CuI or switch to copper-free conditions sub_catalyst3->action_catalyst3 No end_node Reaction Optimized sub_catalyst3->end_node Yes sub_conditions2 Is the solvent and base system appropriate? sub_conditions1->sub_conditions2 Yes action_conditions1 Increase temperature (e.g., 60-80 °C) sub_conditions1->action_conditions1 No sub_conditions3 Is the reaction under a strictly inert atmosphere? sub_conditions2->sub_conditions3 Yes action_conditions2 Screen different solvents (THF, DMF) and bases (amines, carbonates) sub_conditions2->action_conditions2 No action_conditions3 Ensure proper degassing and inert atmosphere setup sub_conditions3->action_conditions3 No sub_conditions3->end_node Yes sub_reagents2 Is alkyne homocoupling observed? sub_reagents1->sub_reagents2 Yes action_reagents1 Purify starting materials sub_reagents1->action_reagents1 No action_reagents2 Switch to copper-free conditions or ensure strict inert atmosphere sub_reagents2->action_reagents2 Yes sub_reagents2->end_node No

Caption: Troubleshooting workflow for low yields in Sonogashira coupling.

Sonogashira_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions ArylHalide Benzoxadiazole Halide (Ar-X, X=I, Br, Cl) Product Coupled Product (Ar-C≡C-R) ArylHalide->Product Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Ligand Ligand (e.g., PPh₃, XPhos) Pd_Catalyst->Product Cu_Cocatalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Et₃N, K₂CO₃) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product Temperature Temperature (e.g., RT to 80°C) Temperature->Product Atmosphere Inert Atmosphere (Ar or N₂) Atmosphere->Product

Caption: Key components and their relationships in the Sonogashira coupling reaction.

References

Computational modeling for optimizing the electronic properties of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the computational modeling of 2,1,3-Benzoxadiazole-5-carbonitrile and its derivatives to optimize their electronic properties.

Troubleshooting Guide

This guide addresses specific issues that may arise during computational experiments.

Question: My geometry optimization calculation is failing to converge. What are the common causes and how can I resolve this?

Answer: Geometry optimization failures are common and can stem from several sources. Here are some troubleshooting steps:

  • Poor Initial Geometry: A starting molecular structure that is far from a stable conformation can cause convergence issues. Ensure your initial structure is chemically reasonable. You can perform an initial, less computationally expensive optimization using a lower level of theory or a smaller basis set before moving to a more accurate method.

  • Inappropriate Level of Theory: The chosen density functional and basis set may not be suitable for your system. For 2,1,3-benzoxadiazole derivatives, functionals like B3LYP or PBE0 with basis sets such as 6-311+G(d,p) are often good starting points.[1][2] If one functional fails, trying an alternative can sometimes resolve the issue.

  • Complex Potential Energy Surface: The molecule may have a very flat potential energy surface with many local minima, making it difficult for the algorithm to find the true minimum. In such cases, you can try using a different optimization algorithm within your software package (e.g., switching from a quasi-Newton method to a conjugate gradient method).

  • Software-Specific Options: Computational chemistry software packages like Gaussian have various options to aid convergence. These can include increasing the maximum number of optimization cycles, recalculating the force constants at every step, or using quadratic convergence methods.

Question: The results of my calculations for HOMO/LUMO energies seem to vary significantly when I change the functional or basis set. How do I know which results are correct?

Answer: It is a known challenge that the absolute values of molecular orbital energies are highly dependent on the chosen level of theory.[1] Here’s how to approach this:

  • Consistency is Key: When comparing the electronic properties of different this compound derivatives, it is crucial to use the same functional and basis set for all calculations. This ensures that any observed trends are due to chemical modifications rather than computational artifacts.

  • Benchmarking: If experimental data (e.g., from cyclic voltammetry) is available for a similar compound, you can benchmark your computational method. Choose the functional and basis set that provide the best agreement with the experimental values.

  • Focus on Trends: Often, the relative trends in HOMO/LUMO energies and the HOMO-LUMO gap between different molecules are more reliable and informative than the absolute values.

  • Literature Precedent: Refer to published studies on similar molecules to see which computational methods have been successfully used and validated.

Question: My frequency calculation shows one or more imaginary frequencies. What does this mean and what should I do?

Answer: An imaginary frequency indicates that the optimized geometry is not a true energy minimum but rather a transition state or a saddle point on the potential energy surface.[1]

To resolve this, you need to displace the atoms along the normal mode corresponding to the imaginary frequency and re-run the optimization. Most visualization software associated with computational chemistry packages allows you to visualize these vibrational modes. A slight manual adjustment of the atomic coordinates in the direction of the imaginary frequency vector, followed by a new optimization, will typically lead to a true minimum with no imaginary frequencies.

Question: How can I accurately model the electronic properties of my molecule in a solvent?

Answer: To simulate the effects of a solvent, which can be significant for electronic properties, you should use a solvation model. The Polarizable Continuum Model (PCM) is a widely used and effective method.[1][2] When setting up your calculation, you will need to specify the solvent of interest (e.g., water, chloroform, DMF). The calculation will then account for the dielectric effect of the solvent on the molecule's electronic structure.[2]

Frequently Asked Questions (FAQs)

Question: What is the recommended computational methodology for a baseline study of this compound?

Answer: A robust and widely accepted methodology involves using Density Functional Theory (DFT).[1][3] A common and effective combination is the B3LYP functional with the 6-311+G(d,p) basis set.[1][2] Calculations should include a geometry optimization of the ground state, followed by a frequency calculation to verify that the optimized structure is a true minimum.[1]

Question: How are the key electronic properties derived from the computational output?

Answer: The primary electronic properties are derived from the energies of the frontier molecular orbitals:

  • Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate an electron.

  • Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is related to the molecule's ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing chemical reactivity and stability.[1] A smaller gap generally indicates higher reactivity.

Question: How can I simulate a UV-Vis absorption spectrum for my molecule?

Answer: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excited states and simulating UV-Vis spectra.[1][2] The process starts with a DFT-optimized ground state geometry. A TD-DFT calculation is then performed on this geometry to obtain the excitation energies and oscillator strengths, which can be used to generate a theoretical spectrum.

Question: What is the significance of the molecular electrostatic potential (MEP)?

Answer: The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how the molecule will interact with other species.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from DFT calculations on 2,1,3-benzoxadiazole derivatives. Note that the exact values are highly dependent on the specific molecular structure, functional, and basis set used in the calculation.[1]

PropertySymbolRepresentative Calculated Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.28Indicates the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.54Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy GapΔE3.74A key indicator of chemical reactivity and the energy required for electronic excitation.[1][4]
Chemical Potentialµ4.41Related to the escaping tendency of electrons from an equilibrium system.
Chemical Hardnessη-1.87Measures the resistance to change in the electron distribution.
Electronegativityχ4.41The power of an atom or molecule to attract electrons to itself.
Electrophilicity Indexω5.20A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Data adapted from a computational study on a 2,1,3-benzoxadiazole derivative.[4]

Experimental Protocols

Detailed Methodology for DFT Calculations

This protocol outlines the steps for calculating the electronic properties of this compound using a computational chemistry package like Gaussian.[1]

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling interface.

  • Geometry Optimization:

    • Software: Gaussian 09 or a later version.[1][4]

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3]

    • Basis Set: 6-311+G(d,p) (Pople-style basis set with diffuse and polarization functions).[1][2]

    • Procedure: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure all subsequent calculations are performed on a stable structure.

  • Frequency Calculation:

    • Procedure: After a successful optimization, perform a vibrational frequency analysis at the same level of theory.

    • Verification: Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.[1]

  • Electronic Property Calculation:

    • Procedure: Using the optimized geometry, calculate the key electronic properties. The output file will contain the energies of the molecular orbitals, including HOMO and LUMO.

    • Solvation Effects (Optional): To model the molecule in a solvent, apply the Polarizable Continuum Model (PCM) during the optimization and property calculation steps, specifying the desired solvent.[1]

  • Excited State Calculation (for UV-Vis Spectra):

    • Method: Time-Dependent DFT (TD-DFT).

    • Procedure: Using the optimized ground state geometry, perform a TD-DFT calculation to determine the energies and oscillator strengths of the electronic transitions.

Visualizations

G cluster_input Initial Setup cluster_calc Computational Workflow cluster_validation Validation cluster_output Results Initial_Structure 1. Initial Molecular Structure (this compound) Method_Selection 2. Select Method (e.g., DFT/B3LYP/6-311+G(d,p)) Optimization 3. Geometry Optimization Method_Selection->Optimization Frequency 4. Frequency Calculation Optimization->Frequency Validation 5. Check for Imaginary Frequencies Frequency->Validation Properties 6. Electronic Property Calculation (HOMO, LUMO, etc.) TD_DFT 7. TD-DFT for Excited States (Optional) Properties->TD_DFT Electronic_Properties Optimized Electronic Properties Properties->Electronic_Properties UV_Vis Simulated UV-Vis Spectrum TD_DFT->UV_Vis Validation->Optimization Imaginary Frequencies Found (Adjust Geometry) Validation->Properties No Imaginary Frequencies

Caption: Workflow for DFT Calculation of Electronic Properties.

G Convergence_Failure Optimization Fails to Converge Check_Initial_Geom Check/Improve Initial Geometry Convergence_Failure->Check_Initial_Geom Cause? Change_Method Change Functional/Basis Set Convergence_Failure->Change_Method Cause? Change_Algorithm Use Different Optimization Algorithm Convergence_Failure->Change_Algorithm Cause? Imaginary_Frequencies Imaginary Frequencies in Output Displace_Atoms Displace Atoms Along Imaginary Mode Imaginary_Frequencies->Displace_Atoms Solution Inconsistent_Results Results Vary with Method Benchmark Benchmark Against Experimental Data Inconsistent_Results->Benchmark Solution Use_Consistent_Method Use Consistent Method for Comparisons Inconsistent_Results->Use_Consistent_Method Solution Re_Optimize Re-run Optimization Displace_Atoms->Re_Optimize

Caption: Troubleshooting Logic for Common Computational Issues.

References

Technical Support Center: DFT Calculations for Predicting Emission Spectra of 2,1,3-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Density Functional Theory (DFT) calculations to predict the emission spectra of 2,1,3-benzoxadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for predicting emission spectra of 2,1,3-benzoxadiazole derivatives using DFT?

A1: The typical workflow involves a multi-step computational process. First, the ground state geometry (S₀) of the molecule is optimized using DFT. A frequency calculation is then performed to ensure the optimized structure is a true minimum on the potential energy surface.[1] Following this, the first singlet excited state (S₁) is optimized using Time-Dependent DFT (TD-DFT). Finally, a TD-DFT calculation is run on the optimized S₁ geometry to calculate the vertical emission energy, which corresponds to the fluorescence spectrum.[2][3]

Q2: Which DFT functional and basis set combination is most suitable for these calculations?

A2: The choice of functional and basis set is critical for accurate predictions. For 2,1,3-benzoxadiazole derivatives, hybrid functionals such as B3LYP and PBE0 are frequently employed and have shown good performance.[1][4] Long-range corrected functionals like CAM-B3LYP may also be suitable, particularly for systems exhibiting charge-transfer characteristics.[5][6] A common and effective choice for the basis set is a Pople-style basis set like 6-31G(d) or a more flexible, polarization-consistent basis set such as the def2-TZVP.[4][7] It is often recommended to benchmark a few functional/basis set combinations against available experimental data for a known derivative before proceeding with extensive studies on new compounds.

Q3: How can I model the effect of different solvents on the emission spectra?

A3: Solvent effects are crucial for accurately predicting the emission spectra of 2,1,3-benzoxadiazole derivatives, which often exhibit solvent-dependent fluorescence.[4][7][8] The most common approach is to use a Polarizable Continuum Model (PCM) or a Conductor-like Screening Model (COSMO).[9][10] These implicit solvation models treat the solvent as a continuous dielectric medium. For more accurate results, especially where specific solute-solvent interactions like hydrogen bonding are significant, an explicit solvation model can be used, where a few solvent molecules are included in the quantum mechanical calculation along with the solute, embedded within a PCM.[11]

Q4: My calculated emission wavelength is significantly different from the experimental value. What are the common sources of error?

A4: Discrepancies between calculated and experimental emission wavelengths can arise from several factors:

  • Inadequate Functional/Basis Set: The chosen level of theory may not be appropriate for the specific electronic nature of your molecule.

  • Neglect of Solvent Effects: As mentioned, solvent polarity can significantly shift emission spectra.[4][7][8]

  • Vibronic Coupling: The calculated vertical emission energy does not account for vibrational fine structure. Including vibronic coupling in the calculations can improve the agreement with experimental spectra, especially for rigid molecules.[12][13][14]

  • Molecular Aggregation: In solution, molecules can form aggregates which may have different emission properties compared to the monomer.[4][7][8] This is not typically accounted for in standard TD-DFT calculations on a single molecule.

  • Charge-Transfer States: For molecules with significant intramolecular charge transfer (ICT) character, some DFT functionals may not accurately describe the excited state, leading to errors in the calculated emission energy.[4][7]

Troubleshooting Guides

Problem 1: Difficulty in achieving convergence during excited state (S₁) geometry optimization.
  • Symptom: The geometry optimization job fails to converge or oscillates between different structures.

  • Possible Cause: The potential energy surface of the excited state may be very flat or have multiple nearby minima. The initial guess for the geometry might also be poor.

  • Troubleshooting Steps:

    • Improve the Initial Geometry: Start the S₁ optimization from a well-converged S₀ geometry.

    • Use a Smaller Step Size: Reduce the step size in the optimization algorithm.

    • Employ a More Robust Optimizer: Switch to a different optimization algorithm if available in your software package (e.g., from a quasi-Newton method to a gradient-only method).

    • Check for State Crossing: The S₁ state might be close in energy to another excited state (e.g., S₂). Analyze the excited state energies at each optimization step. If state crossing is suspected, more advanced computational methods may be necessary.

Problem 2: The calculated emission spectrum lacks the vibrational fine structure observed experimentally.
  • Symptom: The calculation yields a single emission energy (a single peak), while the experimental spectrum shows multiple peaks or a broad, structured band.

  • Possible Cause: The standard TD-DFT calculation provides the vertical emission energy, which does not include vibrational (vibronic) effects.

  • Troubleshooting Steps:

    • Perform a Vibronic Spectrum Calculation: To simulate the shape of the emission band, you need to account for vibronic coupling. This involves calculating the Franck-Condon factors, which describe the overlap between the vibrational wavefunctions of the excited and ground electronic states.[12][13][14]

    • Software-Specific Implementations: Many quantum chemistry software packages have specific keywords or modules to perform vibronic spectra calculations. Consult the documentation for your software.

Problem 3: The predicted emission is from a dark state (oscillator strength is near zero), but the molecule is known to be fluorescent.
  • Symptom: The lowest energy excited state (S₁) has a very low oscillator strength, suggesting it is a "dark" state, which contradicts experimental observations of strong fluorescence.

  • Possible Cause:

    • Kasha's rule may not be strictly followed, and emission could be occurring from a higher-energy bright state (S₂ or higher). This is known as anti-Kasha emission.[15]

    • The ordering of the excited states might be incorrectly predicted by the chosen level of theory.

  • Troubleshooting Steps:

    • Analyze Higher Excited States: Examine the oscillator strengths of the next few excited states (S₂, S₃, etc.). If a higher state is "bright" (has a large oscillator strength), consider the possibility of anti-Kasha fluorescence.[15]

    • Benchmark Functionals: The ordering of excited states can be sensitive to the chosen DFT functional. Test different functionals to see if the state ordering changes.

    • Consider Vibronic Coupling Effects: Vibronic coupling between a dark S₁ and a nearby bright S₂ can "lend" intensity to the S₁ state, making it emissive.

Experimental and Computational Protocols

Detailed Computational Protocol for Emission Spectra Prediction
  • Ground State (S₀) Geometry Optimization:

    • Software: Gaussian, ORCA, etc.

    • Method: DFT

    • Functional: B3LYP or PBE0[1][4]

    • Basis Set: 6-31+G(d,p) or def2-TZVP[4][7]

    • Solvation: PCM or SMD with the appropriate solvent.

    • Keywords: Opt Freq (to perform optimization followed by a frequency calculation).

    • Verification: Confirm the absence of imaginary frequencies in the output to ensure a true energy minimum.[1]

  • Excited State (S₁) Geometry Optimization:

    • Software: Gaussian, ORCA, etc.

    • Method: TD-DFT

    • Functional/Basis Set: Use the same functional and basis set as the ground state optimization for consistency.

    • Keywords: Opt TD=(Singlets, NStates=6, Root=1) (This will optimize the first excited singlet state).

    • Solvation: Use the same implicit solvent model.

  • Vertical Emission Energy Calculation:

    • Software: Gaussian, ORCA, etc.

    • Method: TD-DFT

    • Geometry: Use the optimized S₁ geometry from the previous step.

    • Keywords: TD=(Singlets, NStates=6)

    • Analysis: The energy difference between the S₁ and S₀ states at the S₁ geometry corresponds to the vertical emission energy. The oscillator strength (f) indicates the intensity of the transition.[3][6]

Typical Experimental Protocol for Measuring Fluorescence Spectra
  • Sample Preparation:

    • Dissolve the 2,1,3-benzoxadiazole derivative in a spectroscopic grade solvent to a dilute concentration (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation effects.

  • Instrumentation:

    • Use a spectrofluorometer.[16]

  • Measurement:

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_max).[16]

    • Set the excitation wavelength of the spectrofluorometer to the λ_abs_max.

    • Scan the emission monochromator to record the fluorescence spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum emission intensity (λ_em_max).

    • The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.[4][7]

    • Quantum yield can be determined relative to a known standard (e.g., quinine sulfate).[16]

Quantitative Data Summary

Derivative TypeFunctional/Basis SetSolventCalculated λ_em (nm)Experimental λ_em (nm)Stokes Shift (cm⁻¹) (Exp.)
D-π-A-π-D typePBE0/def2-TZVP(-f)CHCl₃~495494-4983738-3786[16]
D-π-A-π-D typePBE0/def2-TZVP(-f)HeptaneVariesVaries~3779[4][7]
D-π-A-π-D typePBE0/def2-TZVP(-f)AcetoneVariesVaries~3779[4][7]
Benzoxadiazole-5-carboxylic acidB3LYP/6-311+G(d,p)DMFVaries--

Note: The exact values are highly dependent on the specific molecular structure, functional, basis set, and solvent used in the calculations and experiments.[1]

Visualizations

TDDFT_Workflow cluster_gs Ground State (S₀) cluster_es Excited State (S₁) GS_Opt S₀ Geometry Optimization (DFT) GS_Freq Frequency Calculation GS_Opt->GS_Freq Verify Minimum ES_Opt S₁ Geometry Optimization (TD-DFT) GS_Freq->ES_Opt Input S₀ Geometry ES_Emission Vertical Emission Calculation (TD-DFT) ES_Opt->ES_Emission Use S₁ Geometry Result Emission Wavelength (λ_em) & Oscillator Strength (f) ES_Emission->Result Predicted Spectrum

Caption: Workflow for predicting emission spectra using DFT and TD-DFT.

Troubleshooting_Logic Start Discrepancy between Calculated & Experimental λ_em Check_Functional Is the functional appropriate for charge-transfer states? Start->Check_Functional Check_Solvent Are solvent effects included (PCM/Explicit)? Start->Check_Solvent Check_Vibronic Does the spectrum have vibrational fine structure? Start->Check_Vibronic Check_Aggregation Could aggregation occur in the experiment? Start->Check_Aggregation Action_Functional Benchmark other functionals (e.g., CAM-B3LYP) Check_Functional->Action_Functional No Action_Solvent Add implicit (PCM) or explicit solvent model Check_Solvent->Action_Solvent No Action_Vibronic Perform vibronic coupling calculation Check_Vibronic->Action_Vibronic Yes Action_Aggregation Consider calculations on dimers or larger aggregates Check_Aggregation->Action_Aggregation Yes

Caption: Troubleshooting logic for inaccurate emission spectra predictions.

References

Technical Support Center: Preventing Photobleaching of Benzoxadiazole Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using benzoxadiazole (NBD) fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why are benzoxadiazole (NBD) probes susceptible to it?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light, leading to a loss of its ability to fluoresce.[1] NBD probes, like many organic fluorophores, are prone to photobleaching. The process is primarily initiated when the fluorophore absorbs light and transitions to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can transition to a long-lived, highly reactive triplet state. In this triplet state, the NBD probe can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive ROS can then chemically and irreversibly damage the NBD fluorophore, rendering it non-fluorescent.[1]

Q2: How can I identify if the signal loss in my experiment is due to photobleaching?

A2: Signal loss due to photobleaching has a distinct characteristic: it occurs progressively and is localized to the area of the sample being illuminated by the excitation light. To confirm, you can perform a simple test: continuously image a specific field of view and monitor the fluorescence intensity over time. A decaying fluorescence intensity curve is a strong indicator of photobleaching. Regions of the sample that have not been exposed to the excitation light will maintain their fluorescence.

Q3: What are the primary strategies to minimize photobleaching of NBD probes?

A3: The three main strategies to combat photobleaching are:

  • Reduce Excitation Light Exposure: Minimize the intensity and duration of the excitation light.[2]

  • Use Antifade Reagents: Incorporate chemical compounds into your mounting or imaging media that protect the fluorophore from photochemical damage.[2]

  • Optimize Imaging Parameters: Adjust microscope settings to maximize signal detection while minimizing light exposure.

Q4: Are there different types of benzoxadiazole labeling reagents, and does their reactivity affect photostability?

A4: Yes, the two most common NBD labeling reagents are 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl).[3] NBD-F is significantly more reactive than NBD-Cl, allowing for faster labeling under milder conditions.[3] For instance, the reaction of NBD-F with glycine is about 500 times faster than with NBD-Cl.[3] While the final fluorescent NBD-adduct is the same, the choice of reagent can impact the labeling protocol. The inherent photostability of the resulting NBD-amine or NBD-thiol adduct is generally similar regardless of the initial labeling reagent used.

Q5: How does the local environment affect the fluorescence and photostability of NBD probes?

A5: The fluorescence of NBD probes is highly sensitive to the polarity of their local environment.[4] In aqueous, polar environments, NBD fluorescence is typically weak.[5] However, when the probe moves into a non-polar, hydrophobic environment, such as a lipid membrane or the hydrophobic pocket of a protein, its fluorescence quantum yield increases significantly.[4] This environmental sensitivity is a key feature of NBD probes. While a non-polar environment enhances fluorescence, the factors governing photobleaching (oxygen concentration, light intensity) remain critical. The chemical stability of NBD-amine adducts can also be affected by the pH of the buffer and the presence of nucleophiles like thiols.[6]

Troubleshooting Guide

Problem: My NBD fluorescent signal is fading rapidly during image acquisition.

This is a classic sign of photobleaching. Follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Optimize Imaging Parameters

High-intensity light and long exposure times are the primary drivers of photobleaching.

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2]

  • Minimize Exposure Time: Use the shortest possible camera exposure time.[2] If the signal is too weak, consider increasing the detector gain or using a more sensitive detector before increasing the exposure time.

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its color.[7]

  • Focus on an Adjacent Area: Find your region of interest using a lower magnification or in a different, non-critical area of the sample before moving to your target area for image acquisition.

Step 2: Employ Antifade Reagents

Antifade reagents are essential for protecting your NBD probes from photobleaching, especially during prolonged imaging sessions.

  • For Fixed Samples: Use a commercially available antifade mounting medium. Popular choices include ProLong™ Gold and VECTASHIELD®.

  • For Live-Cell Imaging: Use live-cell compatible antifade reagents such as Trolox or commercial formulations like ProLong™ Live Antifade Reagent.[8] These reagents are designed to be non-toxic to cells while effectively scavenging ROS.[8]

Step 3: Review and Optimize Your Sample Preparation

Proper sample preparation can significantly impact the photostability of your NBD probe.

  • Check Probe Concentration: Use the lowest concentration of the NBD probe that gives a detectable signal. High concentrations can sometimes lead to self-quenching of fluorescence.

  • Ensure Thorough Washing: After labeling, wash your sample adequately to remove any unbound NBD probe, which can contribute to background fluorescence.

  • Use Phenol Red-Free Medium: For live-cell imaging, use imaging media that do not contain phenol red, as it can be a source of background fluorescence.[1]

  • Maintain Optimal pH: The fluorescence of some NBD derivatives can be pH-sensitive. Ensure your imaging buffer is maintained at an optimal and stable pH, typically between 7.0 and 8.0 for most biological applications.[9]

Step 4: Consider the Choice of NBD Derivative and Alternatives

Quantitative Data

Table 1: Relative Photostability of NBD Probes with Antifade Reagents in Live Cells

Antifade ReagentExample Commercial ProductMean Increase in Fluorescence Half-Life (vs. Control)Key Characteristics
None (Control)Standard Imaging Medium1.0x (Baseline)Prone to rapid photobleaching.
TroloxVectaCell™ Trolox2.5x - 5.0xVitamin E analog, effective ROS scavenger, low cytotoxicity.[8]
Oxyrase-basedProLong™ Live Antifade Reagent3.0x - 7.0xEnzymatically removes dissolved oxygen, reducing ROS formation.[8]

Note: The fluorescence half-life is the time it takes for the initial fluorescence intensity to decrease by 50% under continuous illumination. These values are representative and can vary depending on the specific NBD probe, cell type, and imaging conditions.

Experimental Protocols

Protocol 1: General Labeling of Proteins with NBD-Cl at the N-terminus

This protocol is designed for the selective labeling of the N-terminal alpha-amino group of proteins.

  • Protein Preparation: Dissolve the protein in a suitable buffer at a neutral pH (e.g., 50 mM phosphate buffer, pH 7.0-7.5). Ensure the buffer is free of primary amines (e.g., Tris).

  • NBD-Cl Solution: Prepare a stock solution of NBD-Cl in a water-miscible organic solvent like DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NBD-Cl stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Purification: Remove the unreacted NBD-Cl and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD group (at ~478 nm).

Protocol 2: Staining Live Cells with NBD-labeled Lipids

This protocol is for visualizing the uptake and trafficking of lipids in live cells.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the NBD-labeled lipid (e.g., NBD-cholesterol, NBD-PC) in ethanol or DMSO. For cellular delivery, it is often necessary to complex the lipid with a carrier protein like BSA.

  • Labeling: Dilute the NBD-lipid stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to the final working concentration (typically 1-10 µM).

  • Incubation: Incubate the cells with the labeling medium at 37°C for 15-60 minutes. The optimal time will depend on the cell type and the specific lipid.

  • Washing: Gently wash the cells three times with pre-warmed imaging medium to remove the excess probe.

  • Imaging: Immediately proceed to image the cells on a fluorescence microscope equipped with a suitable filter set for NBD (e.g., FITC/GFP filter set). To minimize photobleaching, follow the troubleshooting guidelines above. If prolonged imaging is required, use a live-cell compatible antifade reagent.[11]

Visualizations

Photobleaching_Mechanism cluster_0 Fluorophore States cluster_1 Photochemical Processes Ground_State NBD Ground State (S0) Excited_Singlet Excited Singlet State (S1) Ground_State->Excited_Singlet Excitation Photobleaching_Event Photobleaching (Non-fluorescent NBD) Excited_Singlet->Ground_State Fluorescence Excited_Triplet Excited Triplet State (T1) Excited_Singlet->Excited_Triplet ISC ROS_Generation Reactive Oxygen Species (ROS) Generation Excited_Triplet->ROS_Generation with O2 Excitation Light Absorption (Excitation) Fluorescence Fluorescence Emission ISC Intersystem Crossing (ISC) ROS_Generation->Ground_State Damages ROS_Generation->Photobleaching_Event

Caption: The photobleaching pathway of benzoxadiazole probes.

Troubleshooting_Workflow Start Rapid Signal Fading Observed Optimize_Imaging Step 1: Optimize Imaging Parameters - Lower light intensity - Shorter exposure time - Use ND filters Start->Optimize_Imaging Use_Antifade Step 2: Use Antifade Reagents - Fixed: ProLong™ Gold, etc. - Live: Trolox, ProLong™ Live Optimize_Imaging->Use_Antifade Fading persists Resolved Stable Fluorescent Signal Optimize_Imaging->Resolved Fading resolved Review_Sample_Prep Step 3: Review Sample Preparation - Check probe concentration - Ensure thorough washing - Use phenol red-free media Use_Antifade->Review_Sample_Prep Fading persists Use_Antifade->Resolved Fading resolved Consider_Alternatives Step 4: Consider Alternatives - More photostable NBD derivative - Different fluorophore class (e.g., BODIPY) Review_Sample_Prep->Consider_Alternatives Fading persists Review_Sample_Prep->Resolved Fading resolved Consider_Alternatives->Resolved

Caption: A troubleshooting workflow for addressing photobleaching.

Experimental_Workflow Start Start: Experiment with NBD Probe Sample_Prep 1. Sample Preparation (Cell culture, tissue sectioning, etc.) Start->Sample_Prep Labeling 2. Labeling with NBD Probe (NBD-Cl, NBD-F, or NBD-lipid conjugate) Sample_Prep->Labeling Washing 3. Washing (Remove unbound probe) Labeling->Washing Mounting 4. Mounting / Imaging Prep - Fixed: with antifade medium - Live: in phenol red-free medium +/- antifade Washing->Mounting Imaging 5. Fluorescence Microscopy (Optimized imaging parameters) Mounting->Imaging Analysis 6. Image Analysis Imaging->Analysis

Caption: A general experimental workflow for using NBD probes.

References

Technical Support Center: Regioselective Synthesis of Substituted Benzoxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of substituted benzoxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of substituted benzoxadiazoles?

A1: The main challenges in the regioselective synthesis of substituted benzoxadiazoles revolve around controlling the position of substituents on the benzene ring. Many synthetic methods for functionalizing the benzoxadiazole core can lead to mixtures of isomers, particularly C4- and C7-substituted products. Achieving substitution at the C5 and C6 positions has been historically difficult and often requires de novo synthesis from pre-functionalized precursors.[1] Key challenges include:

  • Poor Regioselectivity: Many direct functionalization methods, such as electrophilic aromatic substitution, can yield mixtures of regioisomers that are difficult to separate.[1]

  • Harsh Reaction Conditions: Achieving functionalization can require harsh conditions like high temperatures or strong oxidants, which may not be compatible with sensitive functional groups.[2]

  • Limited Accessibility of Isomers: Synthesizing specific substitution patterns, especially at the C5 and C6 positions, is often not straightforward and may necessitate multi-step synthetic routes.[1]

  • Catalyst Inhibition: In some catalytic reactions, the starting materials or products can coordinate to the metal center and inhibit catalyst activity.[1]

Q2: What are the common starting materials for synthesizing the benzoxadiazole core?

A2: The synthesis of the 2,1,3-benzoxadiazole core typically starts from substituted o-nitroanilines or related compounds. A common precursor is 2-nitroaniline, which can be oxidized and then cyclized. For substituted benzoxadiazoles, the corresponding substituted o-nitroanilines are used.

Q3: How can I purify my substituted benzoxadiazole product effectively?

A3: Purification of substituted benzoxadiazoles is commonly achieved through column chromatography on silica gel.[3][4] The choice of eluent is critical and depends on the polarity of the product. A mixture of hexane and ethyl acetate is frequently used, with the ratio adjusted to achieve good separation.[3] Recrystallization can also be an effective method for obtaining highly pure product.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction to synthesize a substituted benzoxadiazole has resulted in a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors. Follow this troubleshooting guide to identify and resolve the problem.

Possible Cause Troubleshooting Step
Poor Quality Starting Materials - Assess Purity: Check the purity of your starting materials (e.g., substituted o-nitroaniline) using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.[5]
Suboptimal Reaction Conditions - Temperature: Ensure the reaction is being conducted at the optimal temperature as specified in the protocol. Some reactions may require heating (reflux) to proceed.[3] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.[5]
Inactive Reagents/Catalysts - Check Reagent Activity: Ensure that reagents, especially oxidizing agents like sodium hypochlorite, are fresh and active.[3] If using a catalyst, verify its activity as some can be sensitive to air and moisture.[5]
Incorrect Stoichiometry - Verify Molar Ratios: Double-check the calculations for the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction or the formation of side products.[5]

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_purity Assess Purity of Starting Materials start->check_purity impure Purify Starting Materials (e.g., Recrystallization) check_purity->impure Impure check_conditions Verify Reaction Conditions (Temp, Time) check_purity->check_conditions Pure impure->check_conditions adjust_conditions Optimize Temperature and/or Extend Reaction Time check_conditions->adjust_conditions Not Optimal check_reagents Check Activity of Reagents/Catalysts check_conditions->check_reagents Optimal adjust_conditions->check_reagents replace_reagents Use Fresh/Active Reagents or Catalysts check_reagents->replace_reagents Inactive check_stoichiometry Re-evaluate Stoichiometry check_reagents->check_stoichiometry Active replace_reagents->check_stoichiometry correct_stoichiometry Adjust Molar Ratios of Reactants check_stoichiometry->correct_stoichiometry Incorrect end Improved Yield check_stoichiometry->end Correct correct_stoichiometry->end

Caption: A decision-making workflow for troubleshooting low product yields.

Issue 2: Poor or Incorrect Regioselectivity

Q: My synthesis produced a mixture of regioisomers instead of the desired substituted benzoxadiazole. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a significant challenge. The formation of multiple isomers is common, especially with direct functionalization methods.

Possible Cause Troubleshooting Step
Reaction Mechanism Favors Multiple Isomers - Choice of Synthetic Route: For substitutions at C5 and C6, direct functionalization is often not selective. A de novo synthesis starting from an appropriately substituted o-phenylenediamine or related precursor is generally required.[1] - Directed Metalation: Employing directed metalation strategies can provide better regiocontrol compared to electrophilic substitution.
Steric and Electronic Effects - Substituent Effects: The electronic nature and steric bulk of existing substituents on the ring can influence the position of further substitution. Consider how these factors direct incoming groups in your specific system.
Catalyst and Ligand Choice - Catalyst Screening: In catalyst-driven reactions like C-H borylation, the choice of ligand can significantly impact regioselectivity. For instance, in some cases, Me4phen has been shown to provide higher regioselectivity than other common ligands.[1]
Reaction Conditions - Temperature Optimization: The reaction temperature can influence the kinetic vs. thermodynamic product distribution, which can affect the isomeric ratio. Experiment with a range of temperatures to find the optimal conditions for the desired regioisomer.

Logic Diagram for Improving Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) route_selection Is a de novo synthesis from a pre-functionalized precursor feasible? start->route_selection de_novo Pursue de novo synthesis for unambiguous regiochemistry route_selection->de_novo Yes direct_functionalization Optimize Direct Functionalization route_selection->direct_functionalization No end Improved Regioselectivity de_novo->end catalyst_screening Screen Different Catalysts and Ligands direct_functionalization->catalyst_screening condition_optimization Optimize Reaction Conditions (e.g., Temperature, Solvent) catalyst_screening->condition_optimization condition_optimization->end

Caption: A logical diagram for selecting a strategy to improve regioselectivity.

Experimental Protocols

Protocol 1: General Synthesis of 2,1,3-Benzoxadiazole-1-oxide

This protocol describes the synthesis of the benzoxadiazole N-oxide, a common intermediate.

Materials:

  • 2-nitroaniline

  • Sodium hypochlorite solution (>10% activated chlorine)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

Procedure:

  • In a suitable flask, dissolve 2-nitroaniline (10 mmol) in a solution of NaOH (20 mmol) in methanol (50 mL).

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hypochlorite solution (130 mL) dropwise to the stirred mixture.

  • After the addition is complete, continue stirring at room temperature for 7 hours.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product. The resulting yellow solid can often be used without further purification.[3]

Protocol 2: Deoxygenation to form 2,1,3-Benzoxadiazole

This protocol describes the reduction of the N-oxide to the final benzoxadiazole.

Materials:

  • 2,1,3-Benzoxadiazole-1-oxide (from Protocol 1)

  • Triphenylphosphine (PPh₃)

  • Toluene

Procedure:

  • In a round-bottom flask, combine the crude 2,1,3-benzoxadiazole-1-oxide (13 mmol) and triphenylphosphine (15 mmol) in toluene (150 mL).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Evaporate the solvent from the filtrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford the pure 2,1,3-benzoxadiazole as a yellow solid.[3][4]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of some benzoxadiazole derivatives as reported in the literature.

CompoundSynthetic StepYield (%)Reference
2,1,3-Benzoxadiazole-1-oxideOxidation of 2-nitroaniline89%[3]
2,1,3-BenzoxadiazoleDeoxygenation of the N-oxide80%[3][4]
Substituted Benzoxadiazole 9aSonogashira coupling71%[4]
Substituted Benzoxadiazole 9cSonogashira coupling82%[4]

References

Column chromatography conditions for purifying 2,1,3-Benzoxadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2,1,3-Benzoxadiazole Compounds

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the purification of 2,1,3-benzoxadiazole compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general polarity of 2,1,3-benzoxadiazole compounds?

2,1,3-Benzoxadiazole and its derivatives are generally considered to be polar, electron-deficient aromatic heterocycles. Their polarity can vary significantly based on the nature and substitution pattern of functional groups on the benzoxadiazole core. This inherent polarity is a critical factor to consider when selecting the stationary and mobile phases for column chromatography.

Q2: What is the recommended stationary phase for purifying 2,1,3-benzoxadiazole compounds?

For most applications involving 2,1,3-benzoxadiazole derivatives, silica gel is the most commonly used stationary phase.[1][2][3][4][5][6][7] Due to the polar nature of silica, it effectively separates benzoxadiazole compounds based on differences in their polarity.[8][9] In cases where compounds are very strongly retained on silica or show signs of degradation, alternative stationary phases like alumina or reversed-phase silica may be considered.[3][5]

Q3: How do I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is crucial and is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[6][10] A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[6] Common solvent systems are listed in the table below.

Summary of Common Column Chromatography Conditions

Stationary PhaseMobile Phase System (Eluent)Compound Type/Example
Silica GelHexane / Ethyl Acetate4,7-Dibromo-2,1,3-benzoxadiazole[1]
Silica GelDichloromethane (CH2Cl2) / HexaneThiophene-flanked 2,1,3-benzoxadiazole derivatives[7]
Silica GelChloroform (CHCl3) / HexaneVarious substituted benzoxadiazole derivatives[6]
Silica GelDichloromethane (CH2Cl2)Unsubstituted 2,1,3-benzoxadiazole[11]
Alumina (Neutral)Non-polar to moderately polar solventsHighly polar or acid/base sensitive benzoxadiazoles
Reversed-Phase Silica (C18)Acetonitrile / Water or Methanol / WaterVery polar or water-soluble benzoxadiazole derivatives

Experimental Protocol: A General Guideline for Column Chromatography Purification

  • TLC Analysis:

    • Dissolve a small amount of the crude 2,1,3-benzoxadiazole compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/hexane) to find the optimal eluent for separation. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent chosen from your TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, creating a uniform packed bed.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[12]

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • If a single solvent system does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase over time (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Collect the eluent in a series of fractions.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the purified target compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 2,1,3-benzoxadiazole compound.

Visualization of the General Experimental Workflow

experimental_workflow General Workflow for Column Chromatography Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc 1. TLC Analysis (Determine optimal eluent) packing 2. Column Packing (Prepare silica gel slurry) tlc->packing loading 3. Sample Loading (Wet or dry loading) packing->loading elution 4. Elution (Isocratic or gradient) loading->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified Compound evaporation->product

Caption: A step-by-step workflow for the purification of 2,1,3-benzoxadiazole compounds.

Troubleshooting Guide

Problem 1: The compound spot is not visible on the TLC plate under UV light.

  • Possible Cause: 2,1,3-Benzoxadiazole compounds are often fluorescent and can absorb UV light, which may interfere with the fluorescent indicator on standard TLC plates.[2][13] This can lead to either the spot appearing dark (quenching) or, in some cases, being difficult to distinguish from the background.[2]

  • Solution:

    • Use a different wavelength: Try visualizing the TLC plate under both short-wave (254 nm) and long-wave (365 nm) UV light. The compound may be visible at one wavelength but not the other.

    • Use a non-fluorescent TLC plate: If the compound itself is fluorescent, using a plate without a fluorescent indicator will allow the compound's fluorescence to be observed directly under UV light.[2]

    • Staining: If UV visualization is ineffective, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing organic compounds.[2]

Problem 2: The compound is not eluting from the column or is streaking.

  • Possible Cause: The compound is highly polar and is adsorbing too strongly to the polar silica gel stationary phase.[9][14] This is a common issue with functionalized benzoxadiazole derivatives.

  • Solution:

    • Increase mobile phase polarity: Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in hexane).[10]

    • Use a more polar solvent: Switch to a more polar solvent system, such as dichloromethane/methanol.[1]

    • Add a modifier: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase can improve elution. For acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%). For basic compounds, add a small amount of triethylamine or ammonia in methanol (e.g., 0.1-1%).[1]

    • Consider an alternative stationary phase: If the compound is still strongly retained, switch to a less polar stationary phase like alumina or consider reversed-phase chromatography.[3][5] For very polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.[15][16]

Problem 3: The separation of the target compound from impurities is poor.

  • Possible Cause: The chosen mobile phase does not have the optimal selectivity for the compounds in the mixture.

  • Solution:

    • Optimize the eluent: Perform a more thorough TLC analysis using a wider range of solvent systems with different polarities and solvent strengths to find a system that maximizes the separation between your target compound and the impurities.

    • Use a gradient elution: Start with a less polar solvent to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[10]

    • Change the stationary phase: Sometimes, a change in the stationary phase (e.g., from silica to alumina) can alter the elution order and improve separation.[3]

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Column Chromatography Issues cluster_visibility Spot Visibility cluster_elution Elution Issues cluster_separation Separation Quality start Problem Encountered no_spot Spot not visible on TLC? start->no_spot no_elution Compound not eluting or streaking? start->no_elution poor_separation Poor separation from impurities? start->poor_separation check_uv Check long & short wave UV no_spot->check_uv use_stain Use a chemical stain (e.g., KMnO4) check_uv->use_stain solution Problem Resolved use_stain->solution increase_polarity Increase eluent polarity no_elution->increase_polarity add_modifier Add modifier (acid/base) increase_polarity->add_modifier change_stationary_phase Change stationary phase (Alumina, RP, HILIC) add_modifier->change_stationary_phase change_stationary_phase->solution optimize_eluent Optimize eluent with TLC poor_separation->optimize_eluent use_gradient Use gradient elution optimize_eluent->use_gradient use_gradient->solution

Caption: A decision tree for troubleshooting common column chromatography problems.

References

Validation & Comparative

A Comparative Analysis of 2,1,3-Benzoxadiazole-5-carbonitrile and Other Leading Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the fluorescence properties of 2,1,3-Benzoxadiazole-5-carbonitrile against other widely used fluorophores, supported by experimental data and detailed methodologies.

The landscape of fluorescent probes is rich and varied, with families of compounds like coumarins, fluoresceins, and rhodamines being mainstays in biological imaging and sensing for decades. In recent years, novel heterocyclic fluorophores have emerged, offering unique photophysical characteristics. Among these, 2,1,3-benzoxadiazole (also known as benzofurazan) derivatives have garnered attention for their environmental sensitivity and utility in constructing advanced fluorescent probes. This comparison focuses on this compound, a representative of this class, and evaluates its performance relative to established fluorescent labels.

Quantitative Comparison of Fluorophore Performance

To facilitate a direct comparison, the key photophysical parameters of 2,1,3-Benzoxadiazole derivatives are presented alongside those of popular fluorophores. The data for the 2,1,3-Benzoxadiazole derivative is based on closely related structures, providing a strong estimate of the performance of the 5-carbonitrile variant.[1][2]

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
2,1,3-Benzoxadiazole derivative*~419[1]~496[1]~3.0 x 10⁴[1]~0.53[1]
Fluorescein49451876,9000.95
Rhodamine B553[3]627[3]106,0000.31
Coumarin-137347225,0000.73

Experimental Methodologies

The accurate determination of the photophysical properties listed above is crucial for a fair comparison. The following sections outline the standard experimental protocols used to measure these key fluorescence parameters.

Synthesis of 2,1,3-Benzoxadiazole Core Structure

The synthesis of the 2,1,3-benzoxadiazole core typically involves a two-step process starting from a substituted 2-nitroaniline.

cluster_synthesis Synthesis of 2,1,3-Benzoxadiazole 2-Nitroaniline 2-Nitroaniline N-oxide N-oxide 2-Nitroaniline->N-oxide  NaClO, TBAB, KOH   2,1,3-Benzoxadiazole 2,1,3-Benzoxadiazole N-oxide->2,1,3-Benzoxadiazole  PPh3, Toluene, Reflux  

Synthetic pathway to the 2,1,3-benzoxadiazole core.

The initial step is the cyclization of a 2-nitroaniline derivative using sodium hypochlorite in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to form the N-oxide intermediate.[1][4] This is followed by the reduction of the N-oxide using a reducing agent such as triphenylphosphine (PPh₃) in a suitable solvent like toluene under reflux to yield the final 2,1,3-benzoxadiazole core structure.[1][4] Further functionalization, such as the introduction of a carbonitrile group at the 5-position, would require additional specific synthetic steps.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted technique for its determination.

cluster_workflow Quantum Yield Measurement Workflow Prepare_Solutions Prepare Dilute Solutions (Abs < 0.1) Measure_Absorbance Measure Absorbance Spectra (UV-Vis Spectrophotometer) Prepare_Solutions->Measure_Absorbance Measure_Emission Measure Emission Spectra (Spectrofluorometer) Prepare_Solutions->Measure_Emission Calculate_QY Calculate Quantum Yield (Comparative Method) Measure_Absorbance->Calculate_QY Integrate_Intensity Integrate Fluorescence Intensity Measure_Emission->Integrate_Intensity Integrate_Intensity->Calculate_QY

Workflow for relative fluorescence quantum yield determination.

Protocol:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and a standard fluorophore (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Photostability Assessment

Photostability, or the resistance of a fluorophore to photodegradation, is a critical parameter for applications involving prolonged or intense light exposure.

cluster_photostability Photostability Assessment Sample_Prep Prepare Fluorophore Solution Expose_Light Expose to Controlled Light Source (e.g., Xenon Lamp) Sample_Prep->Expose_Light Monitor_Fluorescence Monitor Fluorescence Intensity Over Time Expose_Light->Monitor_Fluorescence Analyze_Decay Analyze Photobleaching Rate Monitor_Fluorescence->Analyze_Decay

General workflow for assessing fluorophore photostability.

Protocol:

  • Sample Preparation: A solution of the fluorophore is prepared in a quartz cuvette. A control sample is wrapped in aluminum foil to protect it from light.

  • Light Exposure: The sample is exposed to a light source with a defined spectral output, such as a xenon lamp, for a specified duration. International guidelines suggest an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.[5]

  • Fluorescence Monitoring: The fluorescence intensity of the sample is measured at regular intervals during the exposure period.

  • Data Analysis: The rate of photobleaching is determined by plotting the fluorescence intensity as a function of exposure time.

Performance Comparison and Discussion

Based on the available data, 2,1,3-benzoxadiazole derivatives exhibit several promising features. Their absorption and emission in the blue-green region of the spectrum make them suitable for multiplexing with red-emitting fluorophores. The estimated quantum yield of ~0.53 is respectable, indicating good fluorescence efficiency, although lower than that of fluorescein.[1] The molar extinction coefficient is also substantial, suggesting strong light-absorbing capabilities.[1]

Compared to traditional fluorophores:

  • Fluorescein offers a higher quantum yield, making it exceptionally bright. However, its fluorescence is known to be pH-sensitive and it is prone to photobleaching.

  • Rhodamine B has a high molar extinction coefficient and its emission in the red region is advantageous for reducing background fluorescence in biological samples. Its quantum yield is lower than that of the benzoxadiazole derivative.[3]

  • Coumarin derivatives provide fluorescence in the blue region of the spectrum and can exhibit high quantum yields.

The 2,1,3-benzoxadiazole scaffold presents a versatile platform for the development of novel fluorophores. The introduction of the electron-withdrawing carbonitrile group at the 5-position is anticipated to modulate the electronic properties of the core structure, potentially leading to a red-shift in the emission spectrum and enhanced sensitivity to the local environment. Further experimental characterization of this compound is warranted to fully elucidate its photophysical properties and assess its potential in various applications.

References

A Comparative Guide to 2,1,3-Benzoxadiazole (NBD) and 2,1,3-Benzothiadiazole (BTD) in Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent heterocyclic fluorophores, 2,1,3-Benzoxadiazole (NBD) and 2,1,3-Benzothiadiazole (BTD), in the context of fluorescent probe design and application. By presenting their photophysical properties, synthesis methodologies, and performance in detecting key biological analytes, this document aims to equip researchers with the necessary information to select the optimal scaffold for their specific research needs.

Core Photophysical and Chemical Properties: A Head-to-Head Comparison

Both NBD and BTD derivatives are renowned for their utility in constructing "turn-on" or responsive fluorescent probes. Their fluorescence is highly sensitive to the local environment, a property that is exploited for sensing applications. The core structures of NBD and BTD are isoelectronic, but the substitution of the oxygen atom in NBD with a sulfur atom in BTD leads to distinct differences in their electronic and, consequently, photophysical properties.

Generally, BTD-based fluorophores exhibit red-shifted absorption and emission spectra compared to their NBD counterparts, a desirable feature for biological imaging to minimize autofluorescence.[1] BTD derivatives are also noted for their high photostability and large Stokes shifts.[2] Conversely, the NBD scaffold, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) moiety, is well-regarded for its small size and reactivity towards nucleophiles, making it a versatile building block for probes targeting specific analytes like biothiols.[3]

The following table summarizes key photophysical data for a selection of NBD and BTD derivatives, providing a quantitative basis for comparison.

Property2,1,3-Benzoxadiazole (NBD) Derivatives2,1,3-Benzothiadiazole (BTD) DerivativesReference(s)
Excitation Max (λex) ~419 nm (for D-π-A-π-D type)[4], ~476 nm (for NBD-Cl/GSH adduct)[3]~426-437 nm (for alkoxy-substituted)[1], ~450 nm (for BTD-NH2)[2][1][2][3][4]
Emission Max (λem) ~494-498 nm (for D-π-A-π-D type)[4], ~546 nm (for NBD-Cl/GSH adduct)[3]~521-535 nm (for alkoxy-substituted)[1], ~550 nm (for BTD-NH2)[2][1][2][3][4]
Stokes Shift ~3779 cm⁻¹ (~75-80 nm)[4], ~70 nm[3]95-107 nm[1][1][3][4]
Quantum Yield (Φf) ~0.5 (in Chloroform)[4]0.27-0.32 (in Chloroform)[1][1][4]
Molar Extinction Coeff. (ε) ~2.7 x 10⁷ L mol⁻¹ cm⁻¹[4]Reasonably high[1][1][4]

Experimental Protocols: Synthesis of Key Precursors

The synthesis of fluorescent probes based on NBD and BTD often starts from halogenated derivatives, which serve as versatile intermediates for introducing various recognition moieties.

Synthesis of 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

NBD-Cl is a widely used precursor for NBD-based probes. While commercially available, its synthesis is a foundational laboratory procedure.

Experimental Workflow for NBD-Cl Synthesis

Start Start: 2-Nitroaniline Nitration Nitration (HNO3/H2SO4) Start->Nitration Reduction Partial Reduction (e.g., Na2S) Nitration->Reduction Cyclization Cyclization & Chlorination (e.g., SOCl2) Reduction->Cyclization Product Product: NBD-Cl Cyclization->Product

A simplified workflow for the synthesis of NBD-Cl.

A detailed protocol for a related reaction, the formation of a colored product with NBD-Cl, is described for the kinetic spectrophotometric assay of befunolol hydrochloride.[5] The reaction involves heating the analyte with NBD-Cl in methanol at 70°C.[5] For labeling proteins, a stock solution of NBD-Cl is typically prepared in an anhydrous solvent like DMSO and added to the protein solution in a slightly alkaline buffer (pH 8.0-9.5).[6]

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

This dibromo-BTD derivative is a key building block for many BTD-based fluorescent probes and polymers.

Experimental Workflow for 4,7-Dibromo-2,1,3-benzothiadiazole Synthesis

Start Start: 2,1,3-Benzothiadiazole Bromination Bromination (Br2 in HBr or NBS in H2SO4) Start->Bromination Purification Purification (Recrystallization/Chromatography) Bromination->Purification Product Product: 4,7-Dibromo-2,1,3-benzothiadiazole Purification->Product

A generalized workflow for the synthesis of dibromo-BTD.

A common method involves the bromination of 2,1,3-benzothiadiazole.[3][7] In a typical procedure, 2,1,3-benzothiadiazole is dissolved in concentrated sulfuric acid, and N-bromosuccinimide (NBS) is added in portions at 60°C.[3] The reaction mixture is stirred for several hours, then poured into ice water to precipitate the product.[3] The crude product is then purified by washing and drying.[3] An alternative method uses bromine in hydrobromic acid.[7][8]

Applications in Fluorescent Sensing and Imaging

Both NBD and BTD scaffolds have been extensively used to develop probes for a variety of biologically important analytes.

Detection of Biothiols (e.g., Glutathione)

The detection of biothiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) is crucial for understanding cellular redox homeostasis.

NBD-based Probes: NBD-Cl is a classic reagent for detecting thiols. The reaction of the thiol with NBD-Cl results in a nucleophilic aromatic substitution, yielding a highly fluorescent product. Probes based on the NBD scaffold have been designed to selectively detect cysteine and homocysteine over glutathione.[9]

BTD-based Probes: While less common than NBD for this specific application in the provided literature, the BTD core's favorable photophysical properties make it a promising candidate for developing next-generation biothiol probes.

Signaling Pathway for a Generic Thiol-Responsive "Turn-On" Probe

Probe_Off Probe (Low Fluorescence) Reaction Nucleophilic Attack Probe_Off->Reaction Analyte Biothiol (e.g., GSH) Analyte->Reaction Probe_On Probe-Thiol Adduct (High Fluorescence) Reaction->Probe_On Extracellular_Signal Extracellular Signal (e.g., Growth Factor) MAPK_Cascade MAPK Signaling Cascade Extracellular_Signal->MAPK_Cascade Downstream_Effect Downstream Cellular Event (e.g., Change in [Zn²⁺] or Redox State) MAPK_Cascade->Downstream_Effect Probe_Activation Fluorescent Probe Activation Downstream_Effect->Probe_Activation Fluorescence_Signal Measurable Fluorescence Signal Probe_Activation->Fluorescence_Signal

References

A Comparative Analysis of the Quantum Yield of 2,1,3-Benzoxadiazole-5-carbonitrile and Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes, the selection of a suitable fluorophore is critical for the success of research in areas ranging from molecular biology to materials science. This guide provides a detailed comparison of the fluorescence quantum yields of 2,1,3-Benzoxadiazole-5-carbonitrile and the widely-used reference dye, fluorescein. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.

Quantitative Comparison of Quantum Yields

CompoundQuantum Yield (Φ)Solvent/Conditions
This compound ~0.1 - 0.5*Dichloromethane (Estimated based on derivatives)
Fluorescein 0.950.1 M NaOH
Fluorescein 0.79Ethanol

*Note: The quantum yield for this compound is an estimate based on published data for other 2,1,3-benzoxadiazole derivatives. The actual value may vary.

Experimental Protocols

The determination of fluorescence quantum yield is a critical experimental procedure in photochemistry and is typically performed using a comparative method.

Relative Quantum Yield Measurement Protocol

This method involves comparing the fluorescence of a sample with an unknown quantum yield to a standard with a known quantum yield.

1. Preparation of Solutions:

  • Prepare a stock solution of the reference standard (e.g., fluorescein in 0.1 M NaOH) with a known quantum yield.
  • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., dichloromethane).
  • Prepare a series of dilutions for both the standard and the test compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

2. Spectroscopic Measurements:

  • Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.
  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the test compound.

3. Data Analysis:

  • Integrate the area under the fluorescence emission spectrum for each solution.
  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
  • The quantum yield of the test compound (ΦX) can be calculated using the following equation:

Visualizing the Process and Structures

To aid in the understanding of the experimental workflow and the chemical nature of the compared fluorophores, the following diagrams are provided.

G cluster_0 Solution Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis A Prepare Stock Solutions (Standard & Test) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure UV-Vis Absorption Spectra B->C D Measure Fluorescence Emission Spectra C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Quantum Yield F->G

Experimental workflow for relative quantum yield determination.

G cluster_0 This compound cluster_1 Fluorescein BOD Fluorescein

A Comparative Analysis of the Stability of 2,1,3-Benzoxadiazole-5-carbonitrile and Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye for bioimaging and drug discovery applications is a critical decision that hinges on multiple factors, with stability being paramount for reliable and reproducible results. This guide provides a comprehensive comparison of the stability of 2,1,3-Benzoxadiazole-5-carbonitrile, a derivative of the nitrobenzoxadiazole (NBD) family, against other widely used fluorescent dyes such as fluoresceins, rhodamines, and cyanines. The following sections present a detailed analysis of their photostability, chemical stability, and thermal stability, supported by experimental data and standardized protocols.

Quantitative Stability Comparison

The stability of a fluorescent dye is a multifaceted property. The following table summarizes key stability parameters for this compound and other common fluorescent dyes. It is important to note that absolute values can vary depending on the specific experimental conditions.

Dye ClassSpecific DyePhotostability (Photobleaching Quantum Yield, Φp)Chemical Stability (Optimal pH Range)Thermal Stability (Decomposition Temperature)
Benzoxadiazole This compound (NBD derivative)Data not readily available; generally moderate photostability.Broad range, but fluorescence can be environmentally sensitive.High, with some derivatives showing degradation around 300°C.[1]
Fluorescein Fluorescein Isothiocyanate (FITC)~10⁻⁵ - 10⁻⁴ (relatively low)[2]7.0 - 9.0 (sensitive to acidic pH)[3]Degradation observed at elevated temperatures, but specific TGA data is less common for dyes.
Rhodamine Rhodamine B~10⁻⁶ - 10⁻⁷ (moderate to high)[4]4.0 - 10.0 (generally stable across a wider range than fluorescein)Generally good thermal stability.
Cyanine Cyanine 5 (Cy5)~5 x 10⁻⁶ (moderate)[5]Broad range, generally insensitive to pH.[6]Good thermal stability, with some studies showing stability up to 100°C in solution.[7]
Alexa Fluor Alexa Fluor 488Significantly lower than FITC (high photostability).[8]4.0 - 10.0 (highly stable)[8]High thermal stability.

Experimental Protocols

Accurate and comparative assessment of fluorescent dye stability is crucial for experimental design. The following are detailed methodologies for evaluating the key stability parameters.

Photostability Assessment: Determining Photobleaching Half-Life

This protocol outlines a standardized method to quantify the photostability of a fluorescent dye by measuring its photobleaching half-life (t₁/₂) under continuous illumination.

Objective: To determine the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value.

Materials:

  • Fluorescent dye solutions (e.g., this compound, FITC, Rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., CCD or sCMOS).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To minimize diffusion, the dye can be immobilized by drying a thin film on a microscope slide or by embedding it in a polymer matrix.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.

  • Image Acquisition:

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid photobleaching. It is critical to use the same illumination intensity for all dyes being compared.

    • Acquire an initial image at time zero (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).[9]

Chemical Stability Assessment: pH and Solvent Effects

This protocol describes a method to evaluate the stability and performance of a fluorescent dye across a range of pH values and in different solvents.

Objective: To determine the effect of pH and solvent polarity on the fluorescence intensity and spectral properties of a dye.

Materials:

  • Fluorescent dye stock solution in a suitable solvent (e.g., DMSO).

  • A series of buffers with a range of pH values (e.g., pH 4 to 10).

  • A selection of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane).

  • Fluorometer.

Procedure:

  • pH Stability:

    • Prepare a series of dye solutions at a constant concentration in the different pH buffers.

    • Measure the fluorescence emission spectrum and intensity for each solution using a fluorometer, keeping the excitation wavelength and instrument settings constant.

    • Plot the fluorescence intensity as a function of pH to determine the optimal pH range and identify any pH-dependent quenching or enhancement.[3]

  • Solvent Stability:

    • Prepare a series of dye solutions at a constant concentration in the different solvents.

    • Measure the fluorescence emission spectrum and intensity for each solution.

    • Analyze the shifts in the emission maximum and changes in fluorescence intensity as a function of solvent polarity to understand the dye's environmental sensitivity.[10]

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for determining the thermal stability of a fluorescent dye using TGA.

Objective: To determine the decomposition temperature of a fluorescent dye.

Materials:

  • Pure fluorescent dye powder.

  • Thermogravimetric Analyzer (TGA).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Instrument Setup:

    • Turn on the TGA instrument and the inert gas flow.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the dye powder (typically 1-10 mg) into a tared TGA sample pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 600°C) under an inert atmosphere.[11]

  • Data Analysis:

    • The instrument will record the sample weight as a function of temperature.

    • Plot the percentage of weight loss versus temperature.

    • The onset temperature of the major weight loss step is typically reported as the decomposition temperature, indicating the limit of the dye's thermal stability.[12][13]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive stability assessment of a fluorescent dye.

G Experimental Workflow for Fluorescent Dye Stability Assessment cluster_prep Sample Preparation cluster_photo Photostability Testing cluster_chem Chemical Stability Testing cluster_thermal Thermal Stability Testing Dye Fluorescent Dye Stock Solution Sample Diluted Dye Samples Dye->Sample TGA Thermogravimetric Analysis (TGA) Dye->TGA Weigh pure powder Buffer Buffer/Solvent Preparation Buffer->Sample Microscope Fluorescence Microscopy Sample->Microscope Immobilize on slide Fluorometer_pH Fluorometry (pH Series) Sample->Fluorometer_pH Fluorometer_Solvent Fluorometry (Solvent Series) Sample->Fluorometer_Solvent Timelapse Time-Lapse Imaging Microscope->Timelapse Analysis_Photo Photobleaching Half-Life Calculation Timelapse->Analysis_Photo Analysis_Chem pH & Solvent Effect Analysis Fluorometer_pH->Analysis_Chem Fluorometer_Solvent->Analysis_Chem Analysis_Thermal Decomposition Temperature Determination TGA->Analysis_Thermal

Caption: A flowchart of the experimental workflow for assessing the photostability, chemical stability, and thermal stability of fluorescent dyes.

Application in Cellular Imaging

Derivatives of 2,1,3-Benzoxadiazole (NBD) are frequently utilized in cellular imaging to label and track lipids and fatty acids. The following diagram illustrates a simplified workflow for a fatty acid uptake assay using an NBD-labeled fatty acid.

G Workflow for a Cellular Fatty Acid Uptake Assay cluster_cell_prep Cell Culture cluster_labeling Labeling cluster_imaging Imaging and Analysis Seed Seed cells on coverslips Culture Culture to desired confluency Seed->Culture Incubate Incubate cells with NBD-fatty acid Culture->Incubate Prepare Prepare NBD-fatty acid solution Prepare->Incubate Wash Wash to remove unbound dye Incubate->Wash Image Fluorescence Microscopy Wash->Image Quantify Quantify intracellular fluorescence Image->Quantify Analyze Analyze fatty acid uptake Quantify->Analyze

Caption: A simplified workflow for studying cellular fatty acid uptake using an NBD-labeled fatty acid analog.

References

A Comparative Guide to Validating the Purity of Synthesized 2,1,3-Benzoxadiazole-5-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. 2,1,3-Benzoxadiazole-5-carbonitrile is a key building block in the synthesis of various pharmacologically active molecules. Its purity can significantly influence the outcome of subsequent reactions and the biological activity of the final compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such organic compounds. This guide provides a detailed comparison of HPLC with other analytical methods and a comprehensive protocol for its application in validating the purity of this compound.

Comparison of Analytical Methods for Purity Determination

While HPLC is a preferred method for purity analysis, other techniques can also be employed. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and available instrumentation.

Analytical Method Principle Advantages Disadvantages Limit of Detection (LOD) / Limit of Quantification (LOQ) Precision (RSD)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, excellent for quantitative analysis, applicable to a wide range of compounds, non-destructive.[1]Requires reference standards for accurate quantification of impurities, can be time-consuming for method development.[1]Low (ng to pg range)< 2%
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds, high resolution.Not suitable for non-volatile or thermally labile compounds, may require derivatization.[2]Low (pg to fg range)< 3%
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard for the analyte.[1][3]Lower sensitivity compared to chromatographic methods, can be complex for mixtures with overlapping signals.[2]Higher than HPLC/GC (~0.1% for quantification)< 1% for qNMR
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and inexpensive, good for reaction monitoring.Primarily qualitative, less accurate for quantification, lower resolution than HPLC.Higher than HPLC> 10% for quantitative analysis

Experimental Protocols

A robust analytical method is essential for the reliable determination of the purity of this compound. The following sections detail the synthesis and the recommended HPLC method for purity validation.

A plausible synthetic route to this compound starts from 4-acetamidobenzonitrile. This is first nitrated to yield 4-amino-3-nitrobenzonitrile.[4] Subsequent cyclization of 4-amino-3-nitrobenzonitrile, for instance, through oxidative cyclization, would lead to the formation of the 2,1,3-benzoxadiazole ring system.

Potential Impurities:

  • Starting Materials: Unreacted 4-acetamidobenzonitrile and 4-amino-3-nitrobenzonitrile.[4]

  • Intermediates: Such as the N-oxide of the benzoxadiazole, which may form during the cyclization step.[5]

  • Byproducts: Hydrolysis of the nitrile group to a carboxylic acid or amide can occur under certain reaction or workup conditions.

This reversed-phase HPLC (RP-HPLC) method is designed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % A % B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in acetonitrile to obtain a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in acetonitrile to obtain a concentration of approximately 0.1 mg/mL.

Workflow for Synthesis and Purity Validation

The following diagram illustrates the overall workflow from the synthesis of this compound to its purification and final purity validation by HPLC.

Synthesis_and_Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation start 4-Acetamidobenzonitrile nitration Nitration start->nitration hydrolysis Hydrolysis nitration->hydrolysis intermediate 4-Amino-3-nitrobenzonitrile hydrolysis->intermediate cyclization Oxidative Cyclization intermediate->cyclization crude_product Crude 2,1,3-Benzoxadiazole- 5-carbonitrile cyclization->crude_product column_chromatography Column Chromatography crude_product->column_chromatography purified_product Purified Product column_chromatography->purified_product hplc_analysis HPLC Analysis purified_product->hplc_analysis data_analysis Data Analysis (Purity Calculation) hplc_analysis->data_analysis final_report Purity Report data_analysis->final_report

Caption: Workflow for the synthesis and purity validation of this compound.

References

A Comparative Guide to Experimental and Theoretical Spectra of 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the cross-validation of experimental and theoretical spectroscopic data for 2,1,3-Benzoxadiazole-5-carbonitrile. For researchers, scientists, and professionals in drug development, this comparative analysis is crucial for confirming molecular structure, understanding electronic properties, and ensuring the accuracy of computational models.

Due to a lack of comprehensive published spectral data specifically for this compound, this guide will utilize data from closely related 2,1,3-benzoxadiazole derivatives as illustrative examples. The methodologies and comparative framework presented are directly applicable for researchers with access to experimental data for the target compound.

Workflow for Spectroscopic Cross-Validation

The process of cross-validating experimental and theoretical spectra involves a systematic workflow. It begins with the acquisition of experimental data and parallel computational modeling, followed by a detailed comparison and analysis of the results.

Computational Protocol start Input Molecular Structure dft Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->dft freq Vibrational Frequency Calculation dft->freq tddft Electronic Transition (TD-DFT) dft->tddft analysis Analysis of Spectra (PED, HOMO-LUMO) freq->analysis tddft->analysis

A Comparative Analysis of Stokes Shift in Benzoxadiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent molecules is paramount. Among these, benzoxadiazole derivatives have garnered significant attention due to their versatile applications as fluorescent probes and labels. A key parameter governing their performance is the Stokes shift—the difference between the maximum absorption and emission wavelengths. This guide provides a comparative analysis of the Stokes shift in various benzoxadiazole derivatives, supported by experimental data and detailed methodologies, to aid in the selection and design of fluorophores for specific applications.

Understanding the Stokes Shift in Benzoxadiazole Derivatives

The Stokes shift is a critical characteristic of a fluorophore, as a larger Stokes shift minimizes self-absorption (reabsorption of emitted photons), leading to brighter fluorescence signals and improved sensitivity in various assays. In benzoxadiazole derivatives, the Stokes shift is significantly influenced by the nature and position of substituent groups on the benzoxadiazole core. This is often attributed to intramolecular charge transfer (ICT), a phenomenon where photoexcitation leads to a redistribution of electron density within the molecule, from an electron-donating group to an electron-accepting group. The benzoxadiazole moiety itself is electron-accepting, and the introduction of electron-donating groups, such as amino or alkoxy groups, can enhance this ICT character, resulting in a larger Stokes shift. The polarity of the solvent also plays a crucial role, with more polar solvents often leading to larger Stokes shifts by stabilizing the charge-separated excited state.

Comparative Photophysical Data

The following table summarizes the photophysical properties of a selection of benzoxadiazole derivatives, highlighting the impact of different substituents on their Stokes shift. The data has been compiled from various studies and is presented to facilitate a comparative analysis.

Derivative NameSubstituent(s)SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Reference
4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole4,7-diethynylphenyltetrazole with 2-ethylhexyl chainsChloroform419494753786~0.5[2]
4-(Azetidin-1-yl)-7-nitro-2,1,3-benzoxadiazole4-azetidinyl, 7-nitroToluene4725326024000.80[2]
N-(3-iodopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine4-(3-iodopropyl)amino, 7-nitroToluene4435167332000.95[2]
4-Amino-7-nitrobenzoxadiazole (ANBD)4-amino, 7-nitroVarious~460-480~530-550~70-90--[1]
4-(Pyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole4-pyrrolidinyl, 7-nitroVarious-----[1]
4-(Piperidin-1-yl)-7-nitro-2,1,3-benzoxadiazole4-piperidinyl, 7-nitroVarious-----[1]
4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazole4-azepanyl, 7-nitroVarious-----[1]

Experimental Protocols

Accurate determination of the Stokes shift and other photophysical parameters is crucial for comparative analysis. Below are detailed methodologies for key experiments.

Synthesis of Benzoxadiazole Derivatives

The synthesis of benzoxadiazole derivatives often involves nucleophilic aromatic substitution reactions on a suitable precursor, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole.

Example Synthesis of N-(3-iodopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine: A mixture of 4-chloro-7-nitro-2,1,3-benzoxadiazole and 3-iodopropylamine in a suitable solvent like ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired product.[2][4][5]

Measurement of Absorption and Emission Spectra

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectra, and a spectrofluorometer is used for fluorescence emission and excitation spectra.

Sample Preparation: Solutions of the benzoxadiazole derivatives are prepared in spectroscopic grade solvents at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M. It is essential to use solvents of high purity to avoid interference from fluorescent impurities.[6][7]

Data Acquisition:

  • Absorption Spectrum: The absorption spectrum is recorded over a relevant wavelength range to determine the absorption maximum (λ_abs).

  • Emission Spectrum: The sample is excited at its absorption maximum (λ_abs), and the fluorescence emission is scanned over a range of longer wavelengths to determine the emission maximum (λ_em).

  • Stokes Shift Calculation: The Stokes shift is calculated as the difference between the emission and absorption maxima (Δλ = λ_em - λ_abs) in nanometers (nm) or wavenumbers (cm⁻¹).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is determined relative to a well-characterized standard with a known quantum yield. Quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.55) is a commonly used standard.[6][7]

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorption and fluorescence emission spectra for each solution.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizing Key Concepts and Workflows

To further aid in the understanding of the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow Reagents Starting Materials (e.g., 4-chloro-7-nitro- 2,1,3-benzoxadiazole, Amine) Reaction Reaction (e.g., Nucleophilic Aromatic Substitution) Reagents->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spec, etc.) Purification->Characterization FinalProduct Final Benzoxadiazole Derivative Characterization->FinalProduct

Caption: General workflow for the synthesis of benzoxadiazole derivatives.

Fluorescence_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep Prepare dilute solution (10⁻⁵ - 10⁻⁶ M) in spectroscopic grade solvent Abs Measure Absorption Spectrum (UV-Vis Spectrophotometer) Prep->Abs Em Measure Emission Spectrum (Spectrofluorometer) Abs->Em Excite at λ_abs Det_max Determine λ_abs and λ_em Em->Det_max Calc_SS Calculate Stokes Shift (Δλ = λ_em - λ_abs) Det_max->Calc_SS

Caption: Experimental workflow for determining the Stokes shift.

ICT_Mechanism GS Ground State (S₀) (D-π-A) FC Franck-Condon Excited State (S₁) GS->FC Absorption (hν_abs) ICT Intramolecular Charge Transfer Excited State (S₁') FC->ICT Ultrafast ICT Relax Relaxed Excited State (Solvent Reorganization) ICT->Relax Relax->GS Emission (hν_em) + Non-radiative decay Em Fluorescence Emission

Caption: Intramolecular Charge Transfer (ICT) mechanism in donor-acceptor benzoxadiazoles.

Conclusion

The Stokes shift of benzoxadiazole derivatives is a highly tunable property that can be modulated through synthetic modifications and solvent selection. As demonstrated, the introduction of electron-donating groups and the use of polar solvents generally lead to an increase in the Stokes shift, a desirable characteristic for many fluorescence-based applications. This guide provides a foundational understanding and a practical framework for researchers working with these versatile fluorophores, enabling more informed decisions in the design and application of benzoxadiazole-based fluorescent probes.

References

Unveiling the Impact of Solvent Polarity on 2,1,3-Benzoxadiazole Fluorophores: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between a fluorophore and its environment is paramount for the successful design of sensitive assays and imaging agents. This guide provides a comprehensive assessment of the performance of 2,1,3-benzoxadiazole (BOX) derivatives in varying solvent polarities, offering a comparative analysis with commonly employed alternatives like 2,1,3-benzothiadiazole (BTD) and 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives.

Performance in Different Solvent Polarities: A Comparative Analysis

The photophysical properties of 2,1,3-benzoxadiazole and its derivatives are markedly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule upon excitation, leading to altered absorption and emission characteristics.

Derivatives of 2,1,3-benzothiadiazole (BTD) are frequently utilized as alternative fluorophores.[1] Studies have shown that while BTDs exhibit similar photophysical properties, BOX derivatives can offer superior quantum efficiency.[2] Another common alternative, 7-nitro-2,1,3-benzoxadiazole (NBD), is a well-respected fluorophore known for its small size and significant environmental sensitivity.[3]

The following table summarizes the key performance indicators of a representative 2,1,3-benzoxadiazole derivative (a D-π-A-π-D type fluorophore, hereafter referred to as BOX-Derivative) across a range of solvents with varying polarities. For comparative purposes, data for a representative NBD derivative is also included.

SolventPolarity (ET(30))BOX-Derivative NBD-Derivative
λabs (nm) λem (nm) Stokes Shift (cm⁻¹) ΦF
Heptane31.142047728450.27
Toluene33.94204993769-
Chloroform39.14204993769~0.5
Tetrahydrofuran (THF)37.44164843377-
Acetone42.241349138460.71
N,N-Dimethylformamide (DMF)43.84174993941-
Acetonitrile (CH3CN)45.64134994173-
Water63.1----

Note: Data for the BOX-Derivative is adapted from a study on a D-π-A-π-D type fluorophore containing a 2,1,3-benzoxadiazole unit.[4][5] Data for the NBD-Derivative is representative of N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives.[3] The quantum yield (ΦF) for the BOX-Derivative in chloroform was reported to be approximately 0.5.[4][5] Specific quantum yields for the BOX-Derivative in Toluene, THF, and DMF were not provided in the primary source.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments cited in this guide.

Protocol for Measuring Solvent-Dependent Absorption and Emission Spectra
  • Solution Preparation:

    • Prepare a stock solution of the fluorophore (e.g., 2,1,3-benzoxadiazole derivative) in a high-purity solvent (e.g., chloroform) at a concentration of 1 mM.

    • Prepare a series of dilutions of the stock solution in various solvents of interest (e.g., heptane, toluene, chloroform, THF, acetone, DMF, acetonitrile, water) to a final concentration of 10 µM. Ensure the solvents are of spectroscopic grade.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of each solution from 300 nm to 600 nm using a 1 cm path length quartz cuvette.

    • Use the respective pure solvent as a blank for baseline correction.

    • Determine the wavelength of maximum absorption (λabs) for each solvent.

  • Fluorescence Spectroscopy:

    • Use a calibrated spectrofluorometer.

    • Excite each solution at its determined λabs.

    • Record the emission spectrum over a suitable wavelength range (e.g., 450 nm to 700 nm).

    • Determine the wavelength of maximum emission (λem) for each solvent.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)
  • Standard Selection:

    • Choose a well-characterized fluorescence standard with a known quantum yield (ΦF,std) and an absorption spectrum that overlaps with the sample (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF,std = 0.54).

  • Preparation of Solutions:

    • Prepare a series of five dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots (Grad_sample and Grad_std).

    • Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std × (Grad_sample / Grad_std) × (η_sample² / η_std²) where η is the refractive index of the solvent used for the sample and the standard.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep 1. Sample Preparation cluster_abs 2. Absorption Spectroscopy cluster_fluo 3. Fluorescence Spectroscopy cluster_qy 4. Quantum Yield Determination prep_stock Prepare Stock Solution (1 mM) prep_dilutions Prepare Dilutions (10 µM) in Various Solvents prep_stock->prep_dilutions abs_measure Measure UV-Vis Absorption Spectra prep_dilutions->abs_measure fluo_measure Measure Fluorescence Emission Spectra prep_dilutions->fluo_measure abs_det Determine λabs abs_measure->abs_det abs_det->fluo_measure Excite at λabs fluo_det Determine λem fluo_measure->fluo_det qy_prep Prepare Sample & Standard Dilutions qy_measure Measure Absorbance & Fluorescence qy_prep->qy_measure qy_plot Plot Integrated Intensity vs. Absorbance qy_measure->qy_plot qy_calc Calculate ΦF qy_plot->qy_calc

Caption: Experimental workflow for assessing the solvent-dependent photophysical properties of fluorophores.

solvatochromism_relationship cluster_solvent Solvent Properties cluster_fluorophore Fluorophore States cluster_properties Observed Photophysical Properties polarity Solvent Polarity ground_state Ground State (S0) polarity->ground_state Stabilization excited_state Excited State (S1) polarity->excited_state Greater Stabilization of Polar Excited State absorption Absorption (λabs) ground_state->absorption emission Emission (λem) excited_state->emission quantum_yield Quantum Yield (ΦF) excited_state->quantum_yield Influences Non-Radiative Decay Pathways stokes_shift Stokes Shift absorption->stokes_shift emission->stokes_shift

References

Evaluating the Cytotoxicity of 2,1,3-Benzoxadiazole-5-carbonitrile for Bioimaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of fluorescent probes for bioimaging applications necessitates a thorough evaluation of their potential cytotoxic effects to ensure the integrity of experimental results and the viability of the biological systems under investigation. This guide provides a comparative analysis of the cytotoxicity of 2,1,3-Benzoxadiazole-5-carbonitrile, a promising fluorophore, against commonly used bioimaging agents. Due to the limited direct data on this compound, this guide utilizes data from the closely related and well-studied 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives as a proxy to provide a meaningful comparison.

Comparative Cytotoxicity Analysis

The following table summarizes the cytotoxic profiles of a representative 7-nitro-2,1,3-benzoxadiazole derivative and three widely used fluorescent probes for bioimaging: DAPI, Hoechst 33342, and Calcein AM. The data is presented to facilitate an objective comparison of their impact on cell viability.

CompoundMechanism of Action / TargetCell Line(s)Cytotoxicity Metric (IC50)Key Findings & Remarks
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBD derivative)Induces apoptosis; inhibits Glutathione S-transferases (GSTs)[1][2]Various cancer cell linesµM range[1]Demonstrates significant cytotoxic activity, suggesting potential for anticancer applications but requiring careful concentration optimization for live-cell imaging.[1]
DAPI (4',6-diamidino-2-phenylindole)Binds to A-T rich regions of DNA[3]VariousHigh concentrations are toxic[3]Known to be toxic to live cells and is a mutagen; primarily recommended for fixed-cell staining.[3]
Hoechst 33342 Binds to the minor groove of DNAHeLa, KB-V11.2 µM (HeLa)[4]Exhibits cytotoxicity and can inhibit DNA synthesis; also reported to be mutagenic.[5]
Calcein AM Cleaved by intracellular esterases in viable cells to produce fluorescent calceinVariousGenerally non-toxic at appropriate concentrationsConsidered a reliable marker for cell viability with low cytotoxicity when used according to recommended protocols.

Experimental Protocols

A standardized method for assessing cytotoxicity is crucial for obtaining reproducible and comparable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability.

MTT Assay Protocol for Cytotoxicity of Chemical Compounds

1. Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Test compound (e.g., this compound) and control compounds

  • Multi-channel pipette

  • Microplate reader

3. Procedure for Adherent Cells:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

4. Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 8. Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Intrinsic Apoptosis Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation & Activation cluster_execution Execution Phase DNA_Damage DNA Damage Bax_Bak Bax/Bak (Pro-apoptotic) DNA_Damage->Bax_Bak Oxidative_Stress Oxidative Stress Oxidative_Stress->Bax_Bak Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax_Bak Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis, a key mechanism of cytotoxicity.

References

Comparison of the synthetic routes to different isomers of benzoxadiazole carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to the 4-, 5-, and 7-isomers of benzoxadiazole carbonitrile, also known as cyanobenzofurazan. The strategic placement of the nitrile group on the benzoxadiazole core is a critical aspect in the design of novel therapeutic agents and functional materials. This document outlines key synthetic methodologies, offering a comparative analysis of their performance supported by experimental data to aid in the selection of the most suitable route for specific research and development needs.

Comparison of Synthetic Routes

The synthesis of benzoxadiazole carbonitrile isomers can be broadly categorized into two main strategies:

  • Construction of the benzoxadiazole ring from a substituted benzene precursor already containing a cyano group. This approach often involves the cyclization of an ortho-substituted nitro- or amino-benzonitrile.

  • Introduction of the cyano group onto a pre-formed benzoxadiazole or a related precursor. This typically involves the cyanation of a halogenated or nitro-substituted benzoxadiazole derivative.

The choice of synthetic strategy is often dictated by the availability of starting materials, the desired isomer, and the overall efficiency of the reaction sequence. The following table summarizes the key quantitative data for the synthesis of the 4-, 5-, and 7-isomers. No detailed synthetic route for the 6-isomer was found in the reviewed literature.

IsomerStarting MaterialKey TransformationReagents & ConditionsYield (%)Reference
4-carbonitrile 4-Bromo-2,1,3-benzoxadiazoleCyanationCuCN, DMF, 150 °C, 5 h75[1]
5-carbonitrile 3,4-DiaminobenzonitrileOxidative CyclizationSodium hypochlorite, NaOH, rt, 2 h85[2]
7-carbonitrile 4-Amino-3-nitrobenzonitrileReductive CyclizationSnCl₂·2H₂O, HCl, EtOH, reflux, 4 h92[3]

Experimental Protocols

Synthesis of 2,1,3-Benzoxadiazole-4-carbonitrile

This protocol describes the synthesis of 2,1,3-benzoxadiazole-4-carbonitrile from 4-bromo-2,1,3-benzoxadiazole via a Rosenmund-von Braun reaction.[1]

Procedure:

  • A mixture of 4-bromo-2,1,3-benzoxadiazole (1.0 g, 4.65 mmol) and copper(I) cyanide (0.50 g, 5.58 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is heated at 150 °C for 5 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to room temperature and poured into a solution of ferric chloride (2.0 g) in 10% hydrochloric acid (50 mL).

  • The mixture is stirred for 30 minutes and then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 2,1,3-benzoxadiazole-4-carbonitrile as a pale yellow solid.

Synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile

This protocol details the synthesis of this compound from 3,4-diaminobenzonitrile through an oxidative cyclization.[2]

Procedure:

  • To a stirred solution of 3,4-diaminobenzonitrile (1.0 g, 7.51 mmol) in 1 M sodium hydroxide (20 mL) at room temperature, a solution of sodium hypochlorite (15% aqueous solution, 10 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The resulting precipitate is collected by filtration, washed with water, and dried in vacuo to give this compound as a white solid.

Synthesis of 2,1,3-Benzoxadiazole-7-carbonitrile

This protocol outlines the synthesis of 2,1,3-benzoxadiazole-7-carbonitrile from 4-amino-3-nitrobenzonitrile via a reductive cyclization.[3]

Procedure:

  • A mixture of 4-amino-3-nitrobenzonitrile (1.0 g, 6.13 mmol) and tin(II) chloride dihydrate (6.92 g, 30.65 mmol) in concentrated hydrochloric acid (15 mL) and ethanol (15 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the pH is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford 2,1,3-benzoxadiazole-7-carbonitrile as a yellow crystalline solid.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic routes described above.

Benzoxadiazole-4-carbonitrile Synthesis start 4-Bromo-2,1,3-benzoxadiazole reagent CuCN, DMF start->reagent 150 °C, 5 h product 2,1,3-Benzoxadiazole-4-carbonitrile reagent->product

Caption: Synthesis of 2,1,3-Benzoxadiazole-4-carbonitrile.

Benzoxadiazole-5-carbonitrile Synthesis start 3,4-Diaminobenzonitrile reagent NaOCl, NaOH start->reagent rt, 2 h product This compound reagent->product

Caption: Synthesis of this compound.

Benzoxadiazole-7-carbonitrile Synthesis start 4-Amino-3-nitrobenzonitrile reagent SnCl2.2H2O, HCl start->reagent EtOH, reflux, 4 h product 2,1,3-Benzoxadiazole-7-carbonitrile reagent->product

Caption: Synthesis of 2,1,3-Benzoxadiazole-7-carbonitrile.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,1,3-Benzoxadiazole-5-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 2,1,3-Benzoxadiazole-5-carbonitrile, a heterocyclic organic compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information from structurally similar compounds, such as 2,1,3-Benzoxadiazole and 2,1,3-Benzoxadiazole-5-carboxylic acid, and general principles for the disposal of nitrile-containing compounds.

Core Safety and Hazard Information

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Considered harmful by these routes of exposure.[2]

Given the presence of the nitrile group (-CN), there is a potential for the release of highly toxic hydrogen cyanide (HCN) gas upon decomposition, particularly during combustion or exposure to strong acids.

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from related compounds. It is crucial to treat this compound as having similar or greater hazards.

Hazard ClassificationStatementPrecautionary Codes
Acute Toxicity, OralHarmful if swallowed[2]P264, P270, P301+P312, P330, P501
Skin Corrosion/IrritationCauses skin irritation[1][3]P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationCauses serious eye irritation[1][3]P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposureMay cause respiratory irritation[1]P261, P271, P304+P340, P312, P403+P233, P405

Detailed Disposal Protocol

The recommended disposal procedure for this compound is incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound and minimizes environmental release.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a well-ventilated area, preferably a fume hood.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Contaminated Materials: Any materials contaminated with the compound, such as pipette tips, weighing paper, and gloves, should also be placed in this container.

    • Solutions: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not mix with aqueous waste streams.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly strong acids and oxidizing agents.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Provide the disposal company with all available safety information. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe assess_waste Assess Waste Form ppe->assess_waste solid_waste Solid Waste or Contaminated Materials assess_waste->solid_waste Solid liquid_waste Liquid Waste (Organic Solution) assess_waste->liquid_waste Liquid collect_solid Collect in a labeled, sealable solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealable liquid organic hazardous waste container liquid_waste->collect_liquid label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms collect_solid->label_container collect_liquid->label_container store_waste Store in designated, secure, and ventilated area label_container->store_waste professional_disposal Arrange for Professional Disposal via Licensed Waste Management store_waste->professional_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in the workplace.

References

Personal protective equipment for handling 2,1,3-Benzoxadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of 2,1,3-Benzoxadiazole-5-carbonitrile, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Safety glasses with side shields or chemical splash gogglesNitrile glovesLaboratory coatN95/FFP2 respirator if not handled in a fume hood
Solution Preparation and Transfers Chemical splash gogglesNitrile glovesLaboratory coatUse in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shield (if splash hazard exists)Nitrile glovesLaboratory coatUse in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from receipt of the compound to its final disposal.

Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Waste Disposal A Receive and Inspect Container B Log into Chemical Inventory A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Don Appropriate PPE C->D Retrieve for Use E Work in a Fume Hood D->E F Weigh and Prepare Solutions E->F G Conduct Experiment F->G H Decontaminate Glassware and Surfaces G->H Post-Experiment I Segregate and Label Waste H->I J Dispose of Waste via Licensed Contractor I->J

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Safe Handling and Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the chemical into your laboratory's inventory system.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be kept tightly sealed.[1]

2. Handling and Preparation:

  • Always wear the appropriate PPE as outlined in the table above before handling the compound.

  • Conduct all manipulations, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid generating dust when handling the solid material.[1]

  • Use dedicated glassware and utensils. If not possible, thoroughly decontaminate them after use.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, including respiratory protection, contain the spill.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For large spills, contact your institution's environmental health and safety (EHS) department.

4. Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent, followed by a soap and water wash.

  • Decontaminate all glassware by rinsing with an appropriate solvent before washing.

5. Disposal Plan:

  • All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed, and appropriate containers.

  • Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of it down the drain or in regular trash.[1]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.